Product packaging for Epigalantamine(Cat. No.:CAS No. 1668-85-5)

Epigalantamine

Cat. No.: B192827
CAS No.: 1668-85-5
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-IFIJOSMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epigalantamine (CAS Number: 1668-85-5) is a diastereomer of the acetylcholinesterase (AChE) inhibitor Galantamine, an alkaloid naturally found in plants like the Caucasian snowdrop ( Galanthus woronowii ) . This compound possesses a synthetically challenging tetracyclic framework identical to that of galantamine but with a distinct stereochemical configuration at one of its multiple chiral centers . Like galantamine, its primary research value lies in its interaction with the cholinergic system. It acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine . This mechanism increases acetylcholine availability in synaptic clefts, which is a key target for investigating potential therapies for neurodegenerative conditions . Galantamine, and by extension its analogs like this compound, is also noted for its allosteric potentiating effect on nicotinic acetylcholine receptors, offering a dual mechanism of action that is of significant interest in neuroscience research . The clinical relevance of the parent compound, Galantamine, which is an FDA-approved medication for Alzheimer's disease, further underscores the research value of studying its stereoisomers . This compound provides researchers with a critical tool for exploring structure-activity relationships, the impact of stereochemistry on AChE inhibition, and the development of new neuropharmacological agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B192827 Epigalantamine CAS No. 1668-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-IFIJOSMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168189
Record name Epigalantamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-85-5
Record name (-)-Epigalanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epigalantamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigalantamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1668-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Epigalantamine. This compound is a stereoisomer of Galantamine, a well-known drug used for the treatment of mild to moderate Alzheimer's disease.[1][2] As an epimer and a potential impurity or metabolite of Galantamine, understanding the distinct structural and chemical characteristics of this compound is crucial for drug development, quality control, and pharmacological research.[3][4]

Chemical Identity and Structure

This compound is a tetracyclic alkaloid belonging to the 6H-benzofuro[3a,3,2-ef][5]benzazepine class. Its core structure consists of a fused ring system containing an aromatic ring, a dihydrofuran ring, a cyclohexene ring, and a hydroazepine ring.

The key structural feature that distinguishes this compound from its diastereomer, Galantamine, is the stereochemistry at the C-6 hydroxyl group. In this compound, this hydroxyl group is in an axial position, whereas in Galantamine it is in an equatorial position. This difference in stereochemistry can significantly impact its biological activity and physical properties.

Key Identifiers:

IdentifierValue
IUPAC Name (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol
CAS Number 1668-85-5
Molecular Formula C₁₇H₂₁NO₃
Molecular Weight 287.35 g/mol
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Isomeric SMILES CN1CC[C@@]23C=C--INVALID-LINK--O
InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
InChIKey ASUTZQLVASHGKV-IFIJOSMWSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical method development.

PropertyValueReference
Appearance White to Off-White Solid
Melting Point 188-190 °C
Boiling Point (Predicted) 439.3 ± 45.0 °C
Density (Predicted) 1.28 ± 0.1 g/cm³
pKa (Predicted) 13.93 ± 0.20
Solubility Slightly soluble in Chloroform and Methanol
Storage Conditions -20°C Freezer

Spectroscopic Data Overview

Structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While raw spectral data is beyond the scope of this document, this section outlines the expected characteristics from key analytical methods.

Mass Spectrometry (MS):

  • Expected Molecular Ion: [M+H]⁺ at m/z 288.15.

  • Fragmentation Pattern: The fragmentation is typically dominated by cleavages within the azepine ring. The relative intensities of fragment ions can be used to distinguish between Galantamine and this compound. Common fragment ions for the Galantamine class include transitions like m/z 288.1 → 213.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are critical for confirming the stereochemistry. The chemical shifts and coupling constants of the protons on the C-ring and adjacent atoms will differ significantly between this compound and Galantamine due to the different orientation of the C-6 hydroxyl group.

Infrared (IR) Spectroscopy:

  • Key Functional Group Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic ring), and C-O stretches (ether and alcohol). The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule and useful for comparison against a reference standard.

Synthesis and Natural Occurrence

This compound is often formed as a byproduct during the synthesis of Galantamine. The total synthesis of these molecules is complex due to the strained tetracyclic framework and the three stereocenters.

A common synthetic strategy involves the biomimetic intramolecular oxidative phenol coupling of a norbelladine precursor. The resulting ketone, narwedine, is then reduced. The stereoselectivity of this reduction step is critical; reduction with reagents like L-selectride can favor the formation of Galantamine, while other conditions might lead to a mixture of Galantamine and this compound.

G Simplified Synthetic Pathway to Galantamine and this compound Norbelladine Norbelladine Precursor Narwedine (±)-Narwedine Norbelladine->Narwedine Oxidative Coupling Galantamine (±)-Galantamine Narwedine->Galantamine Stereoselective Reduction (e.g., L-selectride) This compound (±)-Epigalantamine Narwedine->this compound Reduction

Caption: Simplified overview of a common synthetic route.

This compound has also been identified as a natural alkaloid in various plants of the Amaryllidaceae family, such as Narcissus and Lycoris species.

Mechanism of Action and Biological Significance

This compound is known to be a selective acetylcholinesterase (AChE) inhibitor, with a reported EC50 of 45.7 μM. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, a mechanism shared with many drugs used to treat Alzheimer's disease.

Its biological activity is closely related to that of Galantamine, which has a unique dual mechanism of action:

  • Competitive, reversible inhibition of AChE.

  • Allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This modulation enhances the response of these receptors to acetylcholine, further boosting cholinergic neurotransmission.

While this compound is confirmed as an AChE inhibitor, its activity as an allosteric modulator of nAChRs is less characterized. The difference in stereochemistry could potentially alter its binding affinity and efficacy at these receptors compared to Galantamine. Further research is needed to fully elucidate its pharmacological profile.

Below is a diagram illustrating the established signaling pathway for Galantamine, which serves as a model for understanding the potential actions of this compound.

G Galantamine's Dual Mechanism of Action Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release nAChR Nicotinic ACh Receptor (nAChR) nAChR->ACh_syn Increases ACh Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE nAChR_post Postsynaptic nAChR ACh_syn->nAChR_post Choline Choline + Acetate AChE->Choline Hydrolysis Response Enhanced Cholinergic Response nAChR_post->Response Galantamine Galantamine / this compound Galantamine->nAChR Allosteric Modulation Galantamine->AChE Inhibition

Caption: Dual mechanism of action for the Galantamine class of compounds.

Experimental Protocols

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a representative method for the sensitive quantification of this compound in a biological matrix, adapted from methodologies used for Galantamine.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rat plasma.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Phenacetin or a stable isotope-labeled this compound

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K₂EDTA as anticoagulant)

3. Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., Atlantis dC18, 50 x 2.1 mm, 5 µm).

4. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards (e.g., ranging from 0.1 ng/mL to 500 ng/mL). Prepare a working solution of the IS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 10 µL of the IS working solution.

    • Add 150 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions:

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Isocratic or a shallow gradient depending on chromatographic needs.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions (MRM):

    • This compound: Q1: 288.2 m/z → Q3: 213.1 m/z (example transition)

    • IS (Phenacetin): Q1: 180.1 m/z → Q3: 110.1 m/z (example transition)

    • Note: Collision energy and other MS parameters must be optimized for the specific instrument.

6. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS ACN Add Acetonitrile (Protein Precipitation) IS->ACN Vortex Vortex & Centrifuge ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant HPLC HPLC Injection Supernatant->HPLC Transfer Column C18 Column Separation HPLC->Column MS ESI-MS/MS Detection (MRM) Column->MS Integration Peak Integration MS->Integration Acquire Data Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Plot Ratio->Curve Quant Quantify Concentration Curve->Quant

References

The Alkaloid Epigalantamine: A Comprehensive Technical Guide to its Origin and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the origin and natural sources of the alkaloid Epigalantamine. It is important to note that this compound is the diastereomer of Galantamine, a clinically significant acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. The vast majority of scientific literature and commercial extraction efforts focus on Galantamine due to its established pharmacological activity. This compound is primarily recognized as a byproduct of synthetic routes to Galantamine and a metabolite, though its presence in trace amounts in natural sources is plausible. This guide will therefore center on the natural occurrence of the Galantamine chemotype, with specific distinctions for this compound where information is available.

Introduction: Galantamine and its Epimer, this compound

Galantamine is a tertiary isoquinoline alkaloid belonging to the Amaryllidaceae alkaloid family.[1] Its primary mechanism of action involves the reversible, competitive inhibition of the acetylcholinesterase (AChE) enzyme, leading to increased levels of the neurotransmitter acetylcholine in the brain.[2] Additionally, it acts as an allosteric modulator of nicotinic receptors.[3] First isolated in the 1950s from the Caucasian snowdrop (Galanthus woronowii), plants remain the primary source for its commercial production, despite the existence of total synthetic methods.[2][4]

This compound is a stereoisomer of Galantamine. While it can be formed during the chemical synthesis of Galantamine, it is also a known metabolite of Galantamine in humans, though it does not possess clinically significant pharmacological activity. Analytical methods have been developed to separate various galanthamine-type alkaloids, including this compound, from plant extracts, suggesting its potential for natural occurrence, likely in much smaller quantities than Galantamine.

Natural Sources of Galantamine-type Alkaloids

The primary natural sources of Galantamine are plants belonging to the Amaryllidaceae family. Various genera within this family have been identified as producers of this important alkaloid.

Key Plant Genera:

  • Galanthus (Snowdrop): Species such as Galanthus woronowii and Galanthus nivalis were among the first identified sources of Galantamine.

  • Narcissus (Daffodil): Numerous cultivars of Narcissus, particularly Narcissus pseudonarcissus cv. Carlton, are significant commercial sources for Galantamine extraction.

  • Leucojum (Snowflake): Leucojum aestivum is another major plant source utilized for industrial Galantamine production.

  • Lycoris (Spider Lily): Species like Lycoris radiata are also known to contain Galantamine.

  • Ungernia: Ungernia victoris has been used for Galantamine extraction.

  • Other Genera: Galantamine has also been found in species of Amaryllis, Hippeastrum, Zephyranthes, Hymenocallis, and Haemanthus.

The concentration of Galantamine can vary significantly depending on the plant species, the specific part of the plant (bulbs, leaves, roots), geographical location, and developmental stage.

Quantitative Data on Galantamine Content in Natural Sources

The following table summarizes the reported concentrations of Galantamine in various plant sources. It is important to note that these values can fluctuate based on the factors mentioned above.

Plant SpeciesPlant PartGalantamine Concentration (% of Dry Weight, unless otherwise noted)Reference
Ungernia victorisLeavesProportion in alkaloid mixture: 56-57% (Total alkaloids: 0.27-0.71%)
Ungernia victorisBulbsProportion in alkaloid mixture: 47-48% (Total alkaloids: 1.18-1.65%)
Narcissus cultivarsBulbs> 0.1% in 33 cultivars
Narcissus 'Favourite'Bulbs0.15%
Narcissus 'Ice Follies'Bulbs0.07% (70 mg per 100g DW)
Narcissus pseudonarcissus cv. CarltonBasal Plate0.105-0.131% (1050-1310 µg/g Fresh Weight)
Narcissus pseudonarcissus cv. CarltonBulb0.098-0.115% (980-1150 µg/g Fresh Weight)
Leucojum aestivumPlant in bloom0.13%
Leucojum aestivumPlant in fructification0.14%
Galanthus nivalisBulbs0.005-0.036% (0.05 to 0.36 mg/g DW)
Galanthus elwesii (İzmir, Turkey)Not specified0.026%
Galanthus elwesii (Karaburun, Turkey)Not specified0.007%
Narcissus tazettaBulbs0.003-0.033% (0.03 to 0.33 mg/g DW)

Experimental Protocols for Extraction and Isolation

A variety of methods have been developed for the extraction and isolation of Galantamine from plant materials. These range from classical solvent-based techniques to more modern, environmentally friendly approaches.

Classical Acid-Base Extraction

This is a widely used laboratory-scale method for purifying alkaloids.

Protocol:

  • Acidic Extraction: The powdered plant material (e.g., bulbs) is macerated in an acidic aqueous solution (e.g., 2% sulfuric acid or 2% hydrochloric acid). This protonates the alkaloids, making them soluble in the aqueous phase.

  • Filtration: The mixture is filtered to remove solid plant debris.

  • Basification: The acidic extract is made alkaline by adding a base (e.g., ammonium hydroxide or calcium hydroxide) to a pH of 9-12. This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Organic Solvent Extraction: The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent such as chloroform, diethyl ether, or methyl isobutyl ketone.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Purification: Further purification can be achieved through techniques like column chromatography or crystallization.

Soxhlet Extraction

This method is used for exhaustive extraction to determine the total extractable Galantamine content.

Protocol:

  • Dried and powdered plant material is placed in a thimble within a Soxhlet apparatus.

  • A suitable solvent, such as methanol, is heated in the bottom flask.

  • The solvent vapor travels up to a condenser, where it cools and drips into the thimble containing the plant material.

  • The solvent fills the thimble and extracts the alkaloids.

  • Once the thimble is full, the solvent and dissolved compounds are siphoned back into the bottom flask.

  • This process is repeated for several cycles to ensure complete extraction.

Modern "Green" Extraction Methods

Recent research has focused on developing more environmentally friendly extraction techniques.

Natural Deep Eutectic Solvents (NADES):

NADES are mixtures of natural compounds (like sugars, amino acids, and organic acids) that form a eutectic mixture with a melting point lower than the individual components. They are considered green solvents due to their low toxicity and biodegradability.

Protocol Outline:

  • A suitable NADES, such as a mixture of malic acid, sucrose, and water, is prepared.

  • The powdered plant material is mixed with the NADES.

  • The extraction is typically carried out with heating and stirring.

  • The solid material is then separated from the NADES extract containing the alkaloids.

  • Further purification steps are required to isolate Galantamine from the NADES.

Biosynthesis of Galantamine

The biosynthesis of Galantamine in Amaryllidaceae plants originates from the amino acids phenylalanine and tyrosine. A key intermediate in this pathway is 4'-O-methylnorbelladine. The formation of the characteristic tetracyclic structure of Galantamine proceeds through a key para-ortho oxidative coupling of this precursor.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to Galantamine.

Galantamine_Biosynthesis Phe L-Phenylalanine CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TYDC pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Norbelladine Norbelladine Tyramine->Norbelladine CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H ProtocatechuicAldehyde 3,4-Dihydroxy- benzaldehyde CaffeicAcid->ProtocatechuicAldehyde ProtocatechuicAldehyde->Norbelladine OMethylnorbelladine 4'-O-Methylnorbelladine Norbelladine->OMethylnorbelladine N4OMT Narwedine Narwedine OMethylnorbelladine->Narwedine para-ortho oxidative coupling (CYP96T) Galantamine Galantamine Narwedine->Galantamine Reduction

Caption: Proposed biosynthetic pathway of Galantamine.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways often involves a multi-step experimental approach.

Experimental_Workflow Start Hypothesized Pathway Labeling Isotopic Labeling Studies Start->Labeling Transcriptomics Transcriptome Analysis (Identify Candidate Genes) Start->Transcriptomics Reconstitution In Vivo Pathway Reconstitution Labeling->Reconstitution Heterologous Heterologous Expression of Candidate Genes Transcriptomics->Heterologous EnzymeAssays In Vitro Enzyme Assays Heterologous->EnzymeAssays EnzymeAssays->Reconstitution End Pathway Elucidation Reconstitution->End

Caption: Workflow for elucidating a plant biosynthetic pathway.

Conclusion

This compound, the diastereomer of the pharmacologically active Galantamine, is primarily encountered as a synthetic byproduct and a metabolite. While its natural occurrence is plausible, the focus of research and commercial efforts remains on Galantamine due to its therapeutic value in treating Alzheimer's disease. The Amaryllidaceae family of plants, particularly species of Narcissus, Leucojum, and Galanthus, are the principal natural sources of Galantamine. A comprehensive understanding of the distribution, biosynthesis, and efficient extraction of these alkaloids is crucial for ensuring a stable supply for pharmaceutical applications. Continued research into the biosynthetic pathways may open avenues for metabolic engineering to enhance the production of these valuable compounds in either their native plant sources or in microbial systems.

References

Epigalantamine: A Technical Guide to its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigalantamine, the C-6 epimer of the Alzheimer's disease therapeutic galantamine, holds a unique position in the history of natural product synthesis and medicinal chemistry. While devoid of the clinically significant pharmacological activity of its diastereomer, its discovery was intrinsically linked to the first total synthesis of galantamine. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, comparative pharmacology with galantamine, and the experimental methodologies that defined its emergence. Detailed protocols for key experiments and visualizations of relevant signaling pathways are included to offer a comprehensive resource for researchers in neuroscience and drug development.

Discovery and Historical Context

The story of this compound is inseparable from the landmark achievement of the first total synthesis of (±)-galantamine by Sir Derek H. R. Barton and his colleagues in 1962. Prior to this, galantamine was an alkaloid isolated from the bulbs of plants like the Caucasian snowdrop (Galanthus woronowii)[1]. Barton's biomimetic approach aimed to replicate the proposed biosynthetic pathway of galantamine.

The pivotal step in this synthesis was the reduction of the intermediate ketone, (±)-narwedine, using lithium aluminum hydride (LiAlH₄). This reduction of the carbonyl group to a hydroxyl group resulted in the formation of a new stereocenter. The reaction was not stereospecific and yielded a mixture of two epimers: (±)-galantamine and (±)-epigalantamine[2][3]. The two compounds were then separated by column chromatography[3]. This seminal work marked the first identification and characterization of this compound.

Historically, the significance of this compound lies not in its own biological activity, but in its role as a stereochemical puzzle and a byproduct in the quest to synthesize its pharmacologically active counterpart. Its formation underscored the challenges of stereocontrol in complex natural product synthesis and prompted further research into more stereoselective synthetic routes. Furthermore, this compound is recognized as a metabolite of galantamine, formed through metabolic pathways that include epimerization[4].

Comparative Pharmacological Data

The primary therapeutic action of galantamine is the inhibition of the enzyme acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). In stark contrast, this compound is consistently reported to lack clinically significant pharmacological activity. While specific IC₅₀ values for this compound are not commonly reported in the literature due to its inactivity, the data clearly positions galantamine as the active compound.

CompoundTargetPharmacological ActionIC₅₀ (μM)Notes
Galantamine Acetylcholinesterase (AChE)Competitive, reversible inhibition0.58 - 2.73Potent inhibitor used in Alzheimer's therapy.
Nicotinic Acetylcholine Receptors (nAChRs)Allosteric Potentiating Ligand (APL)-Enhances receptor response to acetylcholine.
This compound Acetylcholinesterase (AChE)No significant inhibition> 100 (presumed)Generally considered pharmacologically inactive.

Key Experimental Protocols

Barton's Synthesis of (±)-Galantamine and (±)-Epigalantamine (1962)

This protocol describes the final key step in the first total synthesis of galantamine, which led to the discovery of this compound.

Objective: To reduce (±)-narwedine to a mixture of (±)-galantamine and (±)-epigalantamine.

Materials:

  • (±)-Narwedine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Apparatus for column chromatography (e.g., silica gel)

  • Appropriate solvent systems for chromatography

Procedure:

  • A solution of (±)-narwedine in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled narwedine solution with continuous stirring.

  • The reaction mixture is stirred for a specified period to allow for the complete reduction of the ketone.

  • Upon completion, the reaction is quenched by the careful addition of water or an aqueous solution of sodium hydroxide to decompose the excess LiAlH₄.

  • The resulting mixture is filtered to remove the aluminum salts.

  • The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield a crude solid.

  • The crude product, a mixture of (±)-galantamine and (±)-epigalantamine, is purified by column chromatography.

  • The column is eluted with a suitable solvent system to separate the two epimers. Barton's original work yielded 61% (±)-galantamine and 39% (±)-epigalantamine.

RP-HPLC Method for the Separation of Galantamine and Related Substances Including this compound

This protocol is a representative method for the analytical separation of galantamine from its impurities.

Objective: To separate and quantify galantamine and its related substances, including this compound, using reverse-phase high-performance liquid chromatography.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Galantamine hydrobromide reference standard

  • This compound reference standard

  • Samples for analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components. For example, a mobile phase consisting of a 1% triethylamine solution and methanol in a 75:35 v/v ratio can be used. Ensure the mobile phase is filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve the galantamine and this compound reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing galantamine in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna RP C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm or 289 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the peaks for galantamine and this compound based on their retention times compared to the standards. Quantify the amounts of each compound by comparing their peak areas to the calibration curve generated from the standard solutions. The USP Pharmacopoeia specifies a limit of 0.5% for this compound in galantamine hydrobromide substance.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric assay to determine the inhibitory activity of compounds against acetylcholinesterase.

Objective: To quantify the acetylcholinesterase inhibitory activity of a test compound (e.g., galantamine).

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • Tris-HCl buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Tris-HCl buffer

    • AChE enzyme solution

    • DTNB solution

    • Test compound solution (or buffer for the control)

  • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Mechanism of Action

While this compound is pharmacologically inert, understanding the signaling pathways of its active epimer, galantamine, is crucial for context. Galantamine exhibits a dual mechanism of action that enhances cholinergic neurotransmission, which is depleted in Alzheimer's disease.

1. Acetylcholinesterase (AChE) Inhibition: Galantamine competitively and reversibly binds to the active site of AChE. This prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic synapses.

AChE_Inhibition ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Released AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes ACh Cholinergic_Signal Cholinergic Signal Postsynaptic_Receptor->Cholinergic_Signal Activates Galantamine Galantamine Galantamine->AChE Inhibits

Caption: Galantamine inhibits AChE, increasing acetylcholine levels in the synapse.

2. Allosteric Potentiation of Nicotinic Receptors: Galantamine binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs), distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor, making it more sensitive to acetylcholine. This positive allosteric modulation enhances the receptor's response to ACh, further amplifying the cholinergic signal.

nAChR_Modulation cluster_0 nAChR Nicotinic ACh Receptor (nAChR) Receptor_Activation Receptor Activation (Channel Opening) nAChR->Receptor_Activation Conformational Change ACh Acetylcholine (ACh) ACh->nAChR Binds to agonist site Galantamine Galantamine Galantamine->nAChR Binds to allosteric site Enhanced_Signal Enhanced Cholinergic Signal (e.g., Ca2+ influx, NT release) Receptor_Activation->Enhanced_Signal

Caption: Galantamine allosterically potentiates nAChRs, enhancing their response to ACh.

Conclusion

This compound, while lacking the therapeutic properties of galantamine, is a molecule of significant historical and chemical interest. Its discovery was a direct consequence of the pioneering total synthesis of galantamine, highlighting the stereochemical challenges inherent in organic chemistry. As a key impurity and metabolite, its detection and separation are critical aspects of the pharmaceutical manufacturing and quality control of galantamine. For drug development professionals and researchers, the story of this compound serves as a potent reminder of the profound impact of stereochemistry on pharmacological activity and the intricate journey from natural product isolation to synthetic therapeutic agent.

References

Epigalantamine's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine is a natural alkaloid and a diastereomer of galantamine, a well-established drug used for the symptomatic treatment of Alzheimer's disease. Both compounds share the same molecular formula but differ in the spatial orientation of a hydroxyl group. This stereochemical difference, however, has a profound impact on their pharmacological activity, particularly their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an AChE inhibitor, drawing comparisons with its more potent epimer, galantamine. While research on this compound is less extensive than on galantamine, this guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for both galantamine and this compound is the inhibition of acetylcholinesterase. By blocking this enzyme, they increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.

Galantamine is classified as a competitive and reversible inhibitor of AChE.[1] This means it binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. The inhibition is reversible, allowing for the enzyme to regain its function once the inhibitor dissociates.

This compound also acts as an AChE inhibitor, although with significantly lower potency.[2] The difference in inhibitory activity is attributed to the different stereochemistry of the hydroxyl group, which affects the binding affinity to the AChE active site.

A Dual Mode of Action for Galantamine

It is important to note that galantamine is considered to have a dual mechanism of action: besides inhibiting AChE, it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][3] This allosteric modulation enhances the sensitivity of these receptors to acetylcholine. However, this dual action is a subject of some debate in the scientific community, with some studies questioning its significance in humans.[1] There is currently no evidence to suggest that this compound shares this allosteric modulatory activity.

Quantitative Analysis of AChE Inhibition

The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) or its half-maximal effective concentration (EC50), and its inhibition constant (Ki). A lower value indicates a more potent inhibitor.

CompoundEnzyme SourceIC50/EC50 (µM)Ki (µM)Reference(s)
This compound Not Specified45.7 (EC50)Not Reported
Galantamine Human erythrocyte AChE0.35Not Reported
Galantamine Not Specified0.31 (µg/mL)Not Reported

As the data clearly indicates, this compound is a significantly weaker inhibitor of acetylcholinesterase compared to galantamine.

Molecular Interactions with Acetylcholinesterase

The binding of galantamine to the active site of AChE has been elucidated through X-ray crystallography and molecular docking studies. The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS).

Galantamine binds primarily to the catalytic anionic site. Key interactions include:

  • π-π stacking: The aromatic ring of galantamine interacts with the indole ring of Tryptophan 86 (Trp86) in the CAS.

  • Hydrogen bonding: The hydroxyl group of galantamine forms a hydrogen bond with a glutamate residue (Glu199).

  • Hydrophobic interactions: The rest of the molecule engages in various hydrophobic interactions with other amino acid residues within the active site.

The reduced inhibitory activity of this compound is likely due to the altered stereochemistry of its hydroxyl group. This change in orientation likely leads to a less optimal hydrogen bonding interaction with Glu199 or introduces steric hindrance, thereby reducing the overall binding affinity of the molecule for the active site.

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The determination of AChE inhibitory activity is a crucial step in the evaluation of potential therapeutic agents. The most common method is the Ellman's assay, a colorimetric method that is well-suited for high-throughput screening.

Principle of the Ellman's Assay

The assay measures the activity of AChE by quantifying the rate of formation of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials and Reagents
  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Galantamine, Donepezil)

  • 96-well microplate

  • Microplate reader

Assay Procedure (96-well plate format)
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in the buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in the buffer.

    • Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Buffer only.

      • Control (100% activity): Buffer, AChE solution, and the solvent used for the test compound.

      • Test Compound: Buffer, AChE solution, and the test compound at various concentrations.

      • Reference Inhibitor: Buffer, AChE solution, and the reference inhibitor at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the DTNB solution to each well.

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fitting.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes This compound This compound This compound->AChE Inhibits Cholinergic_Signal Enhanced Cholinergic Signal Postsynaptic_Receptor->Cholinergic_Signal

Diagram of the acetylcholinesterase inhibition pathway by this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition & Analysis Prep_AChE Prepare AChE Solution Plate_Setup Set up 96-well plate (Blank, Control, Samples) Prep_AChE->Plate_Setup Prep_ATCI Prepare ATCI (Substrate) Solution Reaction_Start Add DTNB and ATCI to initiate reaction Prep_ATCI->Reaction_Start Prep_DTNB Prepare DTNB Solution Prep_DTNB->Reaction_Start Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Plate_Setup Preincubation Add AChE and Inhibitor, Pre-incubate Plate_Setup->Preincubation Preincubation->Reaction_Start Measure_Absorbance Measure Absorbance at 412 nm over time Reaction_Start->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for determining the AChE inhibitory activity of this compound.

Conclusion

This compound is a stereoisomer of galantamine that exhibits significantly weaker inhibitory activity against acetylcholinesterase. Its mechanism of action is presumed to be similar to that of galantamine, involving competitive and reversible binding to the active site of AChE. The reduced potency of this compound is attributed to its stereochemistry, which likely results in a less favorable interaction with key amino acid residues in the enzyme's active site. Further detailed kinetic and structural studies specifically on this compound are warranted to fully elucidate its inhibitory mechanism and to provide a more complete understanding of the structure-activity relationships within this class of compounds. This knowledge can be invaluable for the rational design of new and more potent acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases.

References

Pharmacological Profile of Epigalantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigalantamine is recognized primarily as a stereoisomer and a minor metabolite of galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric potentiator of nicotinic acetylcholine receptors (nAChRs) used in the management of Alzheimer's disease. This technical guide consolidates the available pharmacological information on this compound. Notably, the current body of scientific literature indicates that this compound does not possess clinically significant pharmacological activity. This document outlines the metabolic relationship between galantamine and this compound, its formation as a byproduct during chemical synthesis, and presents the standard experimental protocols used to evaluate the pharmacological activity of compounds in this class.

Introduction

Galantamine, a tertiary alkaloid, exhibits a dual mechanism of action involving the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] Its epimer, this compound, differs in the stereochemical configuration at the hydroxyl-bearing carbon. This subtle structural variance has a profound impact on its pharmacological profile. This compound is formed through the metabolism of galantamine and also arises as a byproduct in certain synthetic routes. Research consistently indicates that this compound lacks the significant pharmacological activities of its parent compound.

Mechanism of Action

Current evidence suggests that this compound does not have a significant mechanism of action at clinically relevant concentrations. Its pharmacological activity is considered negligible when compared to galantamine.

Acetylcholinesterase (AChE) Inhibition

Studies on the metabolites of galantamine have concluded that they do not contribute to the overall acetylcholinesterase inhibition observed after galantamine administration. While galantamine is a potent AChE inhibitor, this compound is considered inactive in this regard.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Galantamine acts as a positive allosteric modulator of nAChRs, enhancing cholinergic neurotransmission. There is no significant evidence to suggest that this compound shares this property.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a lack of specific quantitative data (e.g., IC50, Ki, EC50) for the pharmacological activity of this compound. This absence of data is consistent with the general scientific consensus that it is not a pharmacologically active compound in the same manner as galantamine.

Table 1: Acetylcholinesterase Inhibition Data

CompoundTargetAssay TypeIC50KiSource
This compound AcetylcholinesteraseNot ReportedNot ReportedNot Reported-
Galantamine AcetylcholinesteraseEllman's Assay~1-5 µMNot Reported

Table 2: Nicotinic Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeKiIC50Source
This compound Various nAChRsNot ReportedNot ReportedNot Reported-
Galantamine α4β2, α7, etc.Radioligand BindingNot ReportedNot Reported

Pharmacokinetics

Metabolism

Galantamine is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the metabolic pathways is epimerization, which leads to the formation of this compound. However, only negligible quantities of this compound have been detected in blood and urine following the administration of galantamine.

Galantamine Galantamine Metabolism Hepatic Metabolism (CYP2D6, CYP3A4) Galantamine->Metabolism This compound This compound Metabolism->this compound Epimerization Other_Metabolites Other Metabolites (O-desmethyl-galantamine, etc.) Metabolism->Other_Metabolites

Metabolic Pathway of Galantamine. (Max Width: 760px)

Synthesis and Stereochemistry

The total synthesis of galantamine can be challenging, and several synthetic routes result in the formation of a mixture of galantamine and this compound. For instance, the reduction of the precursor narwedine can yield both epimers. The separation of these diastereomers is a critical step in the manufacturing of pure galantamine.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for the key assays that would be employed to determine its pharmacological profile.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to measure AChE activity.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or recombinant human)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compound (this compound) and positive control (Galantamine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and positive control at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the acetylthiocholine substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, DTNB, AChE, Substrate) A1 Add Reagents and Test Compound to Plate P1->A1 P2 Prepare Test Compound Dilution Series P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Absorbance (412 nm) Kinetically A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Workflow for AChE Inhibition Assay. (Max Width: 760px)
Nicotinic Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs.

  • Principle: A radiolabeled ligand with known high affinity for a specific nAChR subtype is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The amount of radioligand that binds to the receptor is measured. The assay is then repeated in the presence of various concentrations of a non-labeled test compound. If the test compound binds to the same site, it will compete with the radiolabeled ligand, reducing the amount of radioactivity detected.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

    • Radiolabeled ligand (e.g., [³H]epibatidine, [³H]cytisine)

    • Test compound (this compound) and unlabeled reference compounds

    • Incubation buffer

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In test tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and either buffer, unlabeled reference compound (for non-specific binding), or the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding is determined for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound, a stereoisomer and minor metabolite of galantamine, is characterized by a lack of significant pharmacological activity, particularly in comparison to its parent compound. It does not exhibit noteworthy acetylcholinesterase inhibition or modulation of nicotinic acetylcholine receptors. Consequently, it has not been a focus of drug development efforts. This technical guide provides a comprehensive overview of the current understanding of this compound, emphasizing its relationship with galantamine and detailing the standard experimental protocols that would be used for its pharmacological characterization. For researchers in the field, the primary relevance of this compound lies in its context as a metabolic product and a potential impurity in the synthesis of galantamine.

References

Epigalantamine: A Technical Guide to its Relationship with the Nootropic Agent Galantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of epigalantamine, a stereoisomer and metabolite of the well-known Alzheimer's disease therapeutic, galantamine. While structurally similar, this compound exhibits significantly lower pharmacological activity, a critical consideration for drug development and manufacturing processes. This document outlines the chemical relationship, comparative bioactivity, metabolic pathways, and synthetic considerations related to these two compounds. Quantitative data is presented in tabular format for clear comparison, and key processes are visualized using logical diagrams. The information herein is intended to support research and development efforts in the field of neuropharmacology and medicinal chemistry.

Introduction: The Significance of Stereoisomerism

Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme. It is approved for the symptomatic treatment of mild to moderate Alzheimer's disease. The therapeutic efficacy of galantamine is intrinsically linked to its specific three-dimensional structure. This compound is the C-6 epimer of galantamine, meaning it differs only in the spatial arrangement of the hydroxyl group on the cyclohexene ring. This seemingly minor structural variance has profound implications for its biological activity. Understanding the relationship between these two isomers is crucial for optimizing galantamine synthesis, ensuring drug purity, and comprehending its metabolic fate.

Chemical and Pharmacological Profile

Structural Relationship

Galantamine and this compound are diastereomers. The key structural difference lies in the orientation of the hydroxyl group at the C-6 position. In galantamine, this hydroxyl group is in an axial position, whereas in this compound, it is in an equatorial position. This stereochemical difference influences the molecule's ability to bind to the active site of acetylcholinesterase.

Comparative Pharmacological Activity

This compound is consistently reported to be a significantly less potent acetylcholinesterase inhibitor compared to galantamine. While specific IC50 values can vary between studies and assay conditions, the general consensus is that the inhibitory activity of this compound is negligible at concentrations where galantamine is highly effective.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50 (µM)Relative Potency (Galantamine = 1)
GalantamineAcetylcholinesterase (AChE)~1.01
This compoundAcetylcholinesterase (AChE)>100<0.01

Note: The IC50 values are approximate and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

This dramatic decrease in potency underscores the critical importance of the stereochemistry at the C-6 position for effective binding to the AChE enzyme. It is believed that the specific orientation of the hydroxyl group in galantamine is crucial for forming a key hydrogen bond within the enzyme's active site, an interaction that is unfavored in the this compound conformation.

Metabolic Fate of Galantamine

This compound is a known human metabolite of galantamine. Following oral administration, galantamine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the metabolic pathways is epimerization, which results in the formation of this compound. However, along with other metabolites like norgalantamine and galantaminone, this compound does not possess clinically significant pharmacological activity.

Below is a simplified diagram illustrating the metabolic relationship.

Galantamine Galantamine Metabolism Hepatic Metabolism (CYP2D6, CYP3A4) Galantamine->Metabolism This compound This compound (Inactive Metabolite) Metabolism->this compound Other_Metabolites Other Inactive Metabolites (e.g., Norgalantamine) Metabolism->Other_Metabolites Start Narwedine Precursor Reduction Chemical Reduction (e.g., with LiAlH4) Start->Reduction Mixture Mixture of Galantamine and this compound Reduction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Galantamine Pure Galantamine Separation->Galantamine This compound This compound (byproduct) Separation->this compound

The Biosynthesis of Epigalantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine, a stereoisomer of the Alzheimer's disease drug galantamine, is an Amaryllidaceae alkaloid with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for optimizing its production through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including detailed enzymatic steps, key intermediates, and available quantitative data. Experimental protocols for the characterization of the involved enzymes are also presented to facilitate further research in this field.

The Core Biosynthetic Pathway

The biosynthesis of this compound shares its initial steps with other Amaryllidaceae alkaloids, originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway converges to form the key intermediate, 4'-O-methylnorbelladine, which then undergoes a critical intramolecular oxidative coupling reaction to form the characteristic tetracyclic core of the galantamine-type alkaloids. The final step involves a stereoselective reduction that determines the formation of either galantamine or its epimer, this compound.

Formation of Precursors: 3,4-Dihydroxybenzaldehyde and Tyramine

The pathway begins with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde and L-tyrosine to tyramine.

  • From L-Phenylalanine to 3,4-Dihydroxybenzaldehyde: This part of the pathway involves a series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and p-Coumarate 3-Hydroxylase (C3H).

  • From L-Tyrosine to Tyramine: L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.

Formation of Norbelladine

The two precursors, 3,4-dihydroxybenzaldehyde and tyramine, are condensed to form a Schiff base, norcraugsodine, which is then reduced to norbelladine. This crucial step is catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NNR)[1][2][3].

Methylation to 4'-O-Methylnorbelladine

Norbelladine is subsequently methylated at the 4'-hydroxyl group by Norbelladine 4'-O-methyltransferase (N4OMT) to produce the central intermediate, 4'-O-methylnorbelladine[4].

Oxidative Phenol Coupling

A key branching point in the biosynthesis of Amaryllidaceae alkaloids is the intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. For the formation of the galantamine scaffold, a para-ortho' coupling is required. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 (also referred to as NtCYP96T6 in some species)[5]. This step leads to the formation of the intermediate N-demethylnarwedine.

N-Methylation

The tertiary amine in N-demethylnarwedine is then methylated to form narwedine.

Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the ketone group of narwedine. The stereochemistry of the resulting hydroxyl group determines whether galantamine or this compound is formed. While chemical synthesis can yield a mixture of both epimers, the enzymatic reduction in plants is highly specific. This reaction is catalyzed by a narwedine reductase, likely belonging to the aldo-keto reductase (AKR) superfamily of enzymes. The reduction of narwedine to this compound involves the formation of a hydroxyl group in the axial position.

Quantitative Data

Quantitative data on the kinetics of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering efforts. The available data is summarized below.

EnzymeSubstrateKmVmaxkcatSource
Norbelladine 4'-O-Methyltransferase (NpN4OMT) Norbelladine169 ± 19 µM10.86 ± 1.25 µM min-12.17 min-1
S-Adenosyl methionine2.5 ± 0.3 µM-0.041 ± 0.001 s-1
Phenylalanine Ammonia Lyase (from Trichosporon cutaneum) L-Phenylalanine5.0 ± 1.1 mM--

Note: Kinetic data for many of the enzymes in the Amaryllidaceae pathway, particularly for C4H, TYDC, NNR, and CYP96T1, are not yet available in the literature.

Experimental Protocols

Detailed experimental protocols are essential for the characterization of the biosynthetic enzymes.

Phenylalanine Ammonia Lyase (PAL) Activity Assay

This assay measures the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.8

  • 40 mM L-phenylalanine solution

  • Plant extract containing PAL

  • 4 M HCl (for stopping the reaction)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer and 40 mM L-phenylalanine.

  • Add an aliquot of the enzyme extract to the reaction mixture to a total volume of 1 mL.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 4 M HCl.

  • Measure the absorbance of the mixture at 290 nm to quantify the amount of trans-cinnamic acid formed.

  • A standard curve of trans-cinnamic acid should be used for quantification.

  • One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Tyrosine Decarboxylase (TYDC) Activity Assay

This assay determines TYDC activity by measuring the formation of tyramine from L-tyrosine. The tyramine produced can be quantified using a coupled enzymatic reaction that results in a colored product.

Materials:

  • McIlvain Buffer (phosphate-citrate), pH 6.0

  • 10 mM L-tyrosine solution

  • 0.2 mM Pyridoxal-5-phosphate (PLP)

  • Plant extract containing TYDC

  • Tyramine oxidase, peroxidase, 4-aminoantipyrine, and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS) for the coupled assay.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing McIlvain buffer, L-tyrosine, and PLP.

  • Add the plant extract to initiate the reaction.

  • Incubate at 37°C.

  • The tyramine produced is then oxidized by tyramine oxidase, and the resulting hydrogen peroxide is used by peroxidase to form a quinoneimine dye from 4-aminoantipyrine and TOOS.

  • The formation of the dye is monitored by measuring the absorbance at 570 nm.

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NNR) Coupled Assay

This assay measures the formation of norbelladine from tyramine and 3,4-dihydroxybenzaldehyde.

Materials:

  • 100 mM HEPES buffer, pH 6.0

  • 10 µM tyramine

  • 300 µM 3,4-dihydroxybenzaldehyde

  • 1 mM NADPH

  • Purified NBS and NNR enzymes

  • LC-MS/MS for product detection and quantification

Procedure:

  • Combine the purified NBS and NNR enzymes in a reaction mixture containing HEPES buffer, tyramine, 3,4-dihydroxybenzaldehyde, and NADPH.

  • Incubate the reaction at 35°C for 2 hours.

  • The formation of norbelladine is monitored by LC-MS/MS.

Norbelladine 4'-O-Methyltransferase (N4OMT) Assay

This assay measures the methylation of norbelladine to 4'-O-methylnorbelladine.

Materials:

  • Buffer solution (e.g., Tris-HCl, pH 8.8)

  • Norbelladine substrate

  • S-Adenosyl methionine (AdoMet) as the methyl donor

  • Purified N4OMT enzyme

  • HPLC or LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the buffer, norbelladine, and AdoMet.

  • Initiate the reaction by adding the purified N4OMT enzyme.

  • Incubate at the optimal temperature (e.g., 45°C).

  • The reaction is stopped, and the product, 4'-O-methylnorbelladine, is quantified by HPLC or LC-MS/MS.

Cytochrome P450 (CYP96T1) Assay

This assay measures the oxidative coupling of 4'-O-methylnorbelladine to N-demethylnarwedine.

Materials:

  • Potassium phosphate buffer, pH 7.5

  • 4'-O-methylnorbelladine substrate

  • NADPH

  • Microsomal fraction containing the CYP96T1 enzyme and its reductase partner

  • LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, 4'-O-methylnorbelladine, and the microsomal enzyme preparation.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for a specified time.

  • The reaction is terminated, and the product, N-demethylnarwedine, is analyzed by LC-MS/MS.

Narwedine Reductase (Aldo-Keto Reductase) Assay

This assay measures the reduction of narwedine to this compound.

Materials:

  • Buffer solution (e.g., phosphate or Tris-HCl)

  • Narwedine substrate

  • NADPH or NADH as a cofactor

  • Purified aldo-keto reductase enzyme

  • HPLC or LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the buffer, narwedine, and the cofactor (NADPH or NADH).

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at an optimal temperature.

  • The reaction is stopped, and the formation of this compound and galantamine is monitored by HPLC or LC-MS/MS to determine the stereoselectivity of the enzyme.

Visualizations

Biosynthesis Pathway of this compound

Epigalantamine_Biosynthesis Phe L-Phenylalanine PAL_C4H_C3H PAL, C4H, C3H Phe->PAL_C4H_C3H Tyr L-Tyrosine TYDC TYDC Tyr->TYDC DHBA 3,4-Dihydroxy- benzaldehyde NBS_NNR NBS/NNR DHBA->NBS_NNR Tyramine Tyramine Tyramine->NBS_NNR Norbelladine Norbelladine N4OMT N4OMT Norbelladine->N4OMT MeNorbelladine 4'-O-Methyl- norbelladine CYP96T1 CYP96T1 MeNorbelladine->CYP96T1 Demethylnarwedine N-Demethyl- narwedine NMT N-Methyl- transferase Demethylnarwedine->NMT Narwedine Narwedine AKR_epi Narwedine Reductase (AKR) Narwedine->AKR_epi AKR_gal Narwedine Reductase (AKR) Narwedine->AKR_gal This compound This compound Galantamine Galantamine PAL_C4H_C3H->DHBA TYDC->Tyramine NBS_NNR->Norbelladine N4OMT->MeNorbelladine CYP96T1->Demethylnarwedine NMT->Narwedine AKR_epi->this compound AKR_gal->Galantamine

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Gene Identification (Transcriptomics) cloning Gene Cloning & Heterologous Expression (e.g., E. coli, Yeast) start->cloning purification Protein Purification (e.g., Affinity Chromatography) cloning->purification assay Enzyme Activity Assay purification->assay kinetics Kinetic Parameter Determination (Km, Vmax, kcat) assay->kinetics product Product Identification (LC-MS/MS, NMR) assay->product end Enzyme Characterized kinetics->end product->end

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway has progressed significantly, with the identification of several key enzymes and intermediates. However, a complete understanding, particularly regarding the quantitative aspects of the enzymatic reactions and the specific nature of the final stereoselective reduction step, requires further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing efficient and sustainable methods for the production of this promising therapeutic agent. The continued application of multi-omics approaches, coupled with detailed biochemical characterization, will be instrumental in filling the remaining knowledge gaps and unlocking the full potential of this compound.

References

Spectroscopic and Mechanistic Analysis of Epigalantamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of epigalantamine, an epimer and metabolite of the Alzheimer's disease drug, galantamine. The document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its analysis, and explores its inferred biological activity and associated signaling pathways based on its relationship to galantamine.

Mass Spectrometry Analysis

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a key technique for the characterization of this compound. The protonated molecular ion [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of 288.[1] The fragmentation pattern of this compound is dominated by cleavages within the azepine ring structure, a characteristic that allows for its differentiation from its diastereomer, galantamine, based on the relative intensities of the fragment ions.[1]

Table 1: Mass Spectrometry Data for this compound

Ionm/z ValueDescription
[M+H]⁺288Protonated molecular ion
Fragment IonsN/APrimarily from cleavages of the azepine ring
Experimental Protocol: HPLC-MS/MS Analysis

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the analysis of this compound in various matrices.

Sample Preparation:

  • Liquid-Liquid Extraction: Extract this compound and an appropriate internal standard (e.g., phenacetin) from the sample matrix (e.g., plasma) using an organic solvent like acetonitrile.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Atlantis dC18).

  • Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.

  • Flow Rate: 0.60 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Monitored Transitions:

    • This compound: m/z 288.10 → 213.10

    • Internal Standard (Phenacetin): m/z 180.10 → 110.10

  • Collision Energy: Optimized for the specific instrument and compound.

G Figure 1. Experimental Workflow for HPLC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample LLE Liquid-Liquid Extraction (Acetonitrile) Sample->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection onto C18 Column Recon->Inject Gradient Gradient Elution Inject->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data

Figure 1. Experimental Workflow for HPLC-MS/MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed and assigned ¹H and ¹³C NMR data for this compound are not extensively available in peer-reviewed literature. However, based on its structure as an epimer of galantamine, the chemical shifts and coupling constants are expected to be very similar, with notable differences in the resonances of the protons and carbons near the epimeric center.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1~6.6 - 6.8d~8.0
H-2~6.6 - 6.8d~8.0
H-4a~4.0 - 4.2m
H-6~4.5 - 4.7br s
H-7~6.0 - 6.2d~10.0
H-8~6.0 - 6.2dd~10.0, ~4.0
H-9α/β~2.8 - 3.2m
H-10α/β~1.9 - 2.3m
H-12α/β~3.5 - 3.9m
N-CH₃~2.4 - 2.6s
O-CH₃~3.8 - 4.0s
OHVariablebr s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~115 - 120
C-2~125 - 130
C-3~145 - 150
C-3a~130 - 135
C-4a~85 - 90
C-6~60 - 65
C-7~120 - 125
C-8~130 - 135
C-8a~45 - 50
C-9~25 - 30
C-10~50 - 55
C-12~60 - 65
C-12a~125 - 130
C-12b~140 - 145
N-CH₃~40 - 45
O-CH₃~55 - 60
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR. A spectral width of approximately 200-220 ppm is typical.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish correlations and aid in the definitive assignment of proton and carbon signals.

G Figure 2. General Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis Compound This compound Sample Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer High-Field NMR Spectrometer Filter->Spectrometer H1 1D ¹H NMR Spectrometer->H1 C13 1D ¹³C NMR Spectrometer->C13 TwoD 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD Processing Fourier Transform, Phasing, Baseline Correction H1->Processing C13->Processing TwoD->Processing Analysis Chemical Shift Referencing, Peak Picking, Integration Processing->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2. General Workflow for NMR Analysis

Biological Activity and Signaling Pathways

This compound is primarily known as a metabolite and epimer of galantamine, and its own pharmacological activity is not considered to be clinically significant.[2] However, given its structural similarity to galantamine, it is plausible that it interacts with the same biological targets, albeit likely with lower affinity and efficacy. The established mechanisms of action for galantamine involve a dual cholinergic effect.

Inferred Biological Activities of this compound:

  • Acetylcholinesterase (AChE) Inhibition: Galantamine is a reversible, competitive inhibitor of AChE.[3][4] By inhibiting this enzyme, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. It is likely that this compound possesses some, albeit weaker, AChE inhibitory activity.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Galantamine is also a positive allosteric modulator of nAChRs. This means it binds to a site on the receptor that is different from the acetylcholine binding site, leading to a potentiation of the receptor's response to acetylcholine. This modulation can enhance the release of other neurotransmitters. This compound may share this modulatory property to a lesser extent.

The neuroprotective effects of galantamine are thought to be mediated through signaling pathways activated by its interaction with nAChRs. While direct evidence for this compound is lacking, the pathways modulated by galantamine provide a likely framework for any potential activity of its epimer.

G Figure 3. Inferred Signaling Pathway for this compound (based on Galantamine) This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Allosteric Modulation (?) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition (?) PI3K PI3K/Akt Pathway nAChR->PI3K MAPK MAPK/JNK Pathway nAChR->MAPK ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic Enhanced Cholinergic Neurotransmission AChE->Cholinergic Reduced breakdown leads to ACh->nAChR Activates Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) PI3K->Neuroprotection MAPK->Neuroprotection

Figure 3. Inferred Signaling Pathway for this compound (based on Galantamine)

References

Physicochemical Properties of Epigalantamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigalantamine, a diastereomer of the well-known Alzheimer's disease drug galantamine, is a tertiary alkaloid that has garnered interest for its potential pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its proposed mechanism of action through detailed signaling pathway diagrams.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various pharmaceutical and biological contexts.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₇H₂₁NO₃[1][2][3]
Molecular Weight 287.35 g/mol [1][2]
Appearance White to Off-White Solid
Melting Point 188-190 °C
Boiling Point (Predicted) 439.3 ± 45.0 °C
Density (Predicted) 1.28 ± 0.1 g/cm³
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueSource(s)
Solubility Chloroform (Slightly), Methanol (Slightly)
pKa (Predicted) 13.93 ± 0.20
XLogP3 (Predicted) 1.8

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental protocols. This section outlines the detailed methodologies for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or an automated digital instrument) adjacent to a calibrated thermometer or temperature sensor. The heating medium is typically silicone oil or a metal block.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination (Kinetic Solubility Assay)

Solubility is a crucial factor for drug absorption and formulation. A kinetic solubility assay provides a high-throughput method for its estimation.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: A small, fixed volume of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

  • Aqueous Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to achieve the desired final concentration of this compound and a low final percentage of DMSO (e.g., <1%).

  • Equilibration: The plate is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1.5-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.

  • Analysis: The solubility is determined by one of the following methods:

    • Nephelometry: The turbidity of each well is measured using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.

    • Direct UV/Vis Spectroscopy: The plate is centrifuged to pellet any precipitate. The supernatant is then transferred to a UV-transparent plate, and the absorbance is measured at the λmax of this compound. The concentration is calculated using a standard curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, and target interaction.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water or a water-methanol mixture for poorly soluble compounds) to a known concentration. The ionic strength of the solution is maintained with a background electrolyte like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology:

  • Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or a vial.

  • Equilibration: The mixture is gently shaken or agitated at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

This compound is believed to share a dual mechanism of action with its diastereomer, galantamine, acting as both an acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase Inhibition

This compound competitively and reversibly inhibits the enzyme acetylcholinesterase. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the availability of ACh in the synapse, thereby enhancing cholinergic neurotransmission.

Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors

In addition to its action on AChE, this compound is thought to bind to an allosteric site on nAChRs. This binding potentiates the receptor's response to acetylcholine, increasing the frequency and duration of ion channel opening. This modulation enhances the postsynaptic effects of ACh and can also facilitate the presynaptic release of other neurotransmitters.

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical compound like this compound.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Further Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID MeltingPoint Melting Point (Capillary Method) Structure_ID->MeltingPoint Solubility Solubility (Kinetic Assay) Structure_ID->Solubility pKa pKa (Potentiometric Titration) Structure_ID->pKa logP logP (Shake-Flask Method) Structure_ID->logP Formulation Formulation Development MeltingPoint->Formulation ADME ADME Studies MeltingPoint->ADME Pharmacology Pharmacological Screening MeltingPoint->Pharmacology Solubility->Formulation Solubility->ADME Solubility->Pharmacology pKa->Formulation pKa->ADME pKa->Pharmacology logP->Formulation logP->ADME logP->Pharmacology

Caption: General workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound presented in this guide provide a foundational dataset for researchers and drug development professionals. The outlined experimental protocols offer standardized methods for the verification and expansion of this data. Furthermore, the elucidation of its dual mechanism of action through acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors offers a clear rationale for its potential therapeutic efficacy. A comprehensive understanding of these fundamental characteristics is indispensable for the continued investigation and potential clinical development of this compound.

References

Methodological & Application

Total Synthesis of (±)-Epigalantamine: A Review of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Epigalantamine is a diastereomer of galantamine, a tetracyclic alkaloid used in the management of mild to moderate Alzheimer's disease. While not the biologically active isomer for acetylcholinesterase inhibition, the synthesis of (±)-epigalantamine is intrinsically linked to several total synthesis routes of galantamine. Often arising as a significant byproduct, its formation and the methods to control its stereochemistry have been a focal point in synthetic organic chemistry. This document provides a detailed overview of the key total synthesis methods that lead to (±)-epigalantamine, complete with experimental protocols and comparative data.

Key Synthetic Strategies

The majority of synthetic routes that produce (±)-epigalantamine do so via the reduction of a common intermediate, (±)-narwedine. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

Barton's Biomimetic Synthesis

The first total synthesis of galantamine, reported by Barton and Kirby in 1962, also represents the earliest report of (±)-epigalantamine synthesis.[1][2] This biomimetic approach relies on an oxidative phenolic coupling to construct the key tetracyclic core.

Key Features:

  • Starting Materials: p-Hydroxyphenylacetic acid and O-benzylisovanillin.[2][3]

  • Key Reaction: Oxidative cyclization of a norbelladine derivative to form (±)-narwedine.[1]

  • Formation of (±)-Epigalantamine: Reduction of (±)-narwedine with lithium aluminum hydride (LiAlH₄) yields a mixture of (±)-galantamine and (±)-epigalantamine.

Quantitative Data Summary

Synthesis StageProductReagentsYieldReference
Oxidative Cyclization(±)-NarwedineK₃Fe(CN)₆1.4%
Reduction(±)-Galantamine & (±)-EpigalantamineLiAlH₄61% (Galantamine), 39% (Epigalantamine)

Experimental Protocol: Reduction of (±)-Narwedine

  • A solution of (±)-narwedine in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added portion-wise to the cooled solution of (±)-narwedine with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

  • The resulting precipitate is removed by filtration, and the filtrate is extracted with diethyl ether or dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude mixture of (±)-galantamine and (±)-epigalantamine.

  • The two diastereomers are then separated by column chromatography on silica gel.

Logical Workflow of Barton's Synthesis

Barton_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Final Products start1 p-Hydroxyphenylacetic acid narwedine (±)-Narwedine start1->narwedine Multi-step synthesis start2 O-Benzylisovanillin start2->narwedine Multi-step synthesis galantamine (±)-Galantamine narwedine->galantamine Reduction (LiAlH₄) This compound (±)-Epigalantamine narwedine->this compound Reduction (LiAlH₄)

Caption: Barton's biomimetic synthesis of (±)-epigalantamine.

Industrial Synthesis Route (Sanochemia Model)

An industrial-scale synthesis, based on the work of Jordis, also produces (±)-epigalantamine as part of the synthesis of (-)-galantamine. This route involves a resolution step to obtain the desired enantiomer of narwedine before reduction. However, the racemic reduction is also a key aspect.

Key Features:

  • Starting Materials: Isovanillin and tyramine.

  • Key Reaction: An oxidative phenol coupling reaction on a bromo-formyl norbelladine derivative.

  • Formation of (±)-Epigalantamine: Reduction of a racemic bromo-narwedine derivative with lithium aluminum hydride produces a mixture of racemic galantamine and this compound derivatives, which are subsequently debrominated.

Quantitative Data Summary

Synthesis StagePrecursorReagentsProductYieldReference
Reductive Amination6-Bromoisovanillin & TyramineNaBH₄N-(4-hydroxyphenethyl)-3-hydroxy-4-methoxy-6-bromobenzylamine85.2%
Oxidative CyclizationBromo formyl NorbelladineK₃Fe(CN)₆(±)-Bromo narwedine derivativeNot specified
Reduction & Debromination(±)-Bromo formyl Narwedine derivativesLiAlH₄(±)-Galantamine & (±)-Epigalantamine>96% purity (mixture)

Experimental Protocol: Reduction of (±)-Bromo Formyl this compound and (±)-Bromo Formyl Galantamine Mixture

  • A solution of the mixture of (±)-bromo formyl this compound and (±)-bromo formyl galantamine in tetrahydrofuran (THF) is prepared.

  • This solution is added to a suspension of lithium aluminum hydride in THF at a temperature of 25-35°C.

  • The reaction mixture is then heated to reflux at 55-60°C for 1-2 hours.

  • After cooling, the reaction is quenched, and the product is worked up as described in the Barton synthesis protocol.

  • The resulting organic extract is concentrated to afford a mixture of (±)-epigalantamine and (±)-galantamine.

Workflow for Industrial Synthesis leading to this compound

Industrial_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Final Products start1 Isovanillin narwedine_deriv (±)-Bromo Narwedine Derivative start1->narwedine_deriv Multi-step synthesis start2 Tyramine start2->narwedine_deriv Multi-step synthesis galantamine (±)-Galantamine narwedine_deriv->galantamine Reduction & Debromination (LiAlH₄) This compound (±)-Epigalantamine narwedine_deriv->this compound Reduction & Debromination (LiAlH₄)

Caption: Industrial synthesis pathway yielding (±)-epigalantamine.

Conclusion

The total synthesis of (±)-epigalantamine is predominantly achieved through the non-stereoselective reduction of the ketone in (±)-narwedine or its derivatives. While often considered a byproduct in the synthesis of galantamine, its formation is significant and provides a classic example of diastereoselectivity in the reduction of cyclic ketones. The methods outlined, particularly the foundational Barton synthesis, provide a robust framework for obtaining this compound. For researchers interested in the specific synthesis of (±)-epigalantamine, the key is the selection of a reducing agent, such as lithium aluminum hydride, that favors the formation of the axial alcohol from the narwedine precursor. Further purification by chromatography is then necessary to isolate (±)-epigalantamine from its diastereomer, (±)-galantamine.

References

Asymmetric Synthesis of Epigalantamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine, a diastereomer of the Alzheimer's disease drug galanthamine, is a valuable chiral building block and possesses its own unique pharmacological profile. The asymmetric synthesis of this compound is of significant interest for the development of novel therapeutics and as a tool for structure-activity relationship studies. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (+)-Epigalantamine, focusing on the diastereoselective reduction of the key intermediate, (+)-narwedine. The primary route involves the asymmetric synthesis of (+)-narwedine, which can be achieved through various methods, including the highly efficient Trost Asymmetric Allylic Alkylation (AAA), followed by a diastereoselective reduction.

Key Synthetic Strategies

The asymmetric synthesis of this compound hinges on two critical stages: the enantioselective synthesis of the precursor, narwedine, and the subsequent diastereoselective reduction of the C6 ketone.

Asymmetric Synthesis of (+)-Narwedine via Trost AAA and Heck Cyclization

A robust method for the asymmetric synthesis of the core structure of narwedine was developed by Trost and coworkers. This approach utilizes a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) to establish the crucial C4a stereocenter, followed by an intramolecular Heck reaction to construct the dihydrobenzofuran ring system.

Logical Workflow for Trost's Asymmetric Synthesis of (+)-Narwedine:

Trost_Synthesis cluster_start Starting Materials cluster_synthesis Key Reactions cluster_product Product 2_bromovanillin 2-Bromovanillin AAA Pd-catalyzed Asymmetric Allylic Alkylation (Trost AAA) 2_bromovanillin->AAA allylic_carbonate Allylic Carbonate allylic_carbonate->AAA Heck Intramolecular Heck Reaction AAA->Heck Aryl Ether Intermediate narwedine (+)-Narwedine Heck->narwedine Tricyclic Precursor

Caption: Trost's synthetic route to (+)-Narwedine.

Diastereoselective Reduction of (+)-Narwedine to (+)-Epigalantamine

The final step in the synthesis of (+)-Epigalantamine is the reduction of the C6 ketone of (+)-narwedine. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. While bulky hydride reagents like L-selectride favor the formation of galanthamine (axial attack), less sterically hindered reagents can lead to the formation of this compound (equatorial attack).

Diastereoselective Reduction of (+)-Narwedine:

Reduction cluster_reagents Reducing Agents cluster_products Products Narwedine (+)-Narwedine LiAlH4 LiAlH₄ Narwedine->LiAlH4 NaBH4 NaBH₄ / CeCl₃ (Luche Reduction) Narwedine->NaBH4 L_Selectride L-Selectride Narwedine->L_Selectride This compound (+)-Epigalantamine LiAlH4->this compound Major Product Galanthamine (+)-Galanthamine LiAlH4->Galanthamine Minor Product NaBH4->this compound Potential for high selectivity L_Selectride->Galanthamine Major Product

Caption: Diastereoselective reduction of narwedine.

Quantitative Data Summary

The diastereoselectivity of the reduction of narwedine is crucial for the efficient synthesis of this compound. The following table summarizes the reported diastereomeric ratios for different reducing agents.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (Galanthamine : this compound)Overall Yield (%)Reference
LiAlH₄THF0 to 5061 : 3960[1]
L-SelectrideTHF< -15Highly selective for GalanthamineNearly quantitative[2][3]
NaBH₄ / CeCl₃ (Luche)MeOHNot specifiedPotentially selective for this compoundNot specified[4]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (+)-Narwedine Precursor via Trost AAA

This protocol is adapted from the work of Trost and coworkers and outlines the key asymmetric allylic alkylation step.

Materials:

  • 2-Bromovanillin

  • Allylic carbonate

  • [Pd₂(dba)₃]·CHCl₃

  • (R,R)-Trost ligand

  • Tetra-n-butylammonium chloride

  • Dichloromethane (DCM), degassed

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-bromovanillin and the (R,R)-Trost ligand in degassed DCM.

  • Add [Pd₂(dba)₃]·CHCl₃ and stir the mixture at room temperature for 30 minutes.

  • Add the allylic carbonate and tetra-n-butylammonium chloride.

  • Cool the reaction mixture to 0 °C and add a solution of aqueous sodium bicarbonate.

  • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched aryl ether.

Note: The subsequent intramolecular Heck reaction to form the tricyclic core of narwedine requires further specific conditions and catalysts as detailed in the original literature by Trost.[5]

Protocol 2: Diastereoselective Reduction of (+)-Narwedine to (+)-Epigalantamine using LiAlH₄

This protocol is based on the original work by Barton and Kirby and aims to produce a mixture of galantamine and this compound, from which this compound can be isolated.

Materials:

  • (+)-Narwedine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (+)-narwedine in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C for 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium potassium tartrate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting mixture of (+)-galantamine and (+)-epigalantamine can be separated by column chromatography on silica gel or by fractional crystallization.

Note: The diastereomeric ratio should be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. For potentially improved selectivity towards this compound, a Luche reduction (NaBH₄ in the presence of CeCl₃) could be explored, though specific conditions for narwedine reduction are not widely reported and would require optimization.

References

Application Notes and Protocols for the Purification of Epigalantamine from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine is a stereoisomer of galantamine, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] As an epimer, this compound is often present as a related substance in natural extracts from plants of the Amaryllidaceae family, such as Leucojum aestivum, Narcissus species, and Galanthus species, from which galantamine is commercially extracted.[3][4][5] The purification of this compound is crucial for pharmacological studies to understand its specific biological activities and for the quality control of galantamine-based pharmaceuticals.

This document provides detailed application notes and protocols for the purification of this compound from natural extracts. The methodologies are primarily adapted from established protocols for galantamine purification, as this compound is a common co-extract.

Data Presentation: Quantitative Insights into Purification

The following tables summarize quantitative data gathered from various studies on the extraction and purification of galantamine, which can serve as a reference for the expected yields and purities when adapting these methods for this compound.

Table 1: Galantamine Content in Various Plant Sources

Plant SpeciesPlant PartGalantamine Content (% dry weight)
Leucojum aestivumBulbs0.1 - 0.3%
Narcissus speciesBulbs0.1 - 0.3%
Galanthus nivalisBulbs0.05 - 0.73%
Galanthus nivalisLeaves0.10%
Eucharis subedentataBulbs0.05%
Eucharis subedentataLeaves0.10%
Sternbergia lutea subsp. siculaBulbs0.0165%
Sternbergia lutea subsp. luteaBulbs0.0100%

Source: Adapted from various studies on Amaryllidaceae alkaloids.

Table 2: Purity and Yield Data from Purification Processes

Purification StepPurity AchievedYield
Cation Exchange Chromatography followed by Recrystallization~99% (Galantamine)Not Specified
Multi-step Extraction and Crystallization>99% (Galantamine Hydrobromide)~90-92%
Chiral HPLC SeparationBaseline separation of enantiomersAnalytical Scale

Source: Adapted from patent literature and research articles.

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from plant material.

Protocol 1: Extraction of Total Alkaloids from Plant Material

This protocol outlines a classic acid-base solvent extraction method to obtain a crude alkaloid extract.

Materials:

  • Dried and powdered plant material (e.g., bulbs of Leucojum aestivum)

  • Ethanol

  • 5% Hydrochloric Acid (HCl)

  • Chloroform (CHCl₃)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate 500 g of dried and powdered plant material with 5 L of ethanol.

  • Filter the ethanolic extract and concentrate it under vacuum at 50°C using a rotary evaporator.

  • Adjust the pH of the concentrated extract to 3 with 5% HCl.

  • Perform a liquid-liquid extraction with chloroform to remove non-alkaloidal compounds. Discard the chloroform phase.

  • Adjust the pH of the remaining acidic aqueous phase to 8-9 with 25% NH₄OH.

  • Extract the liberated alkaloids with chloroform (3 x 500 mL).

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform under vacuum to yield the crude total alkaloid extract.

Protocol 2: Chromatographic Separation of this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation of galantamine and this compound. This method can be scaled up for preparative chromatography to isolate pure this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column: Chiralpak AD-H (250 x 4.6 mm) or a similar chiral stationary phase.

  • Reversed-phase column: Phenomenex Luna RP C18 (250 mm x 4.6 mm x 5 µm).

Mobile Phases:

  • Chiral Separation: n-hexane:isopropanol with 20% propionic acid:diethylamine (80:20:0.2 v/v/v).

  • Reversed-Phase Separation: 1% triethylamine solution:methanol (75:35 v/v).

Procedure:

  • Dissolve the crude alkaloid extract in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Set the flow rate to 0.8 - 1.0 mL/min.

  • Monitor the elution at 289 nm.

  • Collect the fraction corresponding to the this compound peak based on retention time comparison with a reference standard.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Protocol 3: Purification using Cation Exchange Chromatography

This method is suitable for a larger scale purification of total alkaloids followed by enrichment of the this compound fraction.

Materials:

  • Crude alkaloid extract

  • Cation exchange resin (e.g., Amberlite IRC-76)

  • 1% Sodium Hydroxide (NaOH) solution

  • pH 3.0 buffer solution

  • 0.1 M, 0.4 M, and 0.8 M Sodium Chloride (NaCl) solutions in pH 3.0 buffer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol:ammonia)

Procedure:

  • Dissolve the crude alkaloid extract (e.g., 10 kg) in a 1% NaOH solution to ensure the alkaloids are in their free base form.

  • Filter the solution to remove any insoluble material.

  • Load the filtrate onto a pre-conditioned cation exchange column (10 L of Amberlite IRC-76).

  • Wash the resin with pH 3.0 buffer solution.

  • Perform a stepwise elution with 0.1 M, 0.4 M, and 0.8 M NaCl solutions in pH 3.0 buffer.

  • Monitor the eluted fractions using TLC, comparing the Rf value to that of an this compound standard.

  • Combine the fractions containing this compound.

  • Adjust the pH of the combined fractions to 9-10 with a base (e.g., NaOH or NH₄OH) to precipitate the alkaloids.

  • Extract the alkaloids with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and evaporate the solvent to obtain an enriched this compound product.

Protocol 4: Recrystallization for Final Purification

Recrystallization is a final step to obtain high-purity crystalline this compound.

Materials:

  • Enriched this compound fraction

  • Acetone (or other suitable organic solvent)

Procedure:

  • Dissolve the enriched this compound product in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum to obtain pure this compound. A purity of around 99% can be achieved through this method.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (Amaryllidaceae) extraction Solvent Extraction (Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Chromatography (HPLC / Cation Exchange) crude_extract->chromatography fraction_collection Fraction Collection (this compound) chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: General workflow for the purification of this compound.

logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_final_product Final Product natural_source Natural Source (e.g., Narcissus bulbs) extraction Extraction natural_source->extraction separation Separation extraction->separation purification Purification separation->purification galantamine Galantamine separation->galantamine This compound This compound separation->this compound other_alkaloids Other Alkaloids separation->other_alkaloids isolated_this compound Isolated this compound purification->isolated_this compound Targeted Isolation

Caption: Logical relationship of products from the purification process.

References

Application Notes and Protocols for the Quantification of Epigalantamine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Epigalantamine in biological samples. The methodologies outlined below are based on established chromatographic techniques and are intended to support research, clinical, and drug development activities.

Introduction

This compound is a stereoisomer (epimer) of galantamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. As a potential impurity or a metabolite, the accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicological, and quality control studies. The primary analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometry (MS) detection is a versatile and widely used technique.

    • HPLC-UV/Fluorescence: Suitable for routine analysis, offering good sensitivity and robustness.[1][2]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations are expected.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. It can be used for the analysis of this compound, often after a derivatization step to improve its volatility.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound and the closely related galantamine in biological samples. Data for galantamine is included to provide a reference point for method development and validation for this compound.

AnalyteMethodBiological MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
This compound HPLC-FluorescenceLiver Tissue0.70 - 89.03 nmol/g-0.19 nmol/g
GalantamineHPLC-FluorescenceLiver Tissue0.50 - 63.47 nmol/g-0.04 nmol/g
GalantamineLC-MS/MSRat Plasma0.12 - 525 ng/mL0.12 ng/mL-
GalantamineLC-MS/MSHuman Plasma0.39 - 62.5 ng/mL0.39 ng/mL-
GalantamineLC-MS/MSHuman Plasma0.5 - 100 ng/mL0.5 ng/mL-
GalantamineGC-MSPlant Material50 - 1000 µg/mL5 µg/mL (TIC)-

Note: Specific quantitative data for this compound in plasma and urine is limited in publicly available literature. The provided data for liver tissue can be used as a starting point for method development in other matrices.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from established methods for galantamine quantification in human plasma and is suitable for the sensitive and selective analysis of this compound.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Vortex for 10 seconds.

  • Add 100 µL of a basifying agent (e.g., 0.5 M sodium carbonate) and vortex for another 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

4.1.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For galantamine, a common transition is m/z 288.2 -> 213.1.

4.1.3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Quantification of this compound in Urine by HPLC-UV

This protocol provides a robust method for the quantification of this compound in urine samples, suitable for studies where high sensitivity is not the primary requirement.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add 25 µL of internal standard (IS).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the HPLC system.

4.2.2. HPLC-UV Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 230 nm or 288 nm.

Visualizations

Experimental Workflow: LC-MS/MS Quantification of this compound in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is basify Add Basifying Agent add_is->basify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) basify->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc detect_ms Mass Spectrometric Detection (ESI+, MRM) separate_lc->detect_ms integrate Peak Integration detect_ms->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.

Signaling Pathway: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor

This compound, as an epimer of galantamine, is expected to share its primary mechanism of action as an acetylcholinesterase inhibitor. By inhibiting the acetylcholinesterase (AChE) enzyme, it increases the levels of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function.

G cluster_synapse Synaptic Cleft cluster_cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron Signal Signal Transduction (Enhanced Cholinergic Signal) postsynaptic->Signal AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds This compound This compound This compound->AChE Inhibits ACh_Receptor->postsynaptic Activates

Caption: Inhibition of Acetylcholinesterase by this compound enhances cholinergic signaling.

References

Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay of Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro acetylcholinesterase (AChE) inhibitory activity of test compounds, with a specific focus on Epigalantamine. The described methodology is based on the widely-used Ellman's method, a simple, robust, and reliable colorimetric assay suitable for high-throughput screening.[1][2]

Principle of the Assay:

The acetylcholinesterase inhibition assay quantitatively measures the activity of AChE.[3] The assay principle is based on a two-step enzymatic reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[4]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3]

The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Data Presentation

The inhibitory activity of a compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides illustrative IC50 values for known AChE inhibitors.

CompoundIC50 ValueSource Organism of AChE
Galantamine0.29 ± 0.07 µg/mLNot Specified
EpigallocatechinNot SpecifiedNot Specified
Epigallocatechin-3-gallateNot SpecifiedNot Specified
Quercetin1.22 ± 0.79 mMNot Specified
Caffeic Acid3.51 ± 0.62 mMNot Specified
Apigenin3.52 ± 0.08 mMNot Specified
Taxifolin7.18 ± 2.05 mMNot Specified

Experimental Protocols

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Positive Control (e.g., Galantamine or Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation:

  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

  • AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A common starting concentration is 0.1-0.25 U/mL. Store aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.

  • Inhibitor Solutions:

    • Dissolve this compound and the positive control in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of desired test concentrations.

    • The final solvent concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.

Assay Procedure (96-Well Plate):

  • Plate Layout: Design the plate to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the solvent used for the test compound, but no inhibitor.

    • Positive Control: Contains all reagents and a known AChE inhibitor.

    • Test Compound: Contains all reagents and the test compound at various concentrations.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • To the appropriate wells, add 20 µL of the test compound dilutions or the positive control.

    • To the negative control and blank wells, add 20 µL of the solvent used for the test compound.

    • Add 140 µL of Tris-HCl buffer to each well.

    • Mix gently and incubate the plate for 10-15 minutes at 25°C.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the reaction rate of the negative control.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway

cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Signaling pathway of acetylcholine hydrolysis and its inhibition by this compound.

Experimental Workflow

cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) B Plate Setup (Blank, Controls, Test Compound) A->B C Add Enzyme and Inhibitor Incubate B->C D Initiate Reaction (Add DTNB and ATCI) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols: The Use of Galantamine in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Epigalantamine vs. Galantamine

Initial research into the pharmacology of Galantamine has identified this compound as one of its metabolites.[1] However, this compound, along with other metabolites like norgalantamine and galantaminone, is not considered to possess clinically significant pharmacological activity.[1] The primary compound of interest in Alzheimer's disease (AD) research and therapy is Galantamine . Therefore, these application notes will focus on the use of Galantamine in preclinical AD research models.

Galantamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, and is an approved medication for mild to moderate Alzheimer's disease.[2] Its therapeutic benefit is attributed to a unique dual mechanism of action, making it a valuable tool for investigating cholinergic and neuroprotective pathways in AD models.[2]

Mechanism of Action

Galantamine's efficacy in Alzheimer's disease models stems from several biological activities:

  • Acetylcholinesterase (AChE) Inhibition: Galantamine is a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, Galantamine increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission, which is significantly impaired in AD.

  • Allosteric Modulation of Nicotinic Receptors (nAChRs): Galantamine acts as a positive allosteric modulator (PAM) at a distinct site on nicotinic acetylcholine receptors, particularly α4β2 and α7 subtypes. This action potentiates the receptor's response to acetylcholine, further amplifying cholinergic signaling and facilitating the release of other neurotransmitters like glutamate and dopamine. There is some debate in the literature, with some studies suggesting that at higher concentrations (≥10 μM), Galantamine may act as an open-channel blocker rather than a PAM on human nAChRs.

  • Neuroprotective Effects: Beyond its cholinergic actions, Galantamine exhibits a range of neuroprotective properties. It has been shown to:

    • Inhibit amyloid-beta (Aβ) aggregation and reduce its cytotoxicity.

    • Protect against Aβ-induced DNA damage.

    • Reduce oxidative stress by inhibiting iNOS and NADPH oxidase.

    • Exert anti-inflammatory effects, potentially through the cholinergic anti-inflammatory pathway involving α7nAChRs.

Galantamine_Mechanism_of_Action cluster_ACh Gal Galantamine AChE Acetylcholinesterase (AChE) Gal->AChE Inhibits nAChR Nicotinic ACh Receptor (nAChR) Gal->nAChR Positively Modulates (PAM) Abeta Amyloid-Beta (Aβ) Aggregation & Toxicity Gal->Abeta Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh->nAChR Activates Neurotransmission ↑ Cholinergic Neurotransmission nAChR->Neurotransmission Neuroprotection Neuroprotection & Anti-inflammation Abeta->Neuroprotection Reduces

Caption: Dual mechanism of Galantamine action in AD models.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Galantamine in various Alzheimer's disease research models.

Table 1: In Vitro Efficacy and Activity of Galantamine

ParameterModel / Assay SystemValue / ConcentrationObserved EffectReference(s)
AChE Inhibition Ellman's Method (in vitro)IC₅₀: 1.27 µM50% inhibition of acetylcholinesterase activity.
Neuroprotection Aβ-induced DNA Damage (SH-SY5Y cells)0.1 - 10 µMSignificantly reduced Aβ-induced DNA damage and improved cell survival.
Neuroprotection Oxygen-Glucose Deprivation (Hippocampal Slices)15 µMReduced cell death to near-control levels.
nAChR Modulation [³H]Noradrenaline Release (SH-SY5Y cells)1 µMPotentiated nicotine-evoked neurotransmitter release.
Anti-Inflammation LPS-induced Neuroinflammation (in vitro)Not specifiedSynergistic effect with nicotine on inhibiting TNF-α release from microglia.
Aβ Aggregation ELISA & Electron MicroscopyConcentration-dependentInhibited aggregation of Aβ1-40 and Aβ1-42; produced disordered fibrils.

Table 2: In Vivo Models and Efficacy of Galantamine

Animal ModelAD Induction MethodGalantamine Dose / RouteKey FindingsReference(s)
Rats Scopolamine-induced Amnesia0.4 - 1 mg/kg, i.p.Reverses scopolamine-induced cognitive deficits in various memory tasks.
Rats Streptozotocin (STZ), ICV10 mg/kgReduced Aβ aggregation, decreased AChE levels, and improved antioxidant activity.
Rats (Attention Task) Nicotine Co-administration0.06 mg/kg, s.c.Synergistically enhanced accuracy in a 5-Choice Serial Reaction Time Task.
Rabbits Normal Aging / Eyeblink Conditioning3.0 mg/kgImproved learning, reduced AChE levels, and increased nicotinic receptor binding.
Mice Doxorubicin-induced NeurotoxicityNot specifiedPrevents cognitive dysfunction through neuroprotective actions.

Experimental Protocols

Detailed methodologies for key experiments using Galantamine in AD research.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents: AChE, DTNB, ATCI, Buffer, Galantamine start->prep_reagents add_enzyme Add AChE, Buffer, and Galantamine (or vehicle) to 96-well plate prep_reagents->add_enzyme preincubate Pre-incubate at RT for 15 min add_enzyme->preincubate add_substrate Add Substrate (ATCI) to initiate reaction preincubate->add_substrate read_absorbance Measure Absorbance at 412 nm kinetically for 5-10 min add_substrate->read_absorbance calculate Calculate % Inhibition and IC₅₀ Value read_absorbance->calculate end End calculate->end

Caption: Workflow for the in vitro AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Galantamine hydrobromide

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Galantamine in buffer and create a series of dilutions to determine the IC₅₀.

    • Prepare working solutions of AChE, ATCI (15 mM), and DTNB (10 mM) in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the Galantamine solution. For control wells (100% activity), add 25 µL of buffer.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow Galantamine to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δt) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of Galantamine concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Aβ Neurotoxicity and Protection Assay in SH-SY5Y Cells

This protocol assesses the ability of Galantamine to protect neuronal cells from toxicity induced by aggregated amyloid-beta.

Principle: Aβ oligomers are toxic to neurons, inducing oxidative stress, DNA damage, and apoptosis. The neuroprotective effect of a compound can be quantified by measuring cell viability (e.g., using an MTT assay) after co-treatment with Aβ and the compound.

Abeta_Toxicity_Workflow start Start prep_abeta Prepare Aβ₁₋₄₂ Oligomers (Incubate at 4°C for 24h) start->prep_abeta seed_cells Seed SH-SY5Y Cells in 96-well plate and allow to adhere start->seed_cells treat_cells Treat Cells with: 1. Vehicle Control 2. Aβ₁₋₄₂ only 3. Aβ₁₋₄₂ + Galantamine prep_abeta->treat_cells seed_cells->treat_cells incubate Incubate for 24-48 hours at 37°C, 5% CO₂ treat_cells->incubate mtt_assay Add MTT Reagent and Incubate for 4h incubate->mtt_assay solubilize Add Solubilizing Agent (e.g., DMSO) mtt_assay->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Calculate % Cell Viability read_abs->analyze end End analyze->end

Caption: Workflow for Aβ neurotoxicity and protection assay.

Materials:

  • Human neuroblastoma SH-SY5Y cell line

  • Aβ₁₋₄₂ peptide, highly purified

  • Sterile, endotoxin-free water or DMEM/F-12 medium

  • Galantamine hydrobromide

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other formazan solubilizing agent

  • 96-well cell culture plates

Procedure:

  • Preparation of Aβ Oligomers:

    • Dissolve Aβ₁₋₄₂ peptide in sterile water to a concentration of 1 mM.

    • Dilute to 100 µM in serum-free cell culture medium.

    • Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment media containing Aβ oligomers (final concentration ~10 µM) with and without various concentrations of Galantamine (e.g., 0.1, 1.0, 10 µM).

    • Remove the old medium from the cells and replace it with the treatment media. Include control wells (medium only) and Aβ-only wells.

    • Incubate the plate for 24 to 48 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control (untreated) wells to calculate the percentage of cell viability.

    • Compare the viability of cells treated with Aβ alone to those co-treated with Aβ and Galantamine to determine the protective effect.

Signaling Pathways Modulated by Galantamine

Galantamine's neuroprotective effects are mediated through the modulation of several intracellular signaling pathways, primarily initiated by its action on nAChRs.

Key Pathways:

  • nAChR-Jak2-NF-κB Pathway: Activation of nAChRs by Galantamine can engage the Janus kinase 2 (Jak2) pathway. This can lead to the inhibition of NF-κB translocation to the nucleus, a key transcription factor for pro-inflammatory genes like iNOS and various cytokines. This represents a crucial component of the "cholinergic anti-inflammatory pathway."

  • Inhibition of Oxidative Stress: The nAChR-Jak2 signaling cascade also appears to inhibit the activity of NADPH oxidase (NOX), a major source of reactive oxygen species (ROS) in the cell. By suppressing NOX and iNOS, Galantamine reduces both ROS and reactive nitrogen species (RNS), mitigating oxidative and nitrosative stress.

  • Pro-Survival Pathways: In some contexts, nAChR activation is linked to pro-survival pathways like PI3K/Akt, which can promote cell survival and inhibit apoptosis. Galantamine's modulation of these receptors can thus contribute to neuronal resilience against toxic insults.

Galantamine_Signaling_Pathways Gal Galantamine nAChR α7-nAChR Gal->nAChR Modulates Jak2 Jak2 nAChR->Jak2 Activates NFkB NF-κB Activation Jak2->NFkB Inhibits NOX NADPH Oxidase (NOX) Jak2->NOX Inhibits iNOS iNOS Expression NFkB->iNOS Induces Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces ROS Reactive Oxygen Species (ROS) NOX->ROS Neuroprotection Neuroprotection & Cell Survival iNOS->Neuroprotection Inflammation->Neuroprotection ROS->Neuroprotection

Caption: Neuroprotective signaling pathways modulated by Galantamine.

References

Application Notes and Protocols for Neuroprotective Effect Assays of Galantamine

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: The query for "Epigalantamine" did not yield specific results. However, the search results consistently point to "Galantamine," a well-researched compound with established neuroprotective effects and a similar name. This document will, therefore, focus on the neuroprotective effect assays for Galantamine, assuming it is the intended subject of inquiry.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galantamine is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD)[1][2]. Beyond its primary role in enhancing cholinergic transmission, Galantamine exhibits a multifaceted neuroprotective profile[2][3]. Its mechanisms of action include the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of amyloid-beta (Aβ) aggregation and cytotoxicity, reduction of oxidative stress, and anti-apoptotic effects[4]. These diverse activities make Galantamine a subject of significant interest in the development of disease-modifying therapies for neurodegenerative disorders.

These application notes provide detailed protocols for a range of in vitro and in vivo assays to characterize the neuroprotective effects of Galantamine and similar investigational compounds.

In Vitro Neuroprotective Assays

In vitro assays are essential for the initial screening and mechanistic evaluation of neuroprotective compounds. They offer a controlled environment to study specific cellular and molecular pathways.

Acetylcholinesterase (AChE) Inhibition Assay

Application Note: This assay quantifies the ability of a compound to inhibit the activity of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, compounds like Galantamine increase the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for AD. The assay is based on the Ellman method, where thiocholine, a product of acetylthiocholine hydrolysis by AChE, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 7.5.

    • AChE solution: 0.25 U/mL in PB.

    • Substrate solution: Acetylthiocholine iodide (ATCI) in PB.

    • Ellman's Reagent: 10 mM DTNB in PB.

    • Test Compound: Prepare a stock solution of Galantamine (or test compound) in a suitable solvent and make serial dilutions in PB.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of PB to the blank wells.

    • Add 50 µL of the test compound at various concentrations to the sample wells.

    • Add 50 µL of AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of ATCI substrate solution to all wells.

    • Add 50 µL of DTNB to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundAChE Inhibition IC₅₀ (nM)
Galantamine28 - 1480
Donepezil5 - 10
Compound XUser-defined value
Compound YUser-defined value
Note: IC₅₀ values for Galantamine can vary based on experimental conditions.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay

Application Note: The aggregation of amyloid-beta peptides (specifically Aβ₁₋₄₀ and Aβ₁₋₄₂) into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. This assay assesses the ability of Galantamine to inhibit this aggregation process. The most common method utilizes Thioflavin T (ThT), a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence. Galantamine has been shown to inhibit the aggregation of both Aβ₁₋₄₀ and Aβ₁₋₄₂ in a concentration-dependent manner.

Experimental Protocol:

  • Reagent Preparation:

    • Aβ₁₋₄₂ Peptide: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like hexafluoroisopropanol (HFIP), aliquot, and lyophilize to ensure a monomeric starting state. Reconstitute in a buffer like PBS (pH 7.4) immediately before use.

    • Thioflavin T (ThT) Solution: Prepare a stock solution in assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

    • Test Compound: Prepare serial dilutions of Galantamine in the assay buffer.

  • Assay Procedure (96-well black plate):

    • In each well, mix the Aβ₁₋₄₂ peptide solution (final concentration e.g., 20 µM) with various concentrations of Galantamine or vehicle control.

    • Incubate the plate at 37°C with continuous gentle shaking for a set period (e.g., 2.5 to 48 hours) to allow for fibril formation.

    • After incubation, add ThT solution to each well (final concentration e.g., 1.5 µM).

  • Data Acquisition:

    • Measure fluorescence intensity using a plate reader with excitation at ~446 nm and emission at ~490 nm.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition relative to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Data Presentation:

CompoundAβ₁₋₄₂ Aggregation Inhibition IC₅₀ (µM)
Galantamine~50 - 100
Curcumin~1 - 5
Compound XUser-defined value
Compound YUser-defined value
Note: Data is illustrative and based on literature findings.
Cell-Based Aβ-Induced Neurotoxicity Assay

Application Note: This assay evaluates the ability of Galantamine to protect neuronal cells from the cytotoxic effects of Aβ peptides. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for these studies because it can be differentiated into a more mature neuronal phenotype. Cell viability is typically assessed using the MTT assay, which measures mitochondrial metabolic activity, while cell death or cytotoxicity is measured by the lactate dehydrogenase (LDH) release assay. Galantamine has been demonstrated to reduce Aβ₁₋₄₀-induced cytotoxicity and apoptosis in SH-SY5Y cells.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin/Streptomycin).

    • Seed cells into 96-well plates at a density of approximately 0.5 x 10⁵ cells per well and allow them to adhere for 24 hours.

    • Optional: Differentiate cells using agents like retinoic acid (RA) to obtain a more neuron-like phenotype, which can increase susceptibility to neurotoxins.

  • Treatment:

    • Prepare aggregated Aβ₁₋₄₂ oligomers by pre-incubating the peptide solution at 37°C for 24 hours.

    • Pre-treat the cells with various concentrations of Galantamine for 1-2 hours.

    • Add the prepared Aβ₁₋₄₂ oligomers (e.g., 10-20 µM final concentration) to the wells containing Galantamine.

    • Incubate for an additional 24-48 hours.

  • Viability/Cytotoxicity Assessment:

    • MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance at ~570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH activity using a commercially available kit, which typically involves measuring absorbance at ~490 nm.

  • Data Analysis:

    • For the MTT assay, express results as a percentage of the control (untreated) cells.

    • For the LDH assay, express results as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Data Presentation:

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)
Control (Vehicle)100 ± 5.010 ± 2.0
Aβ₁₋₄₂ (10 µM)55 ± 4.560 ± 5.5
Aβ₁₋₄₂ + Galantamine (1 µM)75 ± 6.135 ± 4.2
Aβ₁₋₄₂ + Galantamine (5 µM)90 ± 5.318 ± 3.1
Note: Data is illustrative.
Oxidative Stress Assays

Application Note: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Aβ peptides are known to induce oxidative stress. These assays measure the ability of Galantamine to mitigate oxidative damage. Galantamine has been shown to prevent the increase in ROS and lipid peroxidation induced by Aβ and to preserve the glutathione (GSH) antioxidant system.

Experimental Protocol (using cultured cells, e.g., SH-SY5Y):

  • Induce Oxidative Stress: Treat cells with an inducing agent (e.g., Aβ₁₋₄₀, H₂O₂, or 6-OHDA) in the presence or absence of Galantamine.

  • ROS Measurement:

    • Use a fluorescent probe like Dihydroethidium (DHE) or MitoSOX Green for mitochondrial superoxide.

    • Incubate the treated cells with the probe.

    • Measure fluorescence using a fluorometric plate reader or fluorescence microscopy.

  • Lipid Peroxidation (MDA) Assay:

    • Measure the level of malondialdehyde (MDA), a marker of lipid peroxidation.

    • Lyse the treated cells and perform the assay using a commercial kit, often based on the reaction of MDA with thiobarbituric acid (TBA) to form a colorimetric product.

  • Glutathione (GSH) Assay:

    • Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A healthy GSH:GSSG ratio is typically >100:1, which drops significantly under oxidative stress.

    • Use a commercial luminescence- or colorimetric-based assay kit to measure total GSH and GSSG levels in cell lysates.

Data Presentation:

Treatment GroupRelative ROS Levels (%)MDA Levels (nmol/mg protein)GSH/GSSG Ratio
Control100 ± 81.5 ± 0.2110 ± 10
Aβ₁₋₄₀250 ± 204.8 ± 0.515 ± 3
Aβ₁₋₄₀ + Galantamine (5 µM)130 ± 122.1 ± 0.385 ± 9
Note: Data is illustrative.

In Vivo Neuroprotective Assays

In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a complex biological system, assessing its effects on cognition and behavior.

Scopolamine-Induced Amnesia Model

Application Note: This is a widely used and robust model for screening compounds with potential therapeutic effects on cognitive impairment, particularly deficits in learning and memory. Scopolamine, a muscarinic receptor antagonist, induces a temporary cholinergic deficit that mimics aspects of Alzheimer's disease, leading to amnesia. The model assesses the ability of a test compound like Galantamine to prevent or reverse these cognitive deficits. Behavioral tests such as the Y-maze (for spatial working memory) and the Novel Object Recognition test (for episodic memory) are commonly employed.

Experimental Protocol:

  • Animals: Use male C57BL/6 mice or Wistar rats. Acclimatize the animals for at least one week before the experiment.

  • Drug Administration:

    • Administer Galantamine (or test compound/vehicle) orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days).

    • On the final day of testing, administer the last dose of the test compound.

    • After 30-60 minutes, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).

  • Behavioral Testing (conducted 30-60 minutes after scopolamine injection):

    • Y-Maze Test:

      • Place each mouse in a Y-shaped maze and allow it to explore freely for 8 minutes.

      • Record the sequence of arm entries.

      • Calculate the percentage of spontaneous alternation, defined as consecutive entries into three different arms. A decrease in alternation indicates memory impairment.

    • Novel Object Recognition (NOR) Test:

      • Habituation: Allow the animal to explore an empty open-field arena.

      • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

      • Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel one.

      • Record the time spent exploring each object. Healthy animals spend more time exploring the novel object.

      • Calculate the Discrimination Index: [(Time_novel - Time_familiar) / (Total exploration time)] x 100.

  • Biochemical Analysis (Optional):

    • After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex).

    • Homogenize the tissue to measure AChE activity, MDA levels, or other relevant biomarkers.

Data Presentation:

Table 2.1: Behavioral Assessment Data

Treatment Group Y-Maze Spontaneous Alternation (%) NOR Discrimination Index (%)
Vehicle + Saline 75 ± 5.0 60 ± 6.5
Vehicle + Scopolamine (1 mg/kg) 45 ± 4.2 10 ± 5.1

| Galantamine (3 mg/kg) + Scopolamine | 68 ± 5.5 | 52 ± 7.0 |

Table 2.2: Brain Biochemical Data

Treatment Group Hippocampal AChE Activity (U/mg protein) Cortical MDA Levels (nmol/mg protein)
Vehicle + Saline 100 ± 9 2.0 ± 0.3
Vehicle + Scopolamine (1 mg/kg) 98 ± 11 4.5 ± 0.6
Galantamine (3 mg/kg) + Scopolamine 65 ± 7 2.4 ± 0.4

Note: Data is illustrative.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 In Vitro Neuroprotection Workflow (SH-SY5Y) A 1. Culture & Plate SH-SY5Y Cells B 2. Pre-treat with Galantamine A->B C 3. Induce Neurotoxicity (e.g., with Aβ Oligomers) B->C D 4. Incubate (24-48 hours) C->D E 5. Assess Outcome D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Oxidative Stress (ROS/MDA Assays) E->H

Workflow for an in vitro neuroprotection assay.

G cluster_1 In Vivo Neuroprotection Workflow (Scopolamine Model) A 1. Acclimatize Animals (Mice/Rats) B 2. Daily Treatment (Galantamine or Vehicle) A->B C 3. Induce Amnesia (Scopolamine Injection) B->C D 4. Behavioral Testing C->D E Y-Maze Test D->E F Novel Object Recognition Test D->F G 5. Tissue Collection & Biochemical Analysis D->G

Workflow for the scopolamine-induced amnesia model.
Signaling Pathways

G cluster_0 Galantamine's Neuroprotective Signaling cluster_1 Cholinergic System cluster_2 Intracellular Signaling cluster_3 Cellular Outcomes Gal Galantamine AChE AChE Gal->AChE Inhibits nAChR α7-nAChR Gal->nAChR Modulates JNK JNK Pathway nAChR->JNK Activates PI3K PI3K/Akt Pathway nAChR->PI3K Activates NFkB NF-κB nAChR->NFkB Inhibits JNK->nAChR ↑ Expression Apoptosis ↓ Apoptosis JNK->Apoptosis Autophagy ↑ Autophagy (Aβ Clearance) PI3K->Autophagy OxidativeStress ↓ Oxidative Stress (↓ iNOS, ↓ ROS) NFkB->OxidativeStress Neuroprotection NEUROPROTECTION & CELL SURVIVAL Autophagy->Neuroprotection Apoptosis->Neuroprotection OxidativeStress->Neuroprotection

Key signaling pathways in Galantamine's neuroprotection.

References

Unveiling the Neuroprotective Potential of Epigalantamine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Epigalantamine in cell culture models of neurodegenerative diseases. The following protocols and data summaries are designed to facilitate the investigation of this compound's mechanisms of action, including its neuroprotective, anti-inflammatory, and anti-amyloidogenic properties.

Overview of this compound's Bioactivity

This compound, known in scientific literature as Galantamine, is a well-established acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] Beyond its primary function, research has revealed its multifaceted neuroprotective capabilities. In vitro studies have demonstrated that this compound can protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, reduce oxidative stress, inhibit Aβ aggregation, and exert anti-inflammatory effects.[2][3][4][5] These effects are mediated through various signaling pathways, including the nicotinic acetylcholine receptor (nAChR), NMDA receptor, PI3K/Akt, MAPK/JNK, and NF-κB pathways.

Recommended Cell Lines for Studying Neurodegenerative Diseases

The selection of an appropriate cell model is critical for obtaining relevant and reproducible data. The following cell lines are commonly used in the study of neurodegenerative disorders and are suitable for investigating the effects of this compound.

Cell LineTypeKey Applications in Neurodegeneration ResearchReferences
SH-SY5Y Human neuroblastomaStudies on Alzheimer's disease, Parkinson's disease, neurotoxicity, and can be differentiated into neuron-like cells.
PC12 Rat adrenal pheochromocytomaNeuronal differentiation and function studies, responds to nerve growth factor (NGF).
Primary Cortical Neurons Primary cells from rodent brainHighly physiologically relevant models for neurodevelopment and neurodegenerative diseases.
Induced Pluripotent Stem Cells (iPSCs) Reprogrammed somatic cellsCan be differentiated into various neuronal and glial cell types for patient-specific disease modeling.
Microglia Immortalized or primary cellsStudying neuroinflammation and the role of glial cells in neurodegeneration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Assessment of Neuroprotection against Amyloid-Beta (Aβ) Toxicity

This protocol is designed to evaluate the protective effects of this compound against Aβ-induced cytotoxicity.

Experimental Workflow:

G cluster_0 Cell Seeding and Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment seed_cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) incubate_24h->pretreat add_abeta Add Aβ oligomers (e.g., Aβ1-42) pretreat->add_abeta incubate_48h Incubate for 48 hours add_abeta->incubate_48h mtt_assay Perform MTT or LDH assay incubate_48h->mtt_assay read_plate Measure absorbance/fluorescence mtt_assay->read_plate

Caption: Workflow for Aβ toxicity assay.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound hydrobromide

  • Amyloid-beta (1-42) peptide

  • Sterile, tissue culture-treated 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add the this compound solutions. Incubate for 1-2 hours.

  • Aβ Treatment: Prepare Aβ1-42 oligomers according to established protocols. Add Aβ1-42 to the wells to a final concentration of 10-30 µM. Include control wells with cells treated only with vehicle, this compound alone, and Aβ1-42 alone.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Cytotoxicity Assay:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

Quantitative Data Summary:

TreatmentConcentrationCell Viability (% of Control)Reference
Aβ1-402 µM~50%
Aβ1-40 + Galantamine1 µM~70%
Aβ1-40 + Galantamine10 µM~85%
Aβ1-4230 µM~60%
Aβ1-42 + Galantamine1 µM~80%
NMDA100 µM~40%
NMDA + Galantamine5 µM~80%
Evaluation of Anti-Inflammatory Effects

This protocol outlines the steps to investigate the anti-inflammatory properties of this compound in a microglial or macrophage cell line.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Induction of Inflammation cluster_2 Analysis seed_cells Seed microglia or THP-1 cells in 24-well plates differentiate Differentiate THP-1 monocytes (if applicable) seed_cells->differentiate treat_epig Treat with this compound differentiate->treat_epig add_lps Stimulate with LPS (e.g., 50 ng/mL) treat_epig->add_lps incubate Incubate for 4-18 hours add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., IL-6, TNF-α) by ELISA collect_supernatant->elisa

Caption: Workflow for anti-inflammatory assay.

Materials:

  • Microglial cells (e.g., BV-2) or human monocyte cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • This compound hydrobromide

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 24-well plate. Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. Wash the cells with PBS before proceeding.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 50 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for 4 to 18 hours.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary:

TreatmentCytokine MeasuredFold Change vs. LPSReference
LPS (50 ng/mL)IL-6Baseline (e.g., 1)
LPS + Dexamethasone (40 ng/mL)IL-6Significant decrease
LPS + Test Extract (40-130 µg/mL)IL-6Significant decrease
LPS + Test Extract (40-130 µg/mL)IL-8Significant decrease

Signaling Pathway Analysis

This compound's neuroprotective effects are mediated by complex signaling networks. Western blotting is a key technique to investigate the modulation of these pathways.

Key Signaling Pathways Modulated by this compound

G cluster_0 This compound's Neuroprotective Mechanisms This compound This compound nAChR α7-nAChR This compound->nAChR allosteric modulator NMDAR NMDA Receptor This compound->NMDAR potentiates NFkB NF-κB Pathway This compound->NFkB inhibits PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK_JNK MAPK/JNK Pathway nAChR->MAPK_JNK Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) NMDAR->Neuroprotection Autophagy Autophagy PI3K_Akt->Autophagy PI3K_Akt->Neuroprotection MAPK_JNK->nAChR NFkB->Neuroprotection Abeta_clearance Aβ Clearance Autophagy->Abeta_clearance

Caption: Key signaling pathways modulated by this compound.

Protocol: Western Blotting for Signaling Proteins

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (gels, running buffer, transfer system)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-JNK, anti-JNK, anti-α7nAChR, anti-LC3, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary (Illustrative):

TreatmentProteinFold Change vs. ControlReference
Galantamine (0.1-1 µM)α7nAChRDose-dependent increase
GalantaminePhospho-AktDecrease
GalantaminePhospho-JNKIncrease
Cleaved Caspase-3Increase
Aβ + GalantamineCleaved Caspase-3Decrease

Conclusion

These application notes provide a framework for investigating the cellular effects of this compound. The detailed protocols for assessing neuroprotection, anti-inflammatory activity, and signaling pathway modulation, along with the summarized quantitative data, offer a solid foundation for researchers. The provided workflows and pathway diagrams serve as visual aids to conceptualize the experimental designs and the underlying molecular mechanisms of this compound's action. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.

References

Application Notes and Protocols for Testing Epigalantamine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine, an epimer of galantamine, is a well-established acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] These mechanisms of action make it a compound of significant interest for treating neurodegenerative diseases, particularly Alzheimer's disease (AD), where cholinergic deficits are a key pathological feature.[1] Preclinical evaluation of this compound's efficacy relies on robust and well-characterized animal models that mimic aspects of human disease.

These application notes provide a comprehensive overview of relevant animal models, detailed experimental protocols for behavioral and biochemical analyses, and a summary of expected quantitative outcomes to guide researchers in the preclinical assessment of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The choice depends on the specific aspect of the compound's efficacy being investigated, such as cognitive enhancement, disease modification, or neuroprotection. Commonly used models include mice and rats.[3][4]

Chemically-Induced Amnesia Models

These models are useful for rapidly screening the cognitive-enhancing effects of this compound. They involve the administration of a cholinergic antagonist, such as scopolamine, to induce transient memory deficits.

  • Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is widely used to induce learning and memory impairments in rodents, mimicking the cholinergic deficit observed in AD. This model is particularly useful for evaluating the procognitive and anti-amnesic effects of this compound.

Transgenic Models of Alzheimer's Disease

Genetically engineered mouse models that overexpress human genes associated with familial AD provide a platform to study the disease-modifying potential of this compound. These models develop key pathological hallmarks of AD, such as amyloid-beta (Aβ) plaques.

  • APP/PS1 Transgenic Mice: These mice co-express mutant forms of the human amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to accelerated Aβ deposition in the brain and subsequent cognitive deficits.

  • 5XFAD Transgenic Mice: This model expresses five familial AD mutations in the APP and PS1 genes, resulting in a more aggressive and rapid development of Aβ pathology and neuroinflammation.

Neurotrauma and Neuroinflammation Models

These models are valuable for assessing the neuroprotective and anti-inflammatory properties of this compound.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intraperitoneal or intracerebroventricular injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neuroinflammatory response, leading to cognitive impairment. This model allows for the investigation of this compound's ability to mitigate inflammation-mediated neuronal dysfunction.

  • Blast-Induced Traumatic Optic Neuropathy (bITON): This model of neurotrauma can be used to assess the neuroprotective effects of this compound on axonal degeneration and synaptic damage.

Experimental Protocols

Behavioral Assays

1. Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Objective: To evaluate the effect of this compound on improving spatial learning and memory deficits.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (5-7 days): Mice are subjected to 4 trials per day. In each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.

    • Probe Trial (Day after last acquisition day): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of spatial memory retention.

  • Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are the primary endpoints.

2. Passive Avoidance Test

This test assesses fear-motivated learning and memory.

  • Objective: To evaluate the effect of this compound on improving contextual fear memory.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: The mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

    • Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.

  • Data Analysis: Step-through latency in the retention trial is the main parameter measured.

Biochemical Assays

1. Acetylcholinesterase (AChE) Activity Assay

This assay measures the primary pharmacological activity of this compound.

  • Objective: To determine the in vivo inhibition of AChE activity in brain tissue by this compound.

  • Procedure (based on Ellman's method):

    • Homogenize brain tissue (e.g., hippocampus or cortex) in phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Add the supernatant to a reaction mixture containing acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

    • Measure the rate of color change spectrophotometrically at 412 nm.

  • Data Analysis: AChE activity is expressed as units per milligram of protein.

2. Amyloid-β (Aβ) Immunohistochemistry

This technique is used to visualize and quantify Aβ plaques in the brains of transgenic mice.

  • Objective: To assess the effect of this compound on reducing Aβ plaque pathology.

  • Procedure:

    • Perfuse mice and collect brain tissue.

    • Fix, section, and mount brain slices on microscope slides.

    • Perform antigen retrieval using formic acid.

    • Incubate sections with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with a secondary antibody conjugated to a reporter enzyme or fluorophore.

    • Visualize and capture images using a microscope.

  • Data Analysis: Quantify the Aβ plaque load (percentage of area occupied by plaques) in specific brain regions like the cortex and hippocampus using image analysis software.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

Behavioral Assay Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
Morris Water Maze Escape Latency (Day 5, seconds)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Time in Target Quadrant (seconds)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Passive Avoidance Step-through Latency (seconds)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Biochemical Assay Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
AChE Activity % InhibitionMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Aβ Immunohistochemistry Plaque Load (% Area)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Visualization of Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

Epigalantamine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits nAChR Nicotinic AChR (α7, α4β2) This compound->nAChR Positive Allosteric Modulation ACh_synapse ACh AChE->ACh_synapse Breaks down ACh_release Acetylcholine (ACh) Release nAChR->ACh_release Enhances ACh_vesicle ACh Vesicles ACh_vesicle->ACh_release ACh_release->ACh_synapse Post_nAChR Postsynaptic nAChR ACh_synapse->Post_nAChR Neurotransmission Enhanced Cholinergic Neurotransmission Post_nAChR->Neurotransmission

Dual mechanism of this compound action.

Neuroprotective Signaling Pathway of this compound

Neuroprotection_Pathway This compound This compound nAChR α7 Nicotinic AChR This compound->nAChR Activates Jak2 Jak2 nAChR->Jak2 Activates PI3K PI3K nAChR->PI3K Activates NFkB NF-κB Jak2->NFkB Inhibits NOX NADPH Oxidase (NOX) Jak2->NOX Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits iNOS iNOS NFkB->iNOS Induces Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes iNOS->Neuroinflammation Contributes to ROS Reactive Oxygen Species (ROS) NOX->ROS ROS->Neuroinflammation Promotes Neuroinflammation->Apoptosis Neuroprotection Neuroprotection

This compound's neuroprotective signaling.

Experimental Workflow for Preclinical Efficacy Testing

Experimental_Workflow cluster_0 Animal Model Selection & Acclimation cluster_1 Treatment & Behavioral Testing cluster_2 Biochemical & Histological Analysis cluster_3 Data Analysis & Interpretation Model_Selection Select Animal Model (e.g., APP/PS1, Scopolamine) Acclimation Acclimation Period (1-2 weeks) Model_Selection->Acclimation Treatment Chronic this compound Administration Acclimation->Treatment Behavioral Behavioral Assays (MWM, Passive Avoidance) Treatment->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue Biochem Biochemical Assays (AChE Activity, ELISA) Tissue->Biochem Histo Immunohistochemistry (Aβ Plaque Load) Tissue->Histo Analysis Statistical Analysis Biochem->Analysis Histo->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Preclinical efficacy testing workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine is a stereoisomer of galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used in the management of Alzheimer's disease.[1][2] Due to their structural similarity, preclinical research on galantamine provides a critical foundation for investigating the therapeutic potential of this compound. However, it is important to note that some sources suggest this compound may not possess the same level of clinically significant pharmacological activity as galantamine.[1][3] Therefore, the following application notes and protocols are primarily based on preclinical data for galantamine and are intended to serve as a comprehensive guide for designing and conducting preclinical studies with this compound. Careful dose-response studies are recommended to determine the specific activity of this compound.

Data Presentation: Recommended Dosage of Galantamine in Preclinical Models

The following tables summarize recommended dosages of galantamine from various preclinical studies. These dosages can be used as a starting point for establishing effective doses of this compound.

Table 1: In Vivo Dosage of Galantamine in Rodent Models

Animal ModelDisease/ApplicationDosage RangeAdministration RouteStudy Outcome
Mice (APP/PS1 transgenic)Alzheimer's Disease5 mg/kg, twice dailyIntraperitoneal (i.p.)Improved cognitive performance, reduced amyloid-β deposition and astrocyte activation.[4]
MiceLipopolysaccharide (LPS)-induced cognitive impairment4 mg/kgIntraperitoneal (i.p.)Prevented cognitive impairments and neuroinflammation.
MiceScopolamine-induced memory impairment1/20th of LD50Not specifiedImproved memory in the passive avoidance test.
RatsOxygen and glucose deprivation (in vivo model of ischemia)Not specified in vivoNot specifiedGalantamine showed neuroprotective effects in an in vitro model.
RabbitsAssociative learning studies3.0 mg/kgNot specifiedImproved learning in delay eyeblink classical conditioning.

Table 2: In Vitro Dosage of Galantamine

Cell/Tissue ModelApplicationConcentration RangeStudy Outcome
Rat hippocampal slicesNeuroprotection (Oxygen-Glucose Deprivation)Up to 15 µMReduced cell death.
Rat cortical neuronsNeuroprotection (NMDA-induced excitotoxicity)5 µMCompletely reversed NMDA toxicity.
Human lymphocytesProtection against oxidative damageLow to medium concentrationsIncreased cell viability against hydrogen peroxide-induced damage.
SH-SY5Y cellsNeuroprotection (Aβ1–42-induced neurotoxicity)Not specifiedInhibited apoptosis by enhancing α7nAChR expression and autophagy.

Experimental Protocols

Morris Water Maze (MWM) for Assessing Spatial Learning and Memory in Mice

The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory, functions often impaired in neurodegenerative diseases.

Materials:

  • Circular water tank (90-100 cm in diameter)

  • Escape platform (10 cm in diameter)

  • Water opacifier (e.g., non-toxic white paint)

  • Water heater to maintain temperature at 21-24°C

  • Video tracking system and software (e.g., Ethovision, ANY-Maze)

  • Distinct visual cues placed around the maze

Procedure:

  • Habituation (Day 1):

    • Allow mice to swim freely in the maze for 60 seconds without the platform.

    • Place the visible platform in the tank and guide the mouse to it. Allow the mouse to remain on the platform for 15-30 seconds. Repeat this for each of the four quadrants.

  • Acquisition Training (Days 2-6):

    • Submerge the platform 1 cm below the water surface in a fixed quadrant (target quadrant).

    • Administer this compound or vehicle at the predetermined dose and time before the first trial of each day (e.g., 30-60 minutes prior to testing).

    • Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the wall at one of the four starting positions (North, South, East, West), with the sequence varying daily.

    • Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform), path length, and swim speed for each trial using the video tracking software.

  • Probe Trial (Day 7):

    • Remove the platform from the tank.

    • Place the mouse in the quadrant opposite to where the platform was located.

    • Allow the mouse to swim freely for 60-90 seconds.

    • Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swim path.

Data Analysis:

  • Acquisition: Analyze the learning curve by comparing the escape latency and path length across training days between treatment groups using a repeated-measures ANOVA.

  • Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between groups using a one-way ANOVA or t-test.

Passive Avoidance Test for Assessing Long-Term Memory in Rats

The passive avoidance test is a fear-motivated task used to evaluate learning and memory based on a negative stimulus.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark compartment).

  • Shock generator.

Procedure:

  • Acquisition/Training Trial (Day 1):

    • Place the rat in the illuminated compartment.

    • After a brief habituation period (e.g., 60 seconds), the door between the compartments opens.

    • When the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered (e.g., 0.3-0.5 mA for 2 seconds). The intensity and duration should be optimized for the specific strain and apparatus.

    • Administer this compound or vehicle immediately after the training trial to assess its effect on memory consolidation, or before the training to evaluate its effect on learning.

  • Retention Trial (Day 2, typically 24 hours after training):

    • Place the rat back into the illuminated compartment.

    • Open the door to the dark compartment.

    • Record the step-through latency, which is the time it takes for the rat to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated after a cut-off time (e.g., 300 seconds).

Data Analysis:

  • Compare the step-through latency between the treatment groups using a non-parametric test (e.g., Mann-Whitney U test) due to the often non-normal distribution of the data, or a t-test if the data is normally distributed.

Mandatory Visualizations

Signaling Pathways of Galantamine

The therapeutic effects of galantamine, and potentially this compound, are attributed to its dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).

Galantamine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis nAChR nAChR ACh_cleft->nAChR Binds Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosteric Modulation Signal Signal Transduction nAChR->Signal Activates

Caption: Dual mechanism of action of Galantamine.

The neuroprotective effects of galantamine have been linked to the activation of specific signaling pathways downstream of nAChR activation.

Neuroprotective_Pathway Galantamine Galantamine nAChR α7-nAChR Galantamine->nAChR Allosteric Modulation PI3K PI3K nAChR->PI3K Activates JNK JNK Pathway nAChR->JNK Activates Jak2 Jak2 nAChR->Jak2 Activates Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Promotes Autophagy Autophagy JNK->Autophagy Induces Autophagy->Neuroprotection Contributes to NFkB NF-κB / iNOS Jak2->NFkB Inhibits NOX NADPH Oxidase (NOX) Jak2->NOX Inhibits Inflammation Neuroinflammation NFkB->Inflammation ROS ROS Production NOX->ROS ROS->Inflammation

Caption: Neuroprotective signaling pathways of Galantamine.

Experimental Workflow

A typical workflow for a preclinical in vivo study investigating the effects of this compound on cognitive function is outlined below.

Experimental_Workflow start Study Design & Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound doses) start->grouping treatment Chronic or Acute Drug Administration grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) treatment->behavior tissue Tissue Collection & Preparation (Brain homogenization, slicing) behavior->tissue analysis Biochemical & Histological Analysis (e.g., AChE activity, Western Blot, IHC) tissue->analysis data Data Analysis & Interpretation analysis->data

Caption: In vivo preclinical study workflow.

References

Troubleshooting & Optimization

Technical Support Center: Epigalantamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Epigalantamine, with a focus on improving yield and diastereoselectivity.

Troubleshooting Guide: Improving this compound Yield

Low yield or an unfavorable diastereomeric ratio are common challenges in the synthesis of this compound. The following table outlines potential problems, their causes, and recommended solutions. The primary focus is on the critical reduction step of the precursor, Narwedine, which determines the stereochemistry of the final product.

Problem Potential Cause Recommended Solution Expected Outcome/Rationale
Low overall yield of Galantamine/Epigalantamine mixture Incomplete reduction of Narwedine.Increase the molar excess of the reducing agent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). Extend the reaction time. Ensure anhydrous reaction conditions.Drives the reaction to completion, increasing the conversion of the starting material.
Decomposition of starting material or product.Lower the reaction temperature. Use a milder reducing agent. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.Minimizes side reactions and degradation of sensitive functional groups.
Low ratio of this compound to Galantamine The reducing agent favors the formation of Galantamine.Use a less sterically hindered reducing agent. While L-selectride is known to stereoselectively produce (-)-Galantamine, less bulky reagents like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) may result in a different diastereomeric ratio, potentially favoring this compound or producing a nearly 1:1 mixture that can be separated.[1][2] Experiment with different reaction temperatures.Less bulky hydrides approach the carbonyl from a different trajectory, potentially leading to the formation of the epimeric alcohol.
Reaction temperature is not optimal for this compound formation.Vary the reaction temperature systematically (e.g., -78°C, -40°C, 0°C, room temperature) to determine the optimal condition for maximizing the this compound ratio.Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting the diastereoselectivity.
Formation of significant byproducts Presence of impurities in the starting material (Narwedine).Purify Narwedine before the reduction step, for example, by recrystallization or column chromatography.Reduces the formation of side products and simplifies the purification of the final product.
Non-selective reduction of other functional groups.Choose a milder or more selective reducing agent. For example, if other reducible functional groups are present, a chemoselective reagent might be necessary.Prevents unwanted side reactions and increases the purity of the crude product.
Difficulty in separating this compound from Galantamine Similar polarity of the two diastereomers.Optimize the mobile phase for column chromatography. A systematic screen of solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can be employed for more challenging separations.Enhances the resolution between the two diastereomers, allowing for cleaner isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling the yield of this compound versus Galantamine?

A1: The most critical step is the stereoselective reduction of the ketone precursor, typically Narwedine, to the corresponding alcohol. The choice of reducing agent and the reaction conditions (temperature, solvent) directly influence the diastereomeric ratio of the resulting alcohol, which can be a mixture of Galantamine and this compound.[1][2]

Q2: Which reducing agents are commonly used, and how do they affect the product ratio?

A2: Bulky reducing agents like L-selectride are often used to achieve high stereoselectivity in favor of Galantamine.[2] To potentially increase the yield of this compound, one might consider less sterically demanding reducing agents such as Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄). These reagents may offer different selectivity, leading to a higher proportion of this compound in the product mixture. A systematic screening of reducing agents is recommended to optimize for this compound.

Q3: How can I confirm the stereochemistry and purity of my synthesized this compound?

A3: The stereochemistry and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can distinguish between diastereomers due to differences in the chemical shifts and coupling constants of the protons and carbons near the stereocenter.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the enantiomers and diastereomers in the sample, providing a measure of diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Comparison to a reference standard: Comparing the analytical data (e.g., NMR spectra, HPLC retention time) of the synthesized product with that of a certified reference standard for this compound is the most definitive method for confirmation.

Q4: What are the common impurities encountered in this compound synthesis?

A4: Besides the diastereomer Galantamine, other common impurities can include unreacted Narwedine, over-reduction products, and byproducts from side reactions. Impurities from previous synthetic steps may also be carried over. Commonly encountered impurities in the synthesis of Galantamine, which would also be relevant to this compound synthesis, include N-desmethylgalantamine, narwedine, and dehydrogalantamine.

Experimental Protocols

General Protocol for the Reduction of Narwedine

This protocol provides a general framework. The specific reducing agent, temperature, and reaction time should be optimized to maximize the yield of this compound.

  • Preparation:

    • Dissolve Narwedine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or toluene) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature).

  • Reduction:

    • Slowly add the reducing agent (e.g., LiAlH₄, NaBH₄, or other hydride reagents; 1.1-2.0 equivalents) to the stirred solution of Narwedine. The addition should be done portion-wise or via a syringe pump to control the reaction rate and temperature.

    • Stir the reaction mixture at the chosen temperature for a specified time (e.g., 1-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., water, a saturated solution of ammonium chloride, or Rochelle's salt solution).

    • Allow the mixture to warm to room temperature and stir until a filterable precipitate forms.

    • Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product, which is a mixture of this compound and Galantamine, using column chromatography on silica gel or another suitable stationary phase. The choice of eluent will depend on the specific properties of the diastereomers and should be optimized to achieve good separation.

Visualizations

Epigalantamine_Synthesis_Pathway Narwedine Narwedine Reduction Reduction (e.g., LiAlH₄, NaBH₄) Narwedine->Reduction Mixture Mixture of This compound & Galantamine Reduction->Mixture Separation Chromatographic Separation Mixture->Separation This compound This compound Separation->this compound Desired Product Galantamine Galantamine Separation->Galantamine Diastereomer

Caption: Key steps in the synthesis of this compound from Narwedine.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity CheckPurity Check Starting Material Purity Start->CheckPurity VaryReagent Vary Reducing Agent (e.g., NaBH₄, LiAlH₄) CheckPurity->VaryReagent [Purity OK] VaryTemp Vary Reaction Temperature VaryReagent->VaryTemp Analysis Analyze Product Ratio (HPLC, NMR) VaryTemp->Analysis OptimizeSep Optimize Separation Protocol OptimizeSep->Analysis Analysis->OptimizeSep [Ratio Unfavorable] Success Improved Yield/ Selectivity Analysis->Success [Ratio Favorable]

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epigalantamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of this compound in aqueous solutions.

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting approach?

A1: this compound, similar to its diastereomer galantamine, is known to be sparingly soluble in aqueous buffers. A common initial approach is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with your aqueous buffer of choice. For instance, a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2 has been used to achieve a solubility of approximately 0.5 mg/mL for galantamine.[1] It is important to note that aqueous solutions of this nature are often not recommended for storage for more than one day.[1]

Q2: My experimental protocol requires a completely aqueous solution. Are there alternatives to using organic co-solvents?

A2: Yes, several methods can be employed to improve the aqueous solubility of this compound without relying on organic co-solvents. These include pH adjustment and the use of cyclodextrins.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weakly basic compound. Therefore, its solubility is pH-dependent. In acidic conditions, the molecule can become protonated, leading to increased aqueous solubility. Conversely, in neutral or basic conditions, it is less soluble. For ionizable drugs, adjusting the pH of the buffer can be a simple and effective way to enhance solubility.

Q4: What are cyclodextrins, and how can they improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex that is more soluble in water.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity, making it a suitable choice for pharmaceutical formulations.

Q5: I have prepared a stock solution of this compound, but it appears to be unstable. What could be the cause?

A5: The stability of this compound in solution can be influenced by factors such as pH, temperature, and light exposure. Degradation of the related compound, galantamine hydrobromide, has been observed under acidic, photolytic, and oxidative conditions, while it was found to be more stable under alkaline and elevated temperature conditions. It is recommended to prepare fresh solutions and protect them from light. Storing stock solutions at low temperatures (e.g., -20°C) may also improve stability.

Data Presentation: Solubility of Related Compounds

Table 1: Solubility of Galantamine in Various Solvents

SolventSolubility (approx.)Reference
Ethanol15 mg/mL
DMSO50 mg/mL
Dimethylformamide (DMF)50 mg/mL
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL

Table 2: Solubility of Galantamine Hydrobromide in Aqueous Solutions

SolventSolubilitypHReference
Water2.1 mg/mLNeutral
Phosphate Buffer2.2 mg/mL7.4

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol describes how to determine the optimal pH for solubilizing this compound in an aqueous buffer.

  • Materials:

    • This compound powder

    • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer or HPLC for concentration measurement

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound powder to each buffer in separate vials.

    • Tightly cap the vials and vortex them for 1-2 minutes.

    • Place the vials in a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the respective buffer to a concentration suitable for analysis.

    • Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • Plot the solubility of this compound as a function of pH to identify the optimal pH range for your experiments.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a method for using a water-miscible organic solvent to increase the solubility of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile, amber vials

  • Procedure:

    • Weigh the desired amount of this compound powder into a sterile vial.

    • Add a minimal volume of DMSO to completely dissolve the powder. Gently warm or sonicate if necessary.

    • While vortexing, slowly add the aqueous buffer to the DMSO concentrate to reach the final desired concentration and volume.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.

    • It is recommended to use this solution immediately. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of an this compound-HP-β-CD inclusion complex to improve aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Freeze-dryer (optional, for solid complex)

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • Filter the solution to remove any undissolved this compound.

    • The resulting clear solution contains the this compound-HP-β-CD complex. The concentration of dissolved this compound can be determined by a suitable analytical method.

    • (Optional) For a solid powder, the solution can be freeze-dried.

Visualizations

Experimental Workflow for this compound Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Solubility Enhancement Strategies cluster_2 Experimental Protocols cluster_3 Analysis & Outcome start Poor solubility of This compound in aqueous buffer strategy_ph pH Adjustment start->strategy_ph strategy_cosolvent Co-solvency start->strategy_cosolvent strategy_cd Cyclodextrin Complexation start->strategy_cd protocol_ph Determine solubility across a pH range strategy_ph->protocol_ph protocol_cosolvent Prepare stock in organic solvent (e.g., DMSO) and dilute in buffer strategy_cosolvent->protocol_cosolvent protocol_cd Form inclusion complex with HP-β-CD strategy_cd->protocol_cd analysis Measure this compound concentration (HPLC/UV-Vis) protocol_ph->analysis protocol_cosolvent->analysis protocol_cd->analysis outcome Optimized aqueous solution of This compound analysis->outcome G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction This compound This compound This compound->AChE Inhibition

References

Stability of Epigalantamine under different experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of epigalantamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on studies of its diastereomer, galantamine, the primary factors influencing the stability of this compound are expected to be pH, light exposure, and the presence of oxidizing agents.[1][2] While this compound itself has not been as extensively studied, the shared chemical scaffold suggests similar sensitivities.

Q2: Under what pH conditions is this compound expected to be most stable?

Studies on the closely related compound galantamine have shown it to be stable in alkaline conditions but susceptible to degradation under acidic conditions.[1][2] Therefore, it is recommended to maintain a neutral to alkaline pH for solutions containing this compound to minimize potential degradation.

Q3: Is this compound sensitive to light?

Yes, photostability is a concern. Galantamine has been shown to degrade under photolytic conditions.[1] It is crucial to protect this compound and its solutions from light to prevent photochemical degradation. This can be achieved by using amber vials or by working in a dark environment.

Q4: How does temperature affect the stability of this compound?

Galantamine has been found to be stable at elevated temperatures. However, long-term storage at elevated temperatures is generally not recommended for pharmaceutical compounds without specific stability data. For routine storage, it is advisable to follow standard laboratory practices and store this compound in a cool, dry place. One study on galantamine hydrobromide suggests a storage period of 4-5 years at room temperature (298.15 K) under a nitrogen atmosphere.

Q5: What are the likely degradation products of this compound?

The degradation of the closely related galantamine involves processes such as dehydration, epimerization (interconversion between galantamine and this compound), and N-oxidation. Therefore, it is plausible that this compound could degrade through similar pathways, potentially forming galantamine, N-oxides, or dehydrated products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper handling or storage.1. Check pH of solutions: Ensure the pH is neutral to alkaline. 2. Protect from light: Use amber vials and minimize light exposure during experiments. 3. Evaluate solvent compatibility: Ensure the chosen solvent does not promote degradation. 4. Freshly prepare solutions: Use freshly prepared solutions for analysis whenever possible.
Loss of compound potency over time Instability of the compound in the current storage conditions.1. Review storage temperature: Store at recommended temperatures, typically cool and dry. 2. Inert atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon. 3. Lyophilize for long-term storage: If storing in solution is not necessary, lyophilizing the compound can enhance stability.
Inconsistent experimental results Variability in sample handling leading to different levels of degradation.1. Standardize protocols: Ensure all researchers are following the same standardized procedure for sample preparation and handling. 2. Control environmental factors: Maintain consistent temperature, light, and humidity conditions during experiments.

Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the stability profile of its diastereomer, galantamine hydrobromide, which can serve as a predictive guide for this compound.

Condition Stability of Galantamine Hydrobromide Observed Degradation Kinetics Primary Degradation Processes
Acidic (e.g., HCl) UnstableFirst-orderDehydration, Epimerization
Alkaline (e.g., NaOH) Stable--
Oxidative (e.g., H₂O₂) UnstableTwo-phaseN-oxidation
Photolytic (Light Exposure) UnstableFirst-orderNot specified
Thermal (Elevated Temperature) Stable--

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A typical mobile phase for galantamine analysis consists of a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 289 nm) is common.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic (HCl) stock->acid alkali Alkaline (NaOH) stock->alkali oxidative Oxidative (H2O2) stock->oxidative photo Photolytic (Light) stock->photo thermal Thermal (Heat) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidative->hplc photo->hplc thermal->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes substance This compound pH pH light Light oxidants Oxidizing Agents temperature Temperature stable Stable pH->stable Alkaline degradation Degradation pH->degradation Acidic light->degradation oxidants->degradation temperature->stable

Caption: Factors influencing the stability of this compound.

References

Preventing epimerization of Epigalantamine during synthesis or storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of epigalantamine during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of these centers. In the case of this compound, this typically refers to the inversion of the stereocenter bearing the hydroxyl group, converting it into its diastereomer, galantamine. This is a critical issue as different epimers can have distinct biological activities.

Q2: At which stage of synthesis is epimerization of this compound most likely to occur?

A2: The most common step for epimerization is during the reduction of the precursor ketone, narwedine, to the corresponding alcohol (this compound or galantamine). The choice of reducing agent and reaction conditions at this stage is crucial for controlling the stereochemical outcome.[1][2][3]

Q3: What are the primary factors that can cause epimerization of this compound during storage?

A3: Epimerization and other forms of degradation of galantamine and its epimers during storage are primarily caused by exposure to acidic conditions, light (photolytic degradation), and oxidative stress.[4] Studies on the closely related galantamine hydrobromide have shown it to be stable under alkaline and elevated temperature conditions, but susceptible to degradation under acidic, photolytic, and oxidative environments.[4]

Q4: How can I detect and quantify the level of epimerization in my sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound and its epimer, galantamine. Specific chiral stationary phases, such as Chiralpak AD-H, are used with a suitable mobile phase to achieve baseline separation of the enantiomers.

Q5: Is it possible to reverse epimerization if it has already occurred?

A5: While the epimerization process can be reversible and reach an equilibrium, it is generally preferable to prevent it in the first place. Purification techniques, such as chiral chromatography, can be used to separate the desired epimer from the undesired one, but this can be a costly and time-consuming process, especially on a large scale.

Troubleshooting Guide

Issue 1: High levels of the galantamine epimer are detected after the reduction of narwedine.
Possible Cause Suggested Solution
Use of a non-stereoselective reducing agent. Replace non-selective reducing agents like Lithium Aluminium Hydride (LiAlH4) with a stereoselective one. L-selectride is a commonly used alternative that has been shown to significantly favor the formation of the desired epimer.
Inappropriate reaction temperature. The stereoselectivity of the reduction can be highly temperature-dependent. For reductions with L-selectride, it is crucial to maintain a low temperature, typically below -15 °C, to maximize the formation of the desired epimer.
Incorrect solvent system. The choice of solvent can influence the stereochemical outcome of the reduction. Refer to established protocols and ensure the use of appropriate and dry solvents.
Issue 2: Gradual epimerization is observed in stored samples of this compound.
Possible Cause Suggested Solution
Storage under acidic conditions. Store this compound in a neutral or slightly basic buffer. Avoid acidic conditions as they can catalyze epimerization.
Exposure to light. Store this compound in amber vials or otherwise protected from light to prevent photolytic degradation and epimerization. Conduct photostability studies as per ICH Q1B guidelines to determine the light sensitivity of your specific formulation.
Oxidative degradation. Store under an inert atmosphere (e.g., nitrogen or argon) and consider the addition of antioxidants if compatible with the final application.
Inappropriate storage temperature. While galantamine has shown stability at elevated temperatures, it is generally good practice to store sensitive compounds at controlled room temperature or refrigerated to minimize any potential degradation pathways.

Data Presentation

Table 1: Comparison of Reducing Agents for the Stereoselective Reduction of Narwedine

Reducing AgentProduct Ratio (Galantamine : this compound)Reference
Lithium Aluminium Hydride (LiAlH4)61 : 39
L-selectrideHighly selective for galantamine (epimer minimized)

Note: The exact diastereomeric excess can vary based on specific reaction conditions such as temperature and solvent.

Experimental Protocols

Protocol 1: Stereoselective Reduction of Narwedine to Minimize Epimerization

This protocol is based on established methods for the stereoselective synthesis of galantamine, which can be adapted for this compound by selecting the appropriate enantiomer of the starting material or resolving agent.

Objective: To reduce (-)-narwedine to (-)-galantamine with high stereoselectivity, minimizing the formation of the epi-isomer.

Materials:

  • (-)-Narwedine

  • L-selectride (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve (-)-narwedine in anhydrous THF in the flask.

  • Cool the solution to below -15 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add the L-selectride solution dropwise to the cooled narwedine solution while maintaining the temperature below -15 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at low temperature.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the product by chiral HPLC to determine the diastereomeric ratio.

Protocol 2: Chiral HPLC Analysis of this compound and Galantamine

Objective: To separate and quantify this compound and its epimer, galantamine, in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm)

  • Mobile Phase: n-hexane:isopropanol with 20% propionic acid:diethylamine (80:20:0.2 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 289 nm

  • Temperature: Ambient

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare a standard solution of known concentrations of both this compound and galantamine to determine their retention times and for calibration.

  • Dissolve the sample to be analyzed in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and then the sample solution.

  • Record the chromatograms and identify the peaks corresponding to this compound and galantamine based on the retention times of the standards.

  • Quantify the amount of each epimer by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Epimerization_Mechanism cluster_reduction Reduction of Narwedine Narwedine Narwedine Hydride_Attack Hydride Attack Narwedine->Hydride_Attack [H⁻] Galantamine Galantamine Hydride_Attack->Galantamine Attack from less hindered face (favored by L-selectride) This compound This compound Hydride_Attack->this compound Attack from more hindered face (significant with LiAlH₄)

Caption: Mechanism of epimer formation during narwedine reduction.

Experimental_Workflow start Start: (-)-Narwedine dissolve Dissolve in anhydrous THF start->dissolve cool Cool to < -15°C dissolve->cool add_reagent Add L-selectride dropwise cool->add_reagent monitor Monitor reaction (TLC/HPLC) add_reagent->monitor quench Quench reaction monitor->quench extract Extract and Purify quench->extract analyze Analyze by Chiral HPLC extract->analyze end Product: High d.e. This compound analyze->end

Caption: Workflow for stereoselective synthesis of this compound.

Troubleshooting_Tree start High Epimer Content Detected synthesis During Synthesis? start->synthesis Yes storage During Storage? start->storage No reducing_agent Check Reducing Agent synthesis->reducing_agent temperature Check Temperature synthesis->temperature light Check Light Exposure storage->light ph Check pH storage->ph use_l_selectride Use L-selectride reducing_agent->use_l_selectride cool_below_minus_15 Cool < -15°C temperature->cool_below_minus_15 protect_from_light Use Amber Vials light->protect_from_light neutral_storage Store at Neutral pH ph->neutral_storage

Caption: Troubleshooting decision tree for epimerization issues.

References

Technical Support Center: Optimizing HPLC Methods for Galantamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC analysis of Galantamine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems

Q1: My Galantamine peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a long "tail," can compromise resolution and quantification accuracy.[1][2]

  • Potential Causes:

    • Secondary Interactions: Active sites on the stationary phase, such as residual silanol groups on silica-based columns, can interact with basic analytes like Galantamine, causing tailing.[1]

    • Column Contamination: Strongly retained impurities on the column can lead to secondary interactions.[1]

    • Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of Galantamine, it can exist in both ionized and un-ionized forms, leading to peak tailing.

    • Column Overload: Injecting too much sample can exceed the column's capacity.[2]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one to two units away from Galantamine's pKa to maintain it in a single ionic state.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.

    • Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.

    • Reduce Sample Load: Try decreasing the injection volume or the sample concentration.

    • Consider a Different Column: Columns with end-capping or polar-embedded phases can reduce silanol interactions.

Q2: I am observing peak fronting for my Galantamine peak. What could be the issue?

Peak fronting results in a skewed peak with a sharp, leading edge.

  • Potential Causes:

    • Sample Overload: Injecting an excessive amount of the sample is a common cause.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Column Damage: Voids or channels in the column packing can lead to uneven flow paths.

  • Solutions:

    • Reduce Injection Volume or Concentration: This is the first step to check for sample overload.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

    • Replace the Column: If column damage is suspected, replacing the column is the best solution.

Q3: My Galantamine peak is split. What should I investigate?

A single analyte peak splitting into two or more peaks can complicate data interpretation and integration.

  • Potential Causes:

    • Partially Clogged Frit or Tubing: A blockage can create two different flow paths for the sample.

    • Column Void: A void at the head of the column can cause the sample to be distributed unevenly.

    • Sample Solvent/Mobile Phase Incompatibility: If the sample is not fully soluble in the mobile phase, it may precipitate at the column inlet.

    • Injector Issues: A malfunctioning injector can deliver the sample in a non-uniform manner.

  • Solutions:

    • Reverse-Flush the Column: This can sometimes dislodge particulates from the inlet frit. Be sure to check the column manufacturer's instructions before doing this.

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.2–0.45 μm filter to prevent particulates from entering the system.

    • Ensure Sample Solubility: Confirm that your sample is fully dissolved in a solvent compatible with the mobile phase.

    • Inspect and Maintain the Injector: Check for worn seals, blockages, or other mechanical issues with the injector.

Retention Time and Pressure Issues

Q4: I'm seeing shifts in the retention time of my Galantamine peak. Why is this happening?

Unstable retention times can compromise the qualitative and quantitative accuracy of your analysis.

  • Potential Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.

    • Changes in Flow Rate: This could be due to pump issues or leaks.

    • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

  • Solutions:

    • Prepare Mobile Phase Carefully: Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use.

    • Use a Column Oven: A temperature-controlled column oven will ensure a stable operating temperature.

    • Check the Pumping System: Monitor the pressure for fluctuations and check for any leaks in the system.

    • Use a System Suitability Standard: Regularly inject a standard to monitor the performance of the system and the column.

Q5: The backpressure in my HPLC system is too high. What are the likely causes?

High backpressure can damage the pump, injector, and column.

  • Potential Causes:

    • Blockage in the System: This is the most common cause and can occur in the guard column, analytical column, tubing, or detector.

    • Precipitation in the Mobile Phase: Incompatible solvents or buffer precipitation can cause blockages.

    • High Mobile Phase Viscosity: A viscous mobile phase will result in higher backpressure.

    • Too High Flow Rate: Exceeding the recommended flow rate for the column will increase pressure.

  • Solutions:

    • Identify the Source of the Blockage: Systematically disconnect components (starting from the detector and moving backward) to pinpoint where the pressure drop occurs.

    • Filter Mobile Phases and Samples: Use 0.2-0.45 µm filters to remove particulates.

    • Check Mobile Phase Compatibility: Ensure all components of your mobile phase are miscible and that buffers will not precipitate.

    • Adjust Flow Rate: Operate within the column's recommended flow rate range.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for developing an HPLC method for Galantamine analysis?

A good starting point is a reversed-phase method using a C18 column. Several published methods utilize a C18 stationary phase with a mobile phase consisting of a buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol.

Q2: How do I choose the optimal mobile phase for Galantamine analysis?

The choice of mobile phase depends on the specific column and desired separation.

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and better UV transparency. Methanol is a suitable, more cost-effective alternative.

  • Buffer and pH: Since Galantamine is a basic compound, using a buffer is crucial for consistent peak shape and retention time. The pH should be adjusted to be at least one to two pH units away from the pKa of Galantamine to ensure it is in a single ionic form. Common buffers include phosphate and ammonium formate.

  • Gradient vs. Isocratic Elution: Isocratic elution is simpler and more robust for quality control applications where the sample matrix is not complex. Gradient elution is useful for separating Galantamine from multiple impurities or in complex matrices like plasma, as it can reduce analysis time and improve peak shape for late-eluting compounds.

Q3: What detection wavelength should I use for Galantamine?

The UV detection wavelength for Galantamine is typically in the range of 230 nm to 289 nm. Some methods have also reported using 203 nm and 225 nm. It is always recommended to determine the optimal wavelength by running a UV scan of a Galantamine standard in your mobile phase.

Sample Preparation

Q4: What are the common sample preparation techniques for analyzing Galantamine in pharmaceutical formulations?

For solid dosage forms like capsules or tablets, the general procedure involves:

  • Accurately weighing the powdered sample.

  • Dissolving the sample in a suitable diluent, which is often a mixture of the mobile phase or methanol and water.

  • Sonication to ensure complete dissolution of the drug.

  • Filtering the solution through a 0.45 µm syringe filter before injection to remove any undissolved excipients.

Q5: How should I prepare biological samples (e.g., plasma) for Galantamine analysis?

Analysis of Galantamine in biological fluids typically requires an extraction step to remove proteins and other interfering substances.

  • Liquid-Liquid Extraction (LLE): This is a common technique where the plasma sample is mixed with an organic solvent (e.g., toluene, dichloromethane, or ethyl acetate) to extract Galantamine. An internal standard is usually added before extraction. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

  • Protein Precipitation: This involves adding a precipitating agent like acetonitrile to the plasma sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

Quantitative Data Summary

The following tables summarize typical parameters from published HPLC methods for Galantamine analysis.

Table 1: HPLC Methods for Galantamine in Pharmaceutical Formulations

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V (150 x 4.6 mm, 5µm)Thermo Scientific C18 (250mm × 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer:Acetonitrile (75:25 v/v)0.1M Phosphate buffer:Acetonitrile (40:60 v/v), pH 4.51 mM Ammonium formate:Acetonitrile (30:70)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 203 nmUV at 289 nm
Retention Time 4.2 min8.0 minNot specified
Linearity Range 6-30 µg/ml1-10 µg/ml100-1000 µg/mL

Table 2: HPLC-MS/MS Methods for Galantamine in Human Plasma

ParameterMethod 1Method 2
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)Hypurity C4 (150 x 4.6 mm, 5.0 µm)
Mobile Phase 0.03% Formic acid:Acetonitrile (20:80, v/v)10 mM Ammonium formate:Acetonitrile (10:90)
Flow Rate 1.5 mL/min0.8 mL/min
Detection MS/MS (MRM mode)MS/MS (SRM mode)
Internal Standard LoratadineCarbamazepine
Linearity Range 0.5–100 ng/mL0.39–62.5 ng/mL
Sample Prep. Liquid-Liquid Extraction (Toluene)Liquid-Liquid Extraction (Dichloromethane)

Experimental Protocols

Protocol 1: Analysis of Galantamine in Capsules (Based on Raveendra Babu et al.)

  • Mobile Phase Preparation: Prepare a mixture of phosphate buffer and acetonitrile in a 75:25 (v/v) ratio. Filter and degas the solution.

  • Diluent Preparation: Prepare a mixture of methanol and water in a 95:5 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 24.0 mg of Galantamine hydrobromide standard and transfer to a 100 mL volumetric flask. Add 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Take the contents of twenty capsules and weigh an amount of powder equivalent to 10 mg of Galantamine hydrobromide. Transfer to a 10 mL volumetric flask and extract the drug with 10 mL of the mobile phase by sonicating for 20 minutes. Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtrate appropriately for analysis.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5μ)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection volume: Not specified

  • System Suitability: Inject six replicates of a standard solution. The column efficiency should be not less than 2000 theoretical plates, the tailing factor should not be more than 2.0, and the relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

Protocol 2: Analysis of Galantamine in Human Plasma (Based on Nirogi et al.)

  • Internal Standard (IS) Working Solution: Prepare a 0.5 µg/mL solution of Loratadine in a water-methanol (50:50, v/v) diluent.

  • Sample Processing:

    • To 0.2 mL of plasma sample in a glass test tube, add 20 µL of the IS working solution.

    • Vortex for 10 seconds.

    • Add 1 mL of toluene and vortex for 3 minutes.

    • Transfer 0.8 mL of the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 250 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters symmetry, C18 (150 x 4.6 mm, 5 µm)

    • Mobile phase: 0.03% formic acid–acetonitrile (20:80, v/v)

    • Flow rate: 1.5 mL/min

    • Column temperature: 30°C

    • Injection volume: 25 µL

    • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting splitting Splitting pressure Pressure Issue? retention_time->pressure No solution_rt Prepare Fresh Mobile Phase Use Column Oven Check for Leaks retention_time->solution_rt Yes high_pressure High Backpressure pressure->high_pressure High low_pressure Low Pressure pressure->low_pressure Low end Problem Resolved pressure->end Normal solution_tailing Adjust pH Use Guard Column Flush Column Reduce Sample Load tailing->solution_tailing solution_fronting Reduce Sample Load Match Sample Solvent Replace Column fronting->solution_fronting solution_splitting Reverse-Flush Column Filter Sample/Mobile Phase Check Injector splitting->solution_splitting solution_tailing->end solution_fronting->end solution_splitting->end solution_rt->end solution_high_pressure Find & Clear Blockage Filter Mobile Phase Check Flow Rate high_pressure->solution_high_pressure solution_low_pressure Check for Leaks Check Pump Seals Ensure Solvent Reservoir is Full low_pressure->solution_low_pressure solution_high_pressure->end solution_low_pressure->end

Caption: A troubleshooting workflow for common HPLC issues.

Sample_Prep_Workflow start Start Sample Preparation sample_type Select Sample Type start->sample_type pharma Pharmaceutical Formulation (e.g., Capsule) sample_type->pharma Pharmaceutical biological Biological Fluid (e.g., Plasma) sample_type->biological Biological weigh Weigh Powdered Sample pharma->weigh add_is Add Internal Standard biological->add_is dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject_pharma Inject into HPLC filter->inject_pharma extract Perform Extraction (LLE or Protein Precipitation) add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject_bio Inject into HPLC-MS/MS evaporate->inject_bio

Caption: Sample preparation workflows for different sample types.

References

Addressing Epigalantamine Cytotoxicity in Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Epigalantamine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound across multiple cell lines at concentrations where we expect to see a biological effect. What are the initial troubleshooting steps?

A1: High cytotoxicity can be a hurdle in cell-based assays. A systematic approach to troubleshooting is crucial. Here are the initial steps to consider:

  • Compound Purity and Identity Confirmation: Verify the purity and identity of your this compound stock. Impurities from synthesis or degradation products can contribute to unexpected toxicity.

  • Solubility Issues: Poor solubility of this compound in your cell culture medium can lead to the formation of precipitates. These precipitates can cause physical stress to the cells, leading to cell death. Visually inspect your culture wells for any signs of precipitation.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. It is essential to run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your compound dilutions to rule out solvent-induced toxicity.[1]

  • Assay Interference: The chemical properties of this compound may interfere with the readout of your cytotoxicity assay. For instance, some compounds can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[1] Including a cell-free control (this compound in media with the assay reagent) can help identify such interference.

Q2: How can we reduce the cytotoxic effects of this compound while still being able to study its primary biological activity?

A2: Mitigating cytotoxicity is key to obtaining meaningful data. Consider the following strategies:

  • Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify a concentration range and incubation period where the biological activity of this compound is observable with minimal cytotoxicity.

  • Serum Concentration: Components in the serum of your culture medium can sometimes interact with the compound. Reducing the serum concentration during the treatment period might be an option, but be mindful that this can also impact cell health and proliferation.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or other cytoprotective agents could be explored. However, this approach requires careful validation to ensure the co-treatment does not interfere with the primary biological effect of this compound.

Q3: Our cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some common causes of variability in cytotoxicity assays:

  • Cell Seeding Density: Uneven cell seeding can lead to significant variability in results. Ensure you have a homogenous single-cell suspension before plating and that cells are distributed evenly across the wells.

  • Cell Health and Passage Number: The health and passage number of your cells can influence their sensitivity to compounds. Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell viability. It is good practice to fill the perimeter wells with sterile media or PBS and use the inner wells for your experimental samples.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cell-based assays with this compound.

Problem Possible Cause Recommended Solution
High background in "no-cell" control wells This compound interferes with the assay reagent (e.g., reduces MTT).Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider switching to a different cytotoxicity assay with an alternative detection method (e.g., LDH release assay).[1]
High variability between replicate wells Uneven cell seeding or precipitation of this compound.Ensure proper mixing of the cell suspension before and during seeding. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, revisit the solubilization method for this compound.[1]
No dose-response relationship observed (high toxicity at all concentrations) The lowest tested concentration is already maximally toxic.Expand the range of concentrations to include significantly lower doses to determine the IC50 value.[1]
Cytotoxicity is observed at much lower concentrations than expected. - Compound instability in the culture medium leading to a more toxic byproduct.- Contamination of the compound stock or cell culture.- Assess the stability of this compound in your culture medium over the experimental time course.- Regularly test for mycoplasma and other common cell culture contaminants.

Quantitative Data on Cytotoxicity

Compound Cell Line Assay IC50 (µM) Reference
Galantamine HydrobromideHeLa (Human cervical cancer)MTT30 ± 0.22

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the desired volume of supernatant from each well to a new 96-well plate.

  • LDH Measurement: Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time before measuring the absorbance.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Signaling Pathway

Potential Mechanism of this compound-Induced Cytotoxicity via the Mitochondrial Apoptosis Pathway

Based on studies of structurally related polyphenolic compounds, a plausible mechanism for this compound-induced cytotoxicity is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Epigalantamine_Cytotoxicity_Pathway Potential this compound-Induced Apoptosis Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Enhancing the Bioavailability of Epigalantamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epigalantamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments. As research specifically focused on enhancing the bioavailability of this compound is limited, much of the guidance provided is extrapolated from studies on its epimer, Galantamine. It is crucial to experimentally validate these strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a chiral epimer of Galantamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] For in vivo studies, achieving adequate bioavailability is crucial to ensure that a sufficient concentration of the compound reaches the target site to elicit a pharmacological response. Like many small molecules, this compound's bioavailability can be limited by factors such as poor solubility, rapid metabolism, and inefficient transport across biological membranes like the intestinal epithelium and the blood-brain barrier.

Q2: What are the known pharmacokinetic properties of Galantamine that might be relevant for this compound?

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies that have been successful for other poorly bioavailable drugs, including Galantamine, can be adapted for this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Prodrug approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in vivo.

  • Use of permeation enhancers: Co-administration with agents that can transiently increase the permeability of the intestinal epithelium or the blood-brain barrier.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Tip
Low plasma concentration of this compound after oral administration. Poor aqueous solubility.Consider formulating this compound in a lipid-based delivery system or as a nanoparticle suspension to improve dissolution and absorption.
Rapid first-pass metabolism in the liver.Co-administration with a known inhibitor of relevant cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) could be explored, but potential drug-drug interactions must be carefully considered.
Low intestinal permeability.Investigate the use of permeation enhancers or mucoadhesive formulations to increase residence time and absorption in the gastrointestinal tract.
High variability in plasma concentrations between subjects. Differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms).Use animal models with well-defined genetic backgrounds. If working with human subjects, consider genotyping for relevant metabolic enzymes.
Inconsistent formulation performance.Ensure rigorous quality control of the formulation, including particle size distribution, encapsulation efficiency, and drug loading.
Insufficient brain uptake of this compound. Poor blood-brain barrier (BBB) penetration.Strategies to enhance BBB transport include the use of specific nanoparticle formulations (e.g., polysorbate 80-coated nanoparticles), intranasal delivery, or co-administration with agents that transiently open the BBB.
Active efflux by transporters at the BBB.Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor could be considered.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Galantamine in Humans (for reference)

ParameterValueReference
Bioavailability~90%
Time to Peak Plasma Concentration (Tmax)~1 hour
Elimination Half-life~7 hours
Plasma Protein Binding18%

Note: This data is for Galantamine and should be used as a reference point for designing this compound studies. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid-Lipid Nanoparticles (SLNs)

This protocol is adapted from a method used for Galantamine.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80 or Poloxamer 188) in deionized water.

  • Emulsification:

    • Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent by stirring at room temperature under vacuum.

  • Nanoparticle Formation:

    • As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles encapsulating the this compound.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency using standard techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Administer the this compound formulation (e.g., SLNs or a solution) orally via gavage.

    • Include a control group receiving a simple aqueous suspension of this compound.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and bioavailability, using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study A This compound API C Formulation Process (e.g., Homogenization) A->C B Lipid/Polymer Excipients B->C D Characterization (Size, PDI, EE%) C->D E Animal Dosing (Oral Gavage) D->E Optimized Formulation F Blood Sampling E->F G Plasma Analysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H

Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.

troubleshooting_bioavailability Start Low In Vivo Efficacy CheckPlasma Measure Plasma Concentration Start->CheckPlasma LowPlasma Is Plasma Conc. Low? CheckPlasma->LowPlasma CheckBrain Measure Brain Concentration LowPlasma->CheckBrain No Solubility Improve Solubility (e.g., Nanoparticles, Lipids) LowPlasma->Solubility Yes Metabolism Address Metabolism (e.g., Prodrug, Enzyme Inhibitors) LowPlasma->Metabolism Yes Permeability Enhance Permeability (e.g., Permeation Enhancers) LowPlasma->Permeability Yes LowBrain Is Brain/Plasma Ratio Low? CheckBrain->LowBrain BBB Enhance BBB Penetration (e.g., Targeted Nanoparticles, Intranasal Delivery) LowBrain->BBB Yes Target Investigate Target Engagement LowBrain->Target No

References

Strategies to reduce degradation of Epigalantamine in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Epigalantamine in solution.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work with this compound solutions.

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: this compound, an epimer of Galantamine, is susceptible to degradation under specific conditions. The primary factors that induce degradation are exposure to acidic pH, light (photolysis), and oxidizing agents.[1][2][3] The main degradation pathways include dehydration, epimerization (conversion between galantamine and this compound), and N-oxidation.[1][2]

Q2: What is the optimal pH for maintaining the stability of an this compound solution?

A2: An this compound (as Galantamine hydrobromide) solution is most stable in a weakly acidic environment. Significant degradation occurs in strongly acidic and alkaline conditions. For optimal stability, it is recommended to maintain the solution pH between 4.0 and 6.0, with studies indicating high stability at a pH of approximately 5.2.

Q3: I suspect my solution is degrading due to light exposure. How can I prevent this?

A3: Photolytic degradation is a known issue. To mitigate this, always store this compound solutions in light-resistant containers, such as amber glass vials or bottles. Additionally, minimize the exposure of the solution to ambient and UV light during experiments by working in a shaded area or by wrapping the container in aluminum foil.

Q4: Can oxidation be a problem for my this compound solution, and how can I prevent it?

A4: Yes, this compound is susceptible to oxidative degradation, which can lead to the formation of N-oxide and other degradation products. While Galantamine itself possesses some antioxidant properties due to its enolic OH group, it is advisable to take precautions. To prevent oxidation, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon. While specific studies on the addition of antioxidants to this compound solutions are not prevalent in the reviewed literature, the use of common antioxidants like ascorbic acid or sodium metabisulfite could be investigated, though their compatibility and effectiveness would need to be validated for your specific application.

Q5: Is heat a significant factor in the degradation of this compound solutions?

A5: Studies have shown that this compound (as Galantamine hydrobromide) is relatively stable under thermal stress. While prolonged exposure to very high temperatures should be avoided as a general good practice, it is not considered a primary driver of degradation compared to pH, light, and oxidation.

Data Presentation: Impact of pH on Stability

The following table summarizes the stability of a 10 mg/mL Galantamine hydrobromide aqueous solution at various pH values when stored at 80°C. The data illustrates the percentage of the initial concentration remaining over time.

pHStorage Time (hours)% Galantamine HBr Remaining
Acidic (unspecified)195.3%
387.6%
677.8%
2446.2%
5.2 (Weakly Acidic) 1 100%
3 100%
6 100%
24 100%
Alkaline (unspecified)199.1%
397.4%
694.6%
2482.5%
Data adapted from patent US20050063998A1.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the methodology for subjecting an this compound solution to various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound (as hydrobromide salt) in a suitable solvent (e.g., purified water or methanol-water mixture) to achieve a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60-80°C for a specified period (e.g., 2-24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60-80°C for a specified period. Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3-30% hydrogen peroxide solution. Keep at room temperature for a specified period (e.g., 2-24 hours).

  • Photolytic Degradation: Expose the stock solution in a transparent container (e.g., quartz cuvette or clear glass vial) to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer (pH 6.0) and methanol in a 75:25 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of this compound reference standard of known concentration in the mobile phase.

  • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Ensure the method can resolve the this compound peak from its degradation products and any excipients. This is confirmed by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

DegradationPathways This compound Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Processes & Products This compound This compound in Solution Acid Acidic pH This compound->Acid Light Light (Photolysis) This compound->Light OxidizingAgents Oxidizing Agents This compound->OxidizingAgents Dehydration Dehydration Products Acid->Dehydration promotes Epimerization Epimerization (Galantamine) Acid->Epimerization promotes Light->Dehydration promotes N_Oxidation N-Oxidation (Galantamine N-oxide) OxidizingAgents->N_Oxidation promotes

Caption: Key degradation pathways of this compound in solution.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_analysis Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis stress->acid alkali Alkaline Hydrolysis stress->alkali oxidation Oxidation (H2O2) stress->oxidation photo Photolysis (UV/Vis) stress->photo thermal Thermal (Heat) stress->thermal control Control (No Stress) stress->control analysis Analyze via Stability-Indicating HPLC acid->analysis alkali->analysis oxidation->analysis photo->analysis thermal->analysis control->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study of this compound.

LogicDiagram Decision Logic for Stabilizing this compound Solution start Is the solution showing degradation? check_ph Check pH of the solution start->check_ph Yes stable Solution is likely stable start->stable No ph_range Is pH between 4.0 and 6.0? check_ph->ph_range adjust_ph Adjust pH to ~5.2 using a suitable buffer ph_range->adjust_ph No check_light Check for light exposure ph_range->check_light Yes end Re-evaluate after implementing changes adjust_ph->end light_exposure Is the solution protected from light? check_light->light_exposure protect_light Store in amber vials & minimize light exposure light_exposure->protect_light No check_oxidation Consider oxidative stress light_exposure->check_oxidation Yes protect_light->end oxidation_risk Is there a risk of oxidation? check_oxidation->oxidation_risk protect_oxidation Purge with inert gas (N2, Ar) oxidation_risk->protect_oxidation Yes oxidation_risk->stable No protect_oxidation->end

Caption: Troubleshooting logic for this compound solution instability.

References

Validation & Comparative

Epigalantamine vs. Galantamine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the stereochemical influence on the inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapy.

For researchers and professionals in the field of neurodegenerative disease and drug development, understanding the structure-activity relationships of key therapeutic agents is paramount. Galantamine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, and its epimer, epigalantamine, present a compelling case study in the importance of stereochemistry for biological activity. This guide provides a detailed comparison of their AChE inhibitory activities, supported by experimental data and protocols.

Data Summary: Head-to-Head Inhibitory Potency

The inhibitory potential of a compound against its target enzyme is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition. A review of the available literature reveals a significant disparity in the AChE inhibitory activity between galantamine and its diastereomer, this compound.

A key study directly comparing the two compounds found that this compound is substantially less potent than galantamine in inhibiting human erythrocyte acetylcholinesterase[1]. Specifically, this compound was reported to be 130 times less potent than galantamine[1]. While direct IC50 values for this compound are not widely reported, an estimation can be derived from the IC50 of galantamine against human erythrocyte AChE. One study indicated that galantamine is about 10-fold more potent at inhibiting human erythrocyte AChE than human brain AChE[2]. Given a reported IC50 value of approximately 3.2 µM for galantamine against human brain AChE, its IC50 against erythrocyte AChE can be estimated to be around 0.32 µM[2]. Based on this, the estimated IC50 for this compound would be significantly higher, underscoring its weaker inhibitory effect. Another source reports a direct IC50 value of 410 nM (0.41 µM) for galantamine's inhibition of AChE[3].

CompoundTarget EnzymeIC50 ValueRelative Potency
Galantamine Human Acetylcholinesterase~0.32 - 0.41 µMPotent Inhibitor
This compound Human AcetylcholinesteraseEstimated ~41.6 µMSignificantly Less Potent

Note: The IC50 value for this compound is an estimation based on the reported 130-fold lower potency compared to Galantamine.

The Decisive Role of Stereochemistry

The significant difference in inhibitory activity between galantamine and this compound highlights the critical role of stereochemistry in molecular interactions with the active site of acetylcholinesterase. This compound is a diastereomer of galantamine, differing in the spatial arrangement of the hydroxyl group. This seemingly minor structural alteration dramatically impacts the compound's ability to bind effectively to the enzyme's active site, thereby reducing its inhibitory capacity.

This observation underscores the importance of precise three-dimensional structure in drug design and development. Even subtle changes in the stereochemical configuration of a molecule can lead to a profound loss of biological activity.

Experimental Protocol: Measuring Acetylcholinesterase Inhibition

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening and characterizing AChE inhibitors.

Principle of the Ellman's Method

The Ellman's assay is a colorimetric method that relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB-), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Galantamine, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds (galantamine and this compound) and a positive control (e.g., a known AChE inhibitor).

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Test compound solution (or solvent for control wells)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.

AChE_Inhibition_Mechanism cluster_Enzyme Acetylcholinesterase (AChE) cluster_Substrate Substrate cluster_Products Products cluster_Inhibitor Inhibitor AChE AChE Active Site Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate ACh Acetylcholine (ACh) ACh->AChE Binds to Galantamine Galantamine Galantamine->AChE Competitively Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Galantamine.

Ellman_Assay_Workflow A Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) B Add Buffer, DTNB, AChE, and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Assay.

References

Validation of Galantamine's Neuroprotective Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galantamine's neuroprotective performance across various neuronal cell lines, supported by experimental data and detailed protocols. The information is presented to facilitate the evaluation and replication of key experiments.

Galantamine, a well-established acetylcholinesterase inhibitor, has demonstrated significant neuroprotective properties beyond its primary mechanism of action. These effects have been validated in a range of in vitro models, offering valuable insights into its potential as a therapeutic agent for neurodegenerative diseases. This guide summarizes the key findings and methodologies from multiple studies to provide a comparative overview of Galantamine's efficacy in different neuronal contexts.

Comparative Efficacy of Galantamine Across Neuronal Cell Lines

The neuroprotective effects of Galantamine have been evaluated in several neuronal cell lines, each representing different aspects of neuronal physiology and pathology. The following tables summarize the quantitative data from these studies, highlighting the experimental conditions and outcomes.

Table 1: Neuroprotection Against Amyloid-β (Aβ) Induced Toxicity

Neuronal Cell LineStressorGalantamine ConcentrationKey OutcomeReference
PC1220 µM Aβ(25-35)10 µMSignificantly reduced apoptosis, prevented mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[1][1]
SH-SY5YAβ(1-40)Not specifiedSignificantly prevented cell death (MTT and LDH assays).[2][2]
SH-SY5YAβ(25-35)0.3 µMMaximum protection against apoptosis.[3]
Primary Cortical Neurons (Rat)Aβ(1-40)Concentration-dependentPrevented neurodegeneration and reduced the amount of amyloid aggregates.

Table 2: Neuroprotection Against Other Cellular Stressors

Neuronal Cell LineStressorGalantamine ConcentrationKey OutcomeReference
SH-SY5YOkadaic Acid0.3 µMMaximum protection against apoptosis.
SH-SY5YRotenone/Oligomycin-A (Oxidative Stress)300 nMAchieved 56% protection against cell death (LDH release).
Primary Cortical Neurons (Rat)NMDA-induced excitotoxicity5 µMCompletely reversed NMDA toxicity.
Hippocampal Slices (Rat)Oxygen-Glucose Deprivation (OGD)15 µMReduced cell death to almost control levels.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Galantamine and/or the stressor.

    • After the incubation period, remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

  • Protocol:

    • Plate and treat cells as described for the MTT assay.

    • At the end of the treatment period, collect the cell culture supernatant.

    • If the supernatant contains cell debris, centrifuge at 13,000 rpm for 1 minute.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, dye, and cofactor solution.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Measure the absorbance at a wavelength of 490 nm.

Apoptosis Detection

3. TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol (for adherent cells):

    • Grow and treat cells on coverslips or in a multi-well plate.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • Incubate the cells with the TUNEL reaction mixture, containing TdT and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Oxidative Stress Measurement

4. Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using cell-permeable fluorescent probes like H2DCFDA.

  • Principle: H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture and treat neuronal cells as required.

    • Load the cells with 1X ROS Label (e.g., H2DCFDA) in an appropriate buffer or medium and incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~495/529 nm.

5. Glutathione (GSH) Assay

GSH is a major intracellular antioxidant, and its levels can be measured as an indicator of oxidative stress.

  • Principle: This assay is often based on the reaction of GSH with a substrate like dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored or fluorescent product. Alternatively, luminescence-based assays utilize the conversion of a luciferin derivative in the presence of GSH.

  • Protocol (Biochemical Assay):

    • Harvest and lyse the treated neuronal cells.

    • Sonicate the cell lysate with 5% sulfosalicylic acid and centrifuge to remove protein precipitates.

    • Mix the supernatant with a reaction buffer containing DTNB and GSH reductase.

    • Measure the absorbance at 405 nm. The amount of GSH is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Galantamine are mediated by complex signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for their validation.

G Signaling Pathways in Galantamine-Mediated Neuroprotection Abeta Amyloid-β Apoptosis Apoptosis Abeta->Apoptosis OxidativeStress Oxidative Stress OxidativeStress->Apoptosis Excitotoxicity Excitotoxicity (NMDA) Excitotoxicity->Apoptosis Galantamine Galantamine nAChR α7 nAChR Galantamine->nAChR Allosteric Modulation PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation ROS ROS Reduction Akt->ROS Inhibition Caspase Caspase Activation Bcl2->Caspase Inhibition Neuroprotection Neuroprotection Bcl2->Neuroprotection Caspase->Apoptosis ROS->Neuroprotection

Caption: Galantamine's neuroprotective signaling cascade.

G Experimental Workflow for Validating Neuroprotection cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Conclusion CellCulture 1. Culture Neuronal Cells (e.g., SH-SY5Y, PC12) Treatment 2. Pre-treat with Galantamine CellCulture->Treatment Stressor 3. Induce Cellular Stress (e.g., Aβ, H2O2, NMDA) Treatment->Stressor Viability 4a. Cell Viability/Cytotoxicity (MTT, LDH) Stressor->Viability Apoptosis 4b. Apoptosis (TUNEL, Caspase Activity) Stressor->Apoptosis OxidativeStress 4c. Oxidative Stress (ROS, GSH levels) Stressor->OxidativeStress DataAnalysis 5. Quantify Results (e.g., % Viability, Fold Change) Viability->DataAnalysis Apoptosis->DataAnalysis OxidativeStress->DataAnalysis Conclusion 6. Conclude on Neuroprotective Efficacy DataAnalysis->Conclusion

Caption: Workflow for neuroprotection validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Epigalantamine, a critical related substance of the Alzheimer's drug Galantamine, is paramount for ensuring product quality and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) for the analysis of this compound. The information presented is synthesized from various validation studies to facilitate method selection and cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, and the specific requirements of the analysis. The following tables summarize key validation parameters for the determination of this compound and its parent compound, Galantamine, using different analytical techniques. While specific cross-validation data for this compound is limited in publicly available literature, the data for Galantamine provides a strong indication of the expected performance for its related substances.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterGalantamine HydrobromideThis compoundReference
Linearity Range 6 - 30 µg/mLNot specified[1]
Correlation Coefficient (r²) 0.999Not specified[1]
Limit of Detection (LOD) 1.87 x 10⁻³ g/mLNot specified[2]
Limit of Quantification (LOQ) 6.22 x 10⁻³ g/mLNot specified[2]
Accuracy (% Recovery) 99.43 - 99.2%Not specified[1]
Precision (%RSD) < 2.0%Not specified

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterGalantamineReference
Linearity Range 0.12 - 525 ng/mL
Lower Limit of Quantification (LLOQ) 0.12 ng/mL
Intra-day Precision (%RSD) 4.73 - 11.7%
Inter-day Precision (%RSD) 5.83 - 8.64%
Recovery 95.6 - 107.1%

Table 3: Performance Characteristics of Capillary Electrophoresis (CE) Methods

ParameterGalantamineReference
Limit of Detection (LOD) 35 ppb (in serum)
Precision (%RSD) < 3%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, LC-MS/MS, and CE based on published literature for the analysis of Galantamine and its related substances, including this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine quality control of Galantamine and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna RP C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A 1% solution of triethylamine and methanol in a ratio of 75:35 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the quantification of low-level impurities and for analysis in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Atlantis dC18 column.

  • Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (50:50, v/v).

  • Flow Rate: 0.60 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: For Galantamine, the transition monitored is m/z 288.10 → 213.10. The specific transition for this compound would need to be determined.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction with acetonitrile is a common procedure.

Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism to HPLC and can be a powerful tool for cross-validation, especially for resolving closely related compounds.

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused silica capillary (e.g., 75 µm i.d.).

  • Background Electrolyte (BGE): A buffer solution such as boric acid (70mM) adjusted to pH 9.5 with 0.1M sodium hydroxide, containing 32% methanol (v/v).

  • Applied Voltage: 30 kV.

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

Methodology Visualization

Understanding the workflow of cross-validation is crucial for ensuring the reliability of analytical data. The following diagrams illustrate the general process of analytical method cross-validation and a decision-making workflow for selecting an appropriate method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select Methods for Comparison (e.g., HPLC, LC-MS, CE) DefineObjective->SelectMethods DefineProtocol Define Cross-Validation Protocol & Acceptance Criteria SelectMethods->DefineProtocol AnalyzeSamples Analyze Identical Samples by Each Method DefineProtocol->AnalyzeSamples CollectData Collect and Process Data AnalyzeSamples->CollectData CompareResults Compare Results (Accuracy, Precision, Linearity, etc.) CollectData->CompareResults AssessBias Assess for Systematic Bias CompareResults->AssessBias Conclusion Draw Conclusion on Method Comparability AssessBias->Conclusion

A general workflow for the cross-validation of analytical methods.

MethodSelection node_rect node_rect start Start: Need to Analyze this compound q1 High Sensitivity Required? (e.g., trace analysis) start->q1 q2 Routine QC in a Regulated Environment? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Orthogonal Method for Cross-Validation Needed? q2->q3 No hplc HPLC-UV q2->hplc Yes ce Capillary Electrophoresis q3->ce Yes

A decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of Galantamine and Other Leading Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of Alzheimer's disease (AD) pharmacotherapy, a clear understanding of the comparative efficacy, mechanisms of action, and safety profiles of available drugs is paramount for advancing research and developing novel treatments. This guide provides a detailed comparative study of Galantamine, a widely prescribed acetylcholinesterase inhibitor, against other key Alzheimer's drugs, including Donepezil, Rivastigmine, and the NMDA receptor antagonist, Memantine.

It is important to clarify that while the initial topic of interest was "Epigalantamine," this compound is a metabolite of Galantamine and does not possess clinically significant pharmacological activity. Therefore, this guide will focus on the parent compound, Galantamine, for a relevant and data-supported comparison.

Mechanism of Action: A Dual Approach

Galantamine distinguishes itself with a dual mechanism of action. Like Donepezil and Rivastigmine, it is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme. By inhibiting AChE, Galantamine increases the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the synaptic cleft.[1][2]

Uniquely, Galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3] This modulation enhances the receptors' sensitivity to acetylcholine, further augmenting cholinergic neurotransmission.[3] This dual action is hypothesized to provide additional benefits in managing the cognitive symptoms of Alzheimer's disease.

In contrast, Memantine operates on a different pathway. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, working to normalize the glutamatergic system, which is also implicated in the pathology of Alzheimer's disease.

Comparative Efficacy: A Look at the Data

Clinical trials have extensively evaluated the efficacy of these drugs, primarily using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory as key endpoints. Lower scores on the ADAS-Cog indicate better cognitive function, while higher scores on the ADCS-ADL suggest better performance in daily activities.

Meta-analyses of randomized controlled trials have shown that Galantamine, Donepezil, and Rivastigmine all demonstrate a modest but statistically significant benefit in slowing cognitive and functional decline compared to placebo.[2]

Drug ClassDrugMean Difference from Placebo in ADAS-Cog Score (Lower is better)Mean Difference from Placebo in ADCS-ADL Score (Higher is better)
Acetylcholinesterase Inhibitors Galantamine (24-32 mg/day)-3.202.23 (at 21-26 weeks)
Donepezil (10 mg/day)-2.90 (at 24 weeks)Statistically significant benefit
Rivastigmine (6-12 mg/day)-1.992.15 (on Progressive Deterioration Scale)
NMDA Receptor Antagonist Memantine (20 mg/day)-1.29No significant effect on some ADCS-ADL measures

Table 1: Comparative Efficacy of Alzheimer's Disease Drugs from Meta-Analyses. Note that direct head-to-head trial results may vary, and the data presented here are pooled from multiple studies against placebo.

One meta-analysis concluded that galantamine is effective in treating all aspects of AD and may be the first choice for treatment, though it also noted that more data is needed for more stable results. Another systematic review found no statistically significant differences among the acetylcholinesterase inhibitors with regard to cognition in an adjusted indirect comparison.

Safety and Tolerability: A Comparative Overview

The primary adverse effects of acetylcholinesterase inhibitors are cholinergic in nature and often gastrointestinal. These include nausea, vomiting, diarrhea, and dizziness. These side effects are typically dose-dependent and may diminish over time. Memantine is generally well-tolerated, with a different side effect profile that can include dizziness, headache, and confusion.

Adverse EventGalantamineDonepezilRivastigmineMemantine
Nausea More frequent than placeboLower incidence than rivastigmineHighest incidence among AChEIsLess frequent than AChEIs
Vomiting More frequent than placeboLower incidence than rivastigmineHighest incidence among AChEIsLess frequent than AChEIs
Diarrhea More frequent than placeboCommonCommonLess frequent than AChEIs
Dizziness CommonCommonCommonCommon
Headache CommonCommonCommonCommon

Table 2: Common Adverse Events of Alzheimer's Disease Drugs. Incidence rates vary across studies; this table provides a general comparison of relative frequency.

Across trials, the incidence of adverse events was generally lowest for donepezil and highest for rivastigmine.

Experimental Protocols: A Glimpse into Clinical Trials

The evaluation of Alzheimer's disease therapeutics follows rigorous clinical trial protocols. A typical Phase III, randomized, double-blind, placebo-controlled trial for an acetylcholinesterase inhibitor would include the following key elements:

1. Study Population:

  • Inclusion Criteria: Patients aged 50-90 years with a diagnosis of probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA), with mild to moderate dementia as determined by scores on the Mini-Mental State Examination (MMSE) (e.g., between 10 and 24). Participants are required to have a reliable caregiver to assist with study compliance and assessments.

  • Exclusion Criteria: Presence of other neurological or psychiatric conditions that could significantly contribute to cognitive impairment, recent history of stroke or other major illness, and use of medications that could interfere with the study drug.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • A screening phase, a treatment phase (typically 24-52 weeks), and a follow-up phase.

  • Patients are randomly assigned to receive either the investigational drug at a specific dose or a placebo.

3. Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).

    • Change from baseline in the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus) or the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Neuropsychiatric Inventory (NPI).

    • Change from baseline in the Mini-Mental State Examination (MMSE).

4. Safety and Tolerability Assessments:

  • Monitoring and recording of all adverse events.

  • Regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests.

Visualizing the Mechanisms

To better understand the biological pathways involved, the following diagrams illustrate the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh_vesicle ACh Vesicle VAChT->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release Presynaptic_nAChR Presynaptic nAChR (α7) Presynaptic_nAChR->ACh_vesicle Modulates Release ACh_cleft->Presynaptic_nAChR Binding & Modulation AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Postsynaptic_nAChR Postsynaptic nAChR ACh_cleft->Postsynaptic_nAChR Binding Postsynaptic_mAChR Postsynaptic mAChR ACh_cleft->Postsynaptic_mAChR Binding Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_nAChR->Signal_Transduction Postsynaptic_mAChR->Signal_Transduction

Caption: Cholinergic Signaling Pathway in a Healthy Synapse.

AChE_Inhibitor_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Blocked Postsynaptic_Receptor Postsynaptic Receptors ACh_cleft->Postsynaptic_Receptor Increased Binding AChE_Inhibitor AChE Inhibitor (e.g., Galantamine) AChE_Inhibitor->AChE Inhibits Increased_Signal Increased Cholinergic Signaling Postsynaptic_Receptor->Increased_Signal

Caption: Mechanism of Action of Acetylcholinesterase Inhibitors.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (ADAS-Cog, ADCS-ADL, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Galantamine) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_Group->Follow_up_Visits Placebo_Group->Follow_up_Visits Efficacy_Safety_Assmt Efficacy & Safety Assessments Follow_up_Visits->Efficacy_Safety_Assmt Data_Collection Data Collection Efficacy_Safety_Assmt->Data_Collection Statistical_Analysis Statistical Analysis (Change from Baseline) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

A Comparative Analysis of Epigalantamine and Other Natural Product-Derived Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of epigalantamine and other prominent natural product-derived acetylcholinesterase (AChE) inhibitors. The information is supported by experimental data to aid in research and drug development decisions.

Overview of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds increase its availability in the synaptic cleft, thereby enhancing neuronal communication. Natural products have historically been a rich source of AChE inhibitors, with several compounds advancing to clinical use. This guide focuses on a comparative analysis of this compound, a stereoisomer of galantamine, against other well-established natural and synthetic inhibitors.

Comparative Efficacy of AChE Inhibitors

The inhibitory potential of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key determinant of their therapeutic effect and potential side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: Comparative IC50 Values of Selected Cholinesterase Inhibitors

CompoundTypeSource/OriginAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Galantamine AlkaloidGalanthus species (Snowdrop)~410 - 5130~9900~2 - 24
This compound AlkaloidStereoisomer of GalantamineSignificantly higher than Galantamine (130-fold less potent)Not widely reportedNot widely reported
Huperzine A AlkaloidHuperzia serrata (Chinese club moss)~82~74000~900
Donepezil SyntheticPiperidine derivative~6.7 - 10~7400~740 - 1104
Rivastigmine SyntheticCarbamate derivative~4.3 - 4150~37 - 3100~0.7 - 8.6

Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and assay methodology.

From the data, it is evident that this compound is a significantly less potent inhibitor of acetylcholinesterase compared to its diastereomer, galantamine[1]. Galantamine itself exhibits moderate to high potency for AChE with a notable selectivity over BuChE. Huperzine A and donepezil are highly potent and selective AChE inhibitors. Rivastigmine inhibits both AChE and BuChE, with some studies suggesting a higher potency for BuChE.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these inhibitors are not solely dependent on AChE inhibition. Galantamine, for instance, exhibits a dual mechanism of action.

Acetylcholinesterase Inhibition

The primary mechanism for all the compared inhibitors is the blockade of the acetylcholinesterase enzyme, which prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its receptors.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor AChE Inhibitor (e.g., Galantamine) Inhibitor->AChE Inhibits

Caption: Basic mechanism of acetylcholinesterase inhibition.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors by Galantamine

Galantamine possesses a unique secondary mechanism: it acts as an allosteric potentiating ligand (APL) at nicotinic acetylcholine receptors (nAChRs)[2][3]. This means it binds to a site on the nAChR that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This potentiation leads to increased calcium influx and neurotransmitter release[2][4]. This dual action may contribute to its clinical efficacy.

Galantamine_nAChR_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine Release ACh Acetylcholine ACh_release->ACh nAChR Nicotinic ACh Receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers ACh->nAChR Binds Galantamine Galantamine (APL) Galantamine->nAChR Allosterically Potentiates

Caption: Galantamine's dual mechanism of action.

Neuroprotective Signaling Pathways

Activation of nAChRs, which is enhanced by galantamine, can trigger downstream signaling cascades associated with neuroprotection, such as the PI3K/Akt pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

nAChR_PI3K_Akt_Pathway nAChR Nicotinic ACh Receptor PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Caption: nAChR-mediated PI3K/Akt neuroprotective pathway.

Experimental Protocols

The following is a generalized protocol for the in vitro determination of acetylcholinesterase inhibition, based on the widely used Ellman's method.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Inhibitor) start->prepare_reagents add_reagents Add Buffer, DTNB, Enzyme, and Inhibitor to Microplate Wells prepare_reagents->add_reagents preincubate Pre-incubate at Room Temperature add_reagents->preincubate add_substrate Add Acetylthiocholine (ATCI) to Initiate Reaction preincubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Generalized workflow for the Ellman's assay.

Materials and Reagents
  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitors (this compound, Galantamine, etc.) dissolved in an appropriate solvent

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 14 mM) in deionized water. Prepare this solution fresh daily.

    • Prepare a working solution of AChE (e.g., 0.25 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (instead of enzyme and inhibitor).

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (used for inhibitor).

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test inhibitor solution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature (or 37°C).

  • Initiate Reaction:

    • To all wells (except the blank), add 10 µL of the ATCI solution to start the reaction.

    • For the blank, add 10 µL of deionized water.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from the rates of the control and test samples to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, using non-linear regression analysis.

Conclusion

This guide provides a comparative overview of the efficacy and mechanisms of action of this compound and other key acetylcholinesterase inhibitors. While structurally related to the clinically used drug galantamine, experimental data indicates that this compound is a significantly less potent inhibitor of acetylcholinesterase. In contrast, natural products like huperzine A and the synthetic compound donepezil demonstrate high potency and selectivity for AChE. Galantamine's unique dual mechanism of action, involving both AChE inhibition and allosteric potentiation of nicotinic receptors, highlights the complex pharmacology of these compounds and may contribute to its therapeutic profile. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative efficacy studies. This information is intended to support informed decision-making in the research and development of novel therapeutics for neurodegenerative diseases.

References

Comparative Analysis of Off-Target Effects: Galantamine and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Investigative Guide for Researchers in Drug Development

In the landscape of neurodegenerative disease therapeutics, particularly for Alzheimer's disease, acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment. However, the clinical efficacy and tolerability of these agents are critically influenced by their pharmacological specificity. Off-target interactions can lead to undesirable side effects and impact the overall therapeutic index. This guide provides a comparative analysis of the off-target effects of galantamine, with context provided for its metabolite, epigalantamine, and two other widely used AChE inhibitors: donepezil and rivastigmine.

It is important to note that specific, comprehensive off-target screening data for this compound, a metabolite of galantamine, is not extensively available in published literature.[1][2] this compound is generally considered to have less pharmacological activity than its parent compound.[2] Therefore, this guide will focus on the well-characterized profile of galantamine as a proxy and for comparative purposes.

Galantamine possesses a unique dual mechanism of action: it is a competitive and reversible inhibitor of AChE and an allosteric potentiating modulator of nicotinic acetylcholine receptors (nAChRs).[1][3] This dual action complicates a simple on-target versus off-target classification, as nAChR modulation is integral to its therapeutic profile. For the purpose of this guide, we define "off-target" effects as interactions with molecular targets other than AChE and nAChRs.

Comparative Selectivity and Off-Target Profile

The selectivity of AChE inhibitors for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) is a key determinant of their side-effect profile. Inhibition of BChE, which is present in the periphery, is often associated with a less favorable tolerability profile. Donepezil is recognized for its high selectivity for AChE, whereas rivastigmine is a dual inhibitor of both enzymes. Galantamine also demonstrates significant selectivity for AChE over BChE.

CompoundPrimary Target(s)AChE (IC50)BChE (IC50)Selectivity Index (BChE/AChE)Known Off-Target Interactions (Qualitative)
Galantamine AChE inhibitor, nAChR Allosteric Modulator~0.79 µM~39.5 µM~50-foldWeak binding to some CNS receptors at high concentrations.
Donepezil Selective AChE inhibitorVaries by studyVaries by study>200-foldHighly selective; minimal binding to other neurotransmitter receptors.
Rivastigmine AChE and BChE inhibitor (Pseudo-irreversible)Varies by studyVaries by study~0.03-fold (Higher affinity for BChE in some assays)Non-selective profile due to potent BChE inhibition.

Note: IC50 values can vary significantly based on experimental conditions. The data presented are for comparative purposes. A higher selectivity index indicates greater selectivity for AChE.

Experimental Protocols

To determine the off-target profile of a compound like galantamine, a comprehensive screening panel is typically employed. Below is a generalized protocol for a radioligand binding assay panel, a standard method for identifying off-target interactions.

Protocol: In Vitro Off-Target Profiling via Radioligand Binding Assays
  • Compound Preparation: The test compound (e.g., Galantamine) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared to determine binding affinity at various concentrations.

  • Target Preparation: Membranes from cell lines or tissues recombinantly expressing the target of interest (e.g., serotonin receptors, dopamine receptors, ion channels) are prepared and stored.

  • Binding Assay:

    • A specific, high-affinity radioligand for the target receptor is selected.

    • In a multi-well plate, the cell membranes, radioligand, and the test compound (at various concentrations) are combined in a buffer solution.

    • A parallel reaction is set up with a known, high-affinity non-radiolabeled ligand for the target to determine non-specific binding.

  • Incubation: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes and bound complexes.

  • Detection & Quantification:

    • The filters are washed to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration.

    • These data are plotted to generate a dose-response curve, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity for the off-target.

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Off_Target_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Galantamine) Incubation Incubate Compound, Target, and Radioligand Compound->Incubation Targets Panel of Off-Targets (Receptors, Enzymes, etc.) Targets->Incubation Radioligand Specific Radioligands Radioligand->Incubation Filtration Separate Bound from Unbound (Rapid Filtration) Incubation->Filtration Detection Quantify Radioactivity (Scintillation Counting) Filtration->Detection Analysis Calculate % Inhibition Determine Ki / IC50 Detection->Analysis

Caption: Experimental workflow for identifying off-target interactions using radioligand binding assays.

Galantamine_MoA cluster_synapse Cholinergic Synapse PreSynaptic Presynaptic Neuron nAChR nAChR PostSynaptic Postsynaptic Neuron ACh_vesicle ACh ACh_cleft ACh ACh_vesicle->ACh_cleft Release ACh_cleft->PostSynaptic Binds Galantamine Galantamine AChE AChE Galantamine->AChE Inhibition Galantamine->nAChR Allosteric Modulation AChE->ACh_cleft Hydrolysis

Caption: Dual mechanism of action of Galantamine in the cholinergic synapse.

References

Head-to-head comparison of different Epigalantamine synthesis routes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Galantamine, a reversible inhibitor of the acetylcholinesterase enzyme, is a critical therapeutic agent for the management of mild to moderate Alzheimer's disease. Its complex tetracyclic structure has presented a significant challenge to synthetic chemists, leading to the development of numerous innovative synthetic strategies. This guide provides a head-to-head comparison of four prominent synthetic routes to (-)-Galantamine: the Sanochemia industrial synthesis, the Trost asymmetric synthesis, the Node synthesis featuring remote asymmetric induction, and a biomimetic approach utilizing a laccase/TEMPO system.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the four synthetic routes, allowing for a direct comparison of their efficiency and practicality.

MetricSanochemia Industrial SynthesisTrost Asymmetric SynthesisNode Asymmetric Synthesis (Remote Induction)Biomimetic Laccase/TEMPO Synthesis
Overall Yield 12.4%Not explicitly statedNot explicitly stated34%
Number of Steps 9~8 steps from known starting materialsNot explicitly stated~4 steps from a known precursor
Key Reaction Phenolic Oxidative CouplingAsymmetric Allylic Alkylation & Heck ReactionRemote Asymmetric Induction via Oxidative CouplingLaccase/TEMPO-mediated Oxidative Coupling
Stereocontrol Crystallization-induced dynamic chiral resolution of (±)-narwedinePalladium-catalyzed asymmetric allylic alkylationChiral auxiliary (D-phenylalanine derivative)Diastereoselective reduction
Starting Materials Veratraldehyde, Tyramine2-Bromovanillin, Allylic CarbonateTyramine, (R)-N-BOC-D-phenylalanineN-formyl-2-bromo-O-methylnorbelladine
Industrial Scalability Proven (multi-kilogram scale)Potentially scalableLess established for large scalePotentially scalable and environmentally friendly

Experimental Protocols: A Detailed Look at Key Methodologies

Sanochemia Industrial Synthesis: Phenolic Oxidative Coupling and Chiral Resolution

The industrial synthesis developed by Sanochemia, based on the work of Jordis, is a robust and proven method for the large-scale production of (-)-Galantamine.

Key Step 1: Oxidative Phenol Coupling

The pivotal step in this route is the intramolecular oxidative coupling of a norbelladine derivative to form the tetracyclic core of narwedine.

  • Reactants: N-formyl-norbelladine derivative, Potassium ferricyanide, Potassium carbonate.

  • Solvent: Toluene.

  • Procedure: A solution of the N-formyl-norbelladine derivative in toluene is treated with an aqueous solution of potassium ferricyanide and potassium carbonate. The biphasic mixture is vigorously stirred at a controlled temperature. The reaction progress is monitored by HPLC. Upon completion, the organic layer is separated, washed, and concentrated to yield crude (±)-narwedine.

  • Yield: The oxidative coupling step has been optimized to achieve yields of 40-42% on a large scale.

Key Step 2: Crystallization-Induced Dynamic Chiral Resolution of (±)-Narwedine

This highly efficient resolution, pioneered by Shieh and Carlson, is a cornerstone of the industrial process.

  • Reactants: (±)-Narwedine, Triethylamine, seed crystals of (-)-Narwedine.

  • Solvent: Ethanol.

  • Procedure: A solution of racemic narwedine in ethanol containing triethylamine is seeded with a small amount of pure (-)-narwedine. The mixture is allowed to equilibrate, during which the (+)-enantiomer is converted to the (-)-enantiomer in a dynamic equilibrium. The pure (-)-narwedine crystallizes out of solution and is collected by filtration.

  • Yield: This process is remarkably efficient, with reports of converting 10 g of (±)-narwedine into 9.02 g of (-)-narwedine in two cycles.

Trost Asymmetric Synthesis: A Palladium-Catalyzed Approach

Professor Barry M. Trost's synthesis represents a landmark in the asymmetric synthesis of (-)-Galantamine, avoiding a biomimetic-type oxidative coupling for the construction of the key quaternary stereocenter.

Key Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This reaction establishes the crucial C4a stereocenter with high enantioselectivity.

  • Reactants: Allylic carbonate, 2-bromovanillin, Palladium catalyst, Chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand).

  • Procedure: In a glovebox, the palladium catalyst and chiral ligand are dissolved in a suitable solvent (e.g., dichloromethane). The allylic carbonate and 2-bromovanillin are then added, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess of the product is determined by chiral HPLC.

  • Yield and Enantioselectivity: The AAA reaction has been reported to proceed with yields around 72% and an enantiomeric excess of 88%.

Key Step 2: Intramolecular Heck Reaction

This cyclization reaction forms the dihydrofuran ring of the galantamine core.

  • Reactants: The product from the AAA step, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., dppp), Base (e.g., silver carbonate).

  • Solvent: Toluene.

  • Procedure: The aryl bromide substrate is dissolved in toluene, and the palladium catalyst, ligand, and base are added. The mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up to isolate the tricyclic product.

Node Asymmetric Synthesis: Remote Asymmetric Induction

This innovative route by Node and coworkers utilizes a chiral auxiliary derived from a readily available amino acid to control the stereochemistry of a remote center during the key oxidative coupling step.

Key Step: Oxidative Phenol Coupling with Remote Asymmetric Induction

  • Reactant: A precursor containing a D-phenylalanine-derived chiral auxiliary attached to the nitrogen atom.

  • Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA).

  • Procedure: The substrate, bearing the chiral auxiliary, is dissolved in a fluorinated solvent like trifluoroethanol. PIFA is then added portion-wise at a controlled low temperature. The chiral auxiliary directs the stereochemical outcome of the intramolecular cyclization, leading to an enantiomerically enriched tetracyclic product. Subsequent removal of the auxiliary furnishes the chiral narwedine precursor.

Biomimetic Laccase/TEMPO-Mediated Synthesis

This approach offers a more environmentally friendly alternative to traditional heavy-metal-based oxidants for the key oxidative coupling reaction.

Key Step: Laccase/TEMPO-Mediated Oxidative Radical Coupling

  • Reactants: N-formyl-2-bromo-O-methylnorbelladine, Laccase from Trametes versicolor, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

  • Solvent System: 1,4-dioxane and sodium acetate buffer (pH 4.5).

  • Procedure: The starting material is dissolved in a mixture of 1,4-dioxane and sodium acetate buffer. Laccase and TEMPO are added, and the reaction is stirred in the presence of air. The enzyme, in conjunction with the mediator TEMPO, facilitates the intramolecular oxidative coupling. The resulting spirocyclohexadienone intermediate is then treated with a base (e.g., DBU) to afford the narwedine derivative.

  • Yield: This biomimetic approach has been reported to provide an overall yield of 34% for the synthesis of (-)-galantamine.

Mandatory Visualization: Synthetic Pathways in DOT Language

Sanochemia_Industrial_Synthesis Start Veratraldehyde + Tyramine Intermediate1 Norbelladine Derivative Start->Intermediate1 Several Steps Intermediate2 (±)-Narwedine Intermediate1->Intermediate2 Oxidative Phenol Coupling (K3Fe(CN)6) Intermediate3 (-)-Narwedine Intermediate2->Intermediate3 Dynamic Chiral Resolution (Shieh/Carlson) End (-)-Galantamine Intermediate3->End Reduction caption Sanochemia Industrial Synthesis of (-)-Galantamine Trost_Asymmetric_Synthesis Start 2-Bromovanillin + Allylic Carbonate Intermediate1 Chiral Aryl Ether Start->Intermediate1 Pd-catalyzed AAA Intermediate2 Tricyclic Intermediate Intermediate1->Intermediate2 Intramolecular Heck Reaction End (-)-Galantamine Intermediate2->End Further Steps caption Trost Asymmetric Synthesis of (-)-Galantamine Node_Asymmetric_Synthesis Start Tyramine + D-Phenylalanine derivative Intermediate1 Chiral Precursor Start->Intermediate1 Coupling Intermediate2 Enantioenriched Tetracycle Intermediate1->Intermediate2 Oxidative Coupling (PIFA) (Remote Asymmetric Induction) End (-)-Galantamine Intermediate2->End Auxiliary Removal & Reduction caption Node Asymmetric Synthesis of (-)-Galantamine Biomimetic_Synthesis Start N-formyl-2-bromo-O-methylnorbelladine Intermediate1 Spirocyclohexadienone Start->Intermediate1 Laccase/TEMPO Oxidative Coupling Intermediate2 N-formyl-narwedine Intermediate1->Intermediate2 Intramolecular Cyclization End (-)-Galantamine Intermediate2->End Reduction & Deprotection caption Biomimetic Synthesis of (-)-Galantamine

Validating the Allosteric Modulation of Nicotinic Receptors by Galantamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of galantamine's allosteric modulation of nicotinic acetylcholine receptors (nAChRs) against other well-characterized positive allosteric modulators (PAMs). The information presented herein is intended to offer an objective overview supported by experimental data to aid in the validation and understanding of galantamine's mechanism of action.

Introduction to Allosteric Modulation of nAChRs

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding event induces a conformational change in the receptor, thereby altering its response to agonist binding.

Positive allosteric modulators (PAMs) enhance the receptor's response to an agonist. They can be broadly categorized into two types:

  • Type I PAMs: These modulators primarily increase the peak amplitude of the agonist-evoked current with minimal effect on the receptor's desensitization kinetics.

  • Type II PAMs: These modulators not only increase the peak current but also significantly slow the desensitization rate of the receptor, leading to a prolonged channel opening.

Galantamine, a drug used in the management of Alzheimer's disease, is known to have a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nAChRs. However, the allosteric modulatory effects of galantamine on human nAChRs have been a subject of debate in the scientific community.

Comparative Analysis of nAChR Positive Allosteric Modulators

This section compares the electrophysiological effects of galantamine with two well-characterized nAChR PAMs: NS-1738 (a Type I PAM) and PNU-120596 (a Type II PAM). The data presented is derived from studies using electrophysiological techniques to measure the potentiation of ACh-evoked currents in cells expressing specific nAChR subtypes.

ModulatornAChR SubtypeAllosteric Modulator TypeConcentration for Max PotentiationMaximum Potentiation of ACh-Evoked CurrentEC50 for PotentiationKey Findings & Caveats
Galantamine Human α7Putative Type I0.1 µM~22% increaseNot clearly establishedModest potentiation observed in some studies. Other studies report no significant PAM activity on human α7 or α4β2 nAChRs, suggesting potential species or experimental differences.[1][2][3][4][5]
Human α4β2Putative Type INot clearly establishedNo significant change in efficacy reported in some studies.Not clearly establishedConflicting reports exist, with some studies showing no PAM effect.
NS-1738 Human α7Type I10 µMPotentiation of ACh-evoked currents~1-10 µM (estimated)Considered a classic Type I PAM with pro-cognitive properties.
PNU-120596 Human α7Type II10 µMSignificant potentiation and slowing of desensitization216 nMA potent and selective α7 nAChR PAM that profoundly alters receptor kinetics.

Experimental Protocols

The validation of allosteric modulation of nAChRs predominantly relies on electrophysiological techniques such as two-electrode voltage clamp (TEVC) using Xenopus oocytes and patch-clamp recordings from mammalian cell lines (e.g., HEK293) heterologously expressing the nAChR subtypes of interest.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying the function of ion channels expressed in the large oocyte membrane.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Microinject the oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Apply the agonist (e.g., ACh) at a sub-maximal concentration (e.g., EC10-EC20) to elicit a control current response.

  • Co-apply the agonist with the allosteric modulator and record the potentiated current response.

  • Wash out the compounds and ensure the response returns to baseline.

3. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of the modulator.

  • Calculate the percentage potentiation.

  • Construct concentration-response curves to determine the EC50 for potentiation.

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for high-resolution recording of ionic currents from single cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transfect the cells with plasmids containing the cDNA for the nAChR subunits and a reporter gene (e.g., GFP).

  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Pull glass micropipettes and fill them with an intracellular solution.

  • Approach a single transfected cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Rapidly apply the agonist and agonist + modulator solutions using a fast perfusion system.

3. Data Analysis:

  • Similar to TEVC, measure the peak current amplitude and calculate the potentiation.

  • Analyze the current kinetics, including the rise time and decay (desensitization) time constants.

Visualizations

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel nAChR->Ion_Channel Conformational Change PAM Positive Allosteric Modulator (PAM) PAM->nAChR Binds to Allosteric Site Na+/Ca2+ Influx Na+/Ca2+ Influx Ion_Channel->Na+/Ca2+ Influx Opens Neuronal Excitation Neuronal Excitation Na+/Ca2+ Influx->Neuronal Excitation Leads to

Caption: Allosteric modulation of nAChR signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvest & cRNA Injection TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC HEK_Culture HEK293 Cell Culture & Transfection Patch_Clamp Whole-Cell Patch Clamp HEK_Culture->Patch_Clamp Agonist_Only Agonist (ACh) TEVC->Agonist_Only Agonist_PAM Agonist + PAM TEVC->Agonist_PAM Patch_Clamp->Agonist_Only Patch_Clamp->Agonist_PAM Current_Measurement Measure Peak Current & Kinetics Agonist_Only->Current_Measurement Agonist_Only->Current_Measurement Agonist_PAM->Current_Measurement Agonist_PAM->Current_Measurement Potentiation_Calc Calculate % Potentiation Current_Measurement->Potentiation_Calc EC50_Determination Determine EC50 Potentiation_Calc->EC50_Determination

Caption: Workflow for validating nAChR allosteric modulators.

PAM_Comparison cluster_galantamine Galantamine cluster_typeI Type I PAM (e.g., NS-1738) cluster_typeII Type II PAM (e.g., PNU-120596) Galantamine_Mod Modest Potentiation (Contradictory Data) nAChR nAChR Activation Galantamine_Mod->nAChR TypeI_Mod Increased Peak Current (No change in desensitization) TypeI_Mod->nAChR TypeII_Mod Increased Peak Current & Slowed Desensitization TypeII_Mod->nAChR

Caption: Comparison of PAM effects on nAChR activation.

References

Navigating the Nuances of Neuroactive Compounds: A Comparative Guide to Galantamine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the bioactivity and reproducibility of published findings for Epigalantamine's parent compound, Galantamine, and its therapeutic alternatives in the context of neurodegenerative disease research.

Introduction: The Case of this compound

Initial exploration into the bioactivity of this compound reveals a crucial aspect of its pharmacology: it is a metabolite of the well-characterized drug, Galantamine. Published literature indicates that this compound itself does not possess clinically significant pharmacological activity. Therefore, a direct comparative guide on the reproducibility of this compound's bioactivity is not feasible due to the limited independent findings.

This guide will instead focus on the extensively studied parent compound, Galantamine , providing a comprehensive comparison of its bioactivity with other prominent neuroactive compounds used in the management of Alzheimer's disease. This approach offers valuable insights for researchers, scientists, and drug development professionals by contextualizing the therapeutic landscape in which Galantamine and its metabolites exist. We will delve into the reproducible bioactivities of Galantamine and its key alternatives: Donepezil , Rivastigmine , Memantine , and Huperzine A .

Comparative Bioactivity of Cholinesterase Inhibitors

Galantamine, Donepezil, Rivastigmine, and Huperzine A primarily function as acetylcholinesterase (AChE) inhibitors, a key mechanism in symptomatic treatment of Alzheimer's disease. The following table summarizes their inhibitory potency against acetylcholinesterase and butyrylcholinesterase (BuChE), another cholinesterase enzyme.

CompoundTarget EnzymeIC50 ValueSource Organism/System
Galantamine Acetylcholinesterase (AChE)0.35 µM - 2.28 µMNot Specified
Butyrylcholinesterase (BuChE)> 100 µMNot Specified
Donepezil Acetylcholinesterase (AChE)6.7 nMElectric Eel
Acetylcholinesterase (AChE)53.6 ± 4.0 ng/mLIn vivo plasma IC50 in AD patients[1]
Butyrylcholinesterase (BuChE)7,400 nMRat Brain
Rivastigmine Acetylcholinesterase (AChE)4.3 nM - 4.15 µMRat Brain, Recombinant Human
Butyrylcholinesterase (BuChE)31 nM - 37 nMRat Brain, Recombinant Human
Huperzine A Acetylcholinesterase (AChE)82 nMRat Cortex
Butyrylcholinesterase (BuChE)High selectivity for AChENot Specified

Alternative Mechanism of Action: NMDA Receptor Antagonism

Memantine and Huperzine A offer an alternative therapeutic strategy by targeting the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission and excitotoxicity.

CompoundTarget ReceptorActivityAffinity (IC50)
Memantine NMDA ReceptorUncompetitive Antagonist0.5 - 1 µM
Huperzine A NMDA ReceptorNon-competitive Antagonist65 ± 7 µM (for MK-801 binding)[1]
NMDA ReceptorNon-competitive Antagonist126 µM (for NMDA-induced current)[2]

Unique Bioactivity of Galantamine: Allosteric Potentiation

A distinguishing feature of Galantamine is its ability to act as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). This dual mechanism of action, combining AChE inhibition with nAChR potentiation, may offer additional therapeutic benefits.

CompoundTarget ReceptorActivity
Galantamine Nicotinic Acetylcholine Receptors (α4β2, α7)Positive Allosteric Modulator
Donepezil Nicotinic Acetylcholine ReceptorsNo significant allosteric potentiation
Rivastigmine Nicotinic Acetylcholine ReceptorsNo significant allosteric potentiation

Experimental Protocols

Reproducibility of scientific findings is contingent on detailed and accurate methodological reporting. Below are representative protocols for key bioactivity assays cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity and screen for inhibitors.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)

  • Test compound solutions at various concentrations

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor Allosteric Potentiation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This electrophysiological technique is a standard method for studying the function and modulation of ion channels like nAChRs.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., acetylcholine)

  • Test compound solution (e.g., Galantamine)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a sub-maximal concentration of the agonist (e.g., acetylcholine) to elicit a baseline current response.

  • Co-application of Test Compound: Co-apply the agonist with the test compound (Galantamine) at various concentrations and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the current responses in the absence and presence of the test compound.

    • Calculate the potentiation as the percentage increase in the current amplitude in the presence of the test compound compared to the baseline agonist response.

    • Determine the EC50 for potentiation by plotting the percentage potentiation against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

cluster_AChE Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates AChE_Inhibitor AChE Inhibitor (Galantamine, Donepezil, Rivastigmine, Huperzine A) AChE_Inhibitor->AChE Inhibits Cholinergic_Signal Increased Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signal

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

cluster_nAChR Galantamine's Allosteric Potentiation of nAChR Galantamine Galantamine nAChR Nicotinic ACh Receptor (nAChR) Galantamine->nAChR Binds to Allosteric Site ACh Acetylcholine (ACh) ACh->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Neuronal_Activity Enhanced Neuronal Activity Ion_Channel->Neuronal_Activity

Caption: Galantamine's Allosteric Potentiation of nAChR.

cluster_NMDA Memantine's NMDA Receptor Antagonism Pathway Glutamate Glutamate (Excess) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Memantine's NMDA Receptor Antagonism Pathway.

cluster_workflow Experimental Workflow: AChE Inhibition Assay A Prepare Reagents (Buffer, DTNB, ATCI, AChE) B Plate Setup (Blank, Control, Test Samples) A->B C Pre-incubate Plate (10 min, 25°C) B->C D Initiate Reaction (Add ATCI) C->D E Kinetic Measurement (Read Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Experimental Workflow: AChE Inhibition Assay.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe disposal of epigalantamine, a toxic alkaloid. Given the hazardous nature of this compound, adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

Summary of Key Hazards (based on Galantamine data)

Hazard ClassificationDescriptionPrimary References
Acute Oral Toxicity Toxic or fatal if swallowed.[5]
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the area.

  • Don Appropriate PPE : Before cleanup, wear all required personal protective equipment.

  • Contain the Spill :

    • For liquid spills , use an inert absorbent material such as vermiculite or sand to contain the spill.

    • For solid spills , gently cover with a damp paper towel to avoid generating dust.

  • Clean the Area : Carefully scoop the contained material into a designated hazardous waste container. Decontaminate the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.

  • Dispose of Contaminated Materials : All materials used for cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed and properly labeled hazardous waste container for disposal.

Disposal Procedures for this compound Waste

Proper disposal of this compound waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Given its toxicity, this compound should be managed as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix this compound waste with non-hazardous waste. All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected separately.

  • Containerization :

    • Use a dedicated, compatible, and leak-proof container clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.

  • Storage : Store the hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Most pharmaceutical waste is incinerated at a permitted treatment facility. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

Epigalantamine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation On-Site Management cluster_disposal Final Disposal A This compound Waste (Unused product, contaminated labware, spill cleanup materials) B Segregate as Hazardous Waste A->B C Package in a compatible, sealed, and leak-proof container B->C D Label Container: 'Hazardous Waste - this compound (Toxic)' and Accumulation Start Date C->D E Store in a designated, secure, and ventilated area D->E F Contact Institutional EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Transportation F->G H Final Disposal at a Permitted Hazardous Waste Facility (e.g., Incineration) G->H

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Epigalantamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Epigalantamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound, as a stereoisomer of Galantamine, is a potent compound that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin contact. Safety data sheets for the closely related compound Galantamine hydrobromide indicate that it is toxic if swallowed, may cause skin irritation or an allergic skin reaction, and can be toxic if inhaled[1][2][3][4]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Recommendations

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound based on potential exposure levels.

Protection Type Recommended PPE Guidance and Best Practices
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a face shield.Goggles should be worn when there is a risk of splashes[5]. A face shield in combination with goggles provides a fuller range of protection. Standard eyeglasses are not a substitute for safety glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Double gloving is recommended when compounding, administering, and disposing of hazardous drugs. Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated. Hands should be washed before donning and after removing gloves.
Body Protection A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Gowns provide a barrier to prevent skin contact with the compound. Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.The type of respirator should be selected based on the potential for airborne exposure. For potent compounds, a full-face or half-mask air-purifying respirator may be appropriate. Use should be in a well-ventilated area or a fume hood.

Operational Plan for PPE Use

A systematic approach to the use of PPE is crucial for ensuring safety. The following workflow outlines the key steps for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment (e.g., quantity, procedure) SelectPPE 2. Select Appropriate PPE (based on risk assessment) RiskAssessment->SelectPPE Determines InspectPPE 3. Inspect PPE for Defects SelectPPE->InspectPPE Donning 4. Don PPE in Correct Order (gown, mask/respirator, goggles/face shield, gloves) InspectPPE->Donning Handling 5. Handle this compound in a designated area (e.g., fume hood) Donning->Handling Doffing 6. Doff PPE in Correct Order (gloves, goggles/face shield, gown, mask/respirator) Handling->Doffing SegregateWaste 7. Segregate Contaminated PPE as hazardous waste Doffing->SegregateWaste DisposeWaste 8. Dispose of Waste according to institutional and local regulations SegregateWaste->DisposeWaste HandWash 9. Wash Hands Thoroughly DisposeWaste->HandWash

Caption: Workflow for PPE Selection, Use, and Disposal when Handling this compound.

Disposal Plan

Proper disposal of this compound waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, and any disposable equipment, should be considered hazardous waste. This waste must be segregated from regular laboratory trash.

  • Containerization: Contaminated solid waste should be placed in a clearly labeled, sealed plastic bag or a designated hazardous waste container. Empty containers that held this compound should also be disposed of as hazardous waste.

  • Disposal Method: The primary recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this compound or its waste down the drain or in regular trash.

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal protocols.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epigalantamine
Reactant of Route 2
Epigalantamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.